Product packaging for Dimethyl 1H-imidazole-4,5-dicarboxylate(Cat. No.:CAS No. 3304-70-9)

Dimethyl 1H-imidazole-4,5-dicarboxylate

Cat. No.: B105194
CAS No.: 3304-70-9
M. Wt: 184.15 g/mol
InChI Key: CUIWFAXEALIQJS-UHFFFAOYSA-N
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Description

Dimethyl 1H-imidazole-4,5-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44693. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O4 B105194 Dimethyl 1H-imidazole-4,5-dicarboxylate CAS No. 3304-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 1H-imidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-6(10)4-5(7(11)13-2)9-3-8-4/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIWFAXEALIQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062966
Record name 1H-Imidazole-4,5-dicarboxylic acid, dimethyl ester
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Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3304-70-9
Record name 4,5-Dimethyl 1H-imidazole-4,5-dicarboxylate
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Record name 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester
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Record name 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester
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Record name 1H-Imidazole-4,5-dicarboxylic acid, dimethyl ester
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Foundational & Exploratory

"Dimethyl 1H-imidazole-4,5-dicarboxylate" CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl 1H-imidazole-4,5-dicarboxylate

CAS Number: 3304-70-9

Introduction

This compound is a versatile heterocyclic organic compound with the CAS number 3304-70-9.[1][2][3][4][5] It is a derivative of imidazole, a five-membered aromatic ring with two nitrogen atoms.[6][7] This compound, also known as 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester, serves as a crucial building block and intermediate in a wide array of synthetic applications.[1][2][3] Its unique structure makes it invaluable in medicinal chemistry, materials science, and agricultural chemistry.[1] In the pharmaceutical industry, it is a key precursor for the synthesis of various bioactive molecules, including agents targeting neurological disorders and inhibitors of the hedgehog signaling pathway for antitumor applications.[1][2] Furthermore, it is utilized in the development of novel polymers and agrochemicals, such as environmentally friendly pesticides and herbicides.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
CAS Number 3304-70-9[1][2][5]
Molecular Formula C₇H₈N₂O₄[1][2][5]
Molecular Weight 184.15 g/mol [1][2][8]
IUPAC Name This compound[8]
Synonyms 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester, Dimethyl 4,5-imidazoledicarboxylate[1][2][3][4]
Appearance White to off-white crystalline powder[1][2][4]
Melting Point 207 - 212 °C[1]
Purity ≥ 98% (HPLC)[1][3]
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO.[4]
Storage Store at room temperature or 2-8°C in a dry, cool, and well-ventilated place.[1][2][9]

Synthesis and Experimental Protocols

While various synthetic routes exist for imidazole-4,5-dicarboxylic acid and its derivatives, a common laboratory-scale synthesis involves the cyclization of appropriate precursors. An economical industrial method involves the reaction of imidazole with formaldehyde followed by oxidation.

Protocol: Synthesis from Imidazole and Formaldehyde

This process outlines a two-stage method for the preparation of the parent acid, which can then be esterified to yield the dimethyl ester.

Stage 1: Reaction of Imidazole with Formaldehyde

  • Dissolve 68 g of imidazole in 245 g of a 37% by weight aqueous formaldehyde solution.

  • Add 28 g of potassium hydroxide to the solution.

  • Reflux the mixture for 3 hours. This results in the formation of an intermediate reaction mixture.

Stage 2: Oxidation with Nitric Acid

  • Heat 1.3 liters of 65% strength nitric acid to boiling in a stirred flask equipped with a reflux condenser, contact thermometer, and dropping funnel.

  • Slowly add the reaction mixture from Stage 1 to the boiling nitric acid.

  • After the addition is complete, continue to heat the mixture at 100° to 140° C.

  • Cool the reaction mixture to allow for the precipitation of imidazole-4,5-dicarboxylic acid.

  • Filter the resulting solid, wash with water, and dry.

Stage 3: Esterification (General Protocol)

  • Suspend the synthesized imidazole-4,5-dicarboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and neutralize the acid catalyst.

  • Remove the methanol under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in several research areas.

  • Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various pharmaceutical agents.[1] Notably, it is used to prepare hedgehog signaling pathway inhibitors, which are investigated as antitumor agents.[2] It is also a precursor for imidazo[4,5-e][1][3]diazepine-4,8-diones, which have shown in vitro activity against hepatitis B and C viruses.[2] The imidazole nucleus itself is a common feature in many drugs due to its wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[6][7]

  • Coordination Chemistry : The parent molecule, 4,5-imidazoledicarboxylic acid, is used as a ligand to construct metal-organic frameworks (MOFs) and other coordination polymers.[10][11] These materials have potential applications in catalysis, gas storage, and separation.

  • Agrochemicals : The compound finds application in the formulation of agrochemicals, contributing to the development of more effective and environmentally friendly pesticides and herbicides.[1]

  • Polymer Chemistry : It is employed in the development of novel polymers, where it can enhance properties such as thermal stability and mechanical strength.[1]

Visualization of Pathways and Workflows

Inhibition of the Hedgehog Signaling Pathway

This compound is a precursor for synthesizing inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.

Hedgehog_Inhibition This compound This compound Synthetic Chemistry Synthetic Chemistry This compound->Synthetic Chemistry Hedgehog Pathway Inhibitor Hedgehog Pathway Inhibitor Synthetic Chemistry->Hedgehog Pathway Inhibitor Hedgehog Signaling Pathway Hedgehog Signaling Pathway Hedgehog Pathway Inhibitor->Hedgehog Signaling Pathway Inhibits Tumor Cell Proliferation Tumor Cell Proliferation Hedgehog Signaling Pathway->Tumor Cell Proliferation Promotes

Caption: Role as a precursor for Hedgehog pathway inhibitors.

General Synthetic and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound in a laboratory setting.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants (Imidazole, Formaldehyde) Reactants (Imidazole, Formaldehyde) Reaction (Reflux) Reaction (Reflux) Reactants (Imidazole, Formaldehyde)->Reaction (Reflux) Oxidation (Nitric Acid) Oxidation (Nitric Acid) Reaction (Reflux)->Oxidation (Nitric Acid) Esterification (Methanol, Acid Catalyst) Esterification (Methanol, Acid Catalyst) Oxidation (Nitric Acid)->Esterification (Methanol, Acid Catalyst) Crude Product Crude Product Esterification (Methanol, Acid Catalyst)->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Filtration & Drying Filtration & Drying Recrystallization->Filtration & Drying Pure Compound Pure Compound Filtration & Drying->Pure Compound Analysis (HPLC, NMR) Analysis (HPLC, NMR) Pure Compound->Analysis (HPLC, NMR)

Caption: General workflow for synthesis and purification.

References

A Comprehensive Technical Guide to Dimethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 1H-imidazole-4,5-dicarboxylate is a pivotal heterocyclic compound that serves as a versatile building block in medicinal and coordination chemistry. With a molecular weight of 184.15 g/mol , this compound is instrumental in the synthesis of a variety of pharmacologically active agents. This technical guide provides an in-depth overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its significant role in the development of novel therapeutics, particularly as an intermediate in the preparation of hedgehog signaling pathway inhibitors and antiviral agents.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Weight 184.15 g/mol [1]
Molecular Formula C₇H₈N₂O₄[1]
Appearance White to almost white crystalline powder
Melting Point 207 - 212 °C
CAS Number 3304-70-9[1]
Solubility >27.6 [ug/mL] in aqueous solution at pH 7.4[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor, imidazole-4,5-dicarboxylic acid, followed by its esterification.

Part 1: Synthesis of Imidazole-4,5-dicarboxylic Acid

An economical and effective method for synthesizing imidazole-4,5-dicarboxylic acid starts from imidazole.[2][3]

Experimental Protocol:

  • Hydroxymethylation: Imidazole is reacted with a 2- to 5-fold molar excess of formaldehyde at a temperature ranging from 80-120 °C. This reaction is often facilitated by the presence of a strong base, such as potassium hydroxide.[2]

  • Oxidation: The resulting mixture of hydroxymethylated imidazoles is then treated with nitric acid at a high temperature, typically between 100-140 °C.[2][3]

  • Isolation: Upon cooling, the imidazole-4,5-dicarboxylic acid crystallizes from the reaction mixture. The product is then isolated by filtration.[2]

Part 2: Esterification to this compound

The synthesized imidazole-4,5-dicarboxylic acid is then converted to its dimethyl ester. This is a standard esterification reaction.

Experimental Protocol:

  • Reaction Setup: Imidazole-4,5-dicarboxylic acid is suspended in methanol.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the suspension.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base, such as a saturated solution of sodium bicarbonate.

  • Extraction and Purification: The product is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

G Synthesis Workflow for this compound cluster_0 Part 1: Synthesis of Imidazole-4,5-dicarboxylic Acid cluster_1 Part 2: Esterification imidazole Imidazole hydroxymethylation Hydroxymethylation (Formaldehyde, KOH, 80-120°C) imidazole->hydroxymethylation hydroxymethylated_imidazoles Hydroxymethylated Imidazoles hydroxymethylation->hydroxymethylated_imidazoles oxidation Oxidation (Nitric Acid, 100-140°C) hydroxymethylated_imidazoles->oxidation imidazole_dicarboxylic_acid Imidazole-4,5-dicarboxylic Acid oxidation->imidazole_dicarboxylic_acid isolation Isolation (Crystallization and Filtration) imidazole_dicarboxylic_acid->isolation esterification Esterification (Methanol, H₂SO₄, Reflux) isolation->esterification workup Workup and Purification esterification->workup final_product This compound workup->final_product G Role of this compound in Drug Synthesis cluster_0 Synthesis of Bioactive Molecules cluster_1 Therapeutic Applications start This compound hedgehog_inhibitors Hedgehog Signaling Pathway Inhibitors start->hedgehog_inhibitors Precursor antiviral_agents Imidazo[4,5-e][1,3]diazepine-4,8-diones start->antiviral_agents Precursor antitumor Antitumor Agents hedgehog_inhibitors->antitumor Leads to antiviral Anti-Hepatitis B and C Virus Agents antiviral_agents->antiviral Leads to

References

An In-depth Technical Guide to Dimethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 1H-imidazole-4,5-dicarboxylate, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis, and its role as a key intermediate in the development of therapeutic agents.

Core Compound Properties

This compound is a stable, white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 3304-70-9[1][2][3]
Molecular Formula C₇H₈N₂O₄[1][4]
Molecular Weight 184.15 g/mol [1][4]
Appearance White to almost white crystalline powder[1][2]
Melting Point 207 - 212 °C[1]
Purity ≥ 98% (HPLC)[1][4]
IUPAC Name This compound[5]
Synonyms 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester[1][2][3]
Solubility Sparingly soluble in water.[6]

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. The following tables summarize key spectral data.

NMR Spectroscopy
NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR~7.9sImidazole C2-H
~3.8sEster -OCH₃
¹³C NMR~162Ester C=O
~138Imidazole C2
~128Imidazole C4/C5
~52Ester -OCH₃

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100BroadN-H stretch (imidazole)
~2950MediumC-H stretch (methyl)
~1720StrongC=O stretch (ester)
~1550MediumC=N stretch (imidazole ring)
~1250StrongC-O stretch (ester)
Mass Spectrometry
m/zRelative IntensityAssignment
184High[M]⁺ (Molecular Ion)
153High[M - OCH₃]⁺
125Medium[M - COOCH₃]⁺
97Medium[M - 2(COOCH₃)]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the parent imidazole-4,5-dicarboxylic acid followed by esterification.

Step 1: Synthesis of Imidazole-4,5-dicarboxylic Acid

This protocol is adapted from a patented industrial process.

  • Materials: Imidazole, Formaldehyde (37% aqueous solution), Potassium Hydroxide, Nitric Acid (65%).

  • Procedure:

    • In a round-bottom flask, dissolve 1 mole of imidazole in a 2 to 5-fold molar excess of 37% aqueous formaldehyde.

    • Add a catalytic amount of a strong base such as potassium hydroxide.

    • Heat the mixture to reflux for 2-4 hours. This results in the formation of hydroxymethylated imidazole intermediates.

    • In a separate reaction vessel, bring a 15 to 20-fold molar excess of 65% nitric acid to a boil.

    • Slowly add the hydroxymethylated imidazole mixture to the boiling nitric acid.

    • Continue heating at 100-140°C for 6-10 hours to facilitate the oxidation of the hydroxymethyl groups to carboxylic acids.

    • Upon cooling, imidazole-4,5-dicarboxylic acid will precipitate from the solution.

    • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification to this compound

This is a standard Fischer esterification protocol.

  • Materials: Imidazole-4,5-dicarboxylic acid, Methanol, Concentrated Sulfuric Acid.

  • Procedure:

    • Suspend 1 mole of imidazole-4,5-dicarboxylic acid in an excess of methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

    • The product, this compound, will precipitate.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., methanol/water mixture) to obtain the pure product.

G Imidazole Imidazole Diacid Imidazole-4,5-dicarboxylic acid Imidazole->Diacid Hydroxymethylation & Oxidation Formaldehyde Formaldehyde, KOH Formaldehyde->Diacid NitricAcid Nitric Acid NitricAcid->Diacid FinalProduct This compound Diacid->FinalProduct Esterification Methanol Methanol, H₂SO₄ Methanol->FinalProduct G Hh_ligand Hedgehog Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits TargetGenes Target Gene Expression GLI->TargetGenes activates Inhibitor Inhibitor derived from This compound Inhibitor->SMO inhibits G Start This compound Intermediate1 Diamide Intermediate Start->Intermediate1 Amination Final Imidazo[4,5-e][1,3]diazepine-4,8-dione Intermediate1->Final Cyclization

References

Technical Guide: Physical Properties of Dimethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2] Its imidazole core is a common scaffold in medicinal chemistry, and the dicarboxylate functional groups provide reactive sites for further molecular elaboration. This compound is often utilized as an intermediate in the preparation of hedgehog signaling pathway inhibitors for potential antitumor applications and in the synthesis of novel compounds with antiviral activities.[2] A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in complex synthetic pathways.

Chemical Identity and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various solvents and reaction conditions, for developing purification methods, and for confirming its identity and purity.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester[1][2]
CAS Number 3304-70-9[1][4]
Molecular Formula C₇H₈N₂O₄[1][4][5]
Molecular Weight 184.15 g/mol [1][2][3][5]
Appearance White to almost white or light brown crystalline powder.[1][2][5][6][1][2][5][6]
Physical State Solid at room temperature.[7][8][7][8]
Melting Point 197 - 212 °C (Range varies by source)[1][7]
Solubility Limited solubility in water (>27.6 µg/mL at pH 7.4).[3][6] More soluble in polar organic solvents like ethanol and methanol.[6][3][6]
Purity ≥ 98% (Typically determined by HPLC)[1][8]
PubChem CID 76810[3]
MDL Number MFCD00051338[1][7]

Experimental Protocols for Property Determination

The characterization of this compound relies on standard analytical techniques in organic chemistry. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

    • Glass capillary tubes (sealed at one end)

    • Thermometer

    • Spatula

    • Mortar and pestle

  • Procedure:

    • Sample Preparation: A small amount of the crystalline solid is finely crushed using a mortar and pestle.[9]

    • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[6][9]

    • Measurement:

      • The loaded capillary is placed into the heating block of the melting point apparatus.[9]

      • An initial, rapid heating is performed to determine an approximate melting point.

      • The apparatus is allowed to cool. A second sample is then heated slowly, at a rate of approximately 2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.[3]

    • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1 - T2.[9][10]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[11]

  • Apparatus:

    • Vials with screw caps

    • Orbital shaker or agitator in a temperature-controlled environment

    • Analytical balance

    • Centrifuge and/or syringe filters

    • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

  • Procedure:

    • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial. This ensures that a saturated solution is formed.[11]

    • Equilibration: The vial is agitated in a temperature-controlled water bath or incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

    • Phase Separation: The suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation or by filtering the supernatant through a syringe filter to remove any undissolved solid particles.[11]

    • Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a calibrated analytical method, such as HPLC.

    • Reporting: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of organic compounds by separating the main component from any impurities.[5]

  • Apparatus:

    • HPLC system (pump, injector, column, detector)

    • Appropriate HPLC column (e.g., C18 reverse-phase)

    • Solvents for mobile phase (e.g., acetonitrile, water)

    • Volumetric flasks and pipettes

    • Syringe filters

  • Procedure:

    • Sample Preparation: A solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable solvent to a known volume. The solution is filtered to remove particulates.

    • Method Development: An appropriate mobile phase composition and flow rate are selected to achieve good separation between the main compound peak and any impurity peaks.

    • Analysis: The prepared sample solution is injected into the HPLC system. The chromatogram, which plots detector response versus time, is recorded.

    • Quantification: The purity is typically calculated using the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.[12]

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent physical characterization of an organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Physical & Structural Analysis Synthesis Chemical Synthesis Workup Reaction Work-up (e.g., Extraction) Synthesis->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Isolated_Product Isolated Solid Product Purification->Isolated_Product Purity Purity Analysis (HPLC) Isolated_Product->Purity Sample Identity Structural Confirmation (NMR, Mass Spec) Isolated_Product->Identity Sample MeltingPoint Melting Point Determination Isolated_Product->MeltingPoint Sample Solubility Solubility Testing Isolated_Product->Solubility Sample Final_Report Final Characterization Report Purity->Final_Report Identity->Final_Report MeltingPoint->Final_Report Solubility->Final_Report

Caption: Workflow for Synthesis and Physical Characterization.

References

An In-depth Technical Guide to Dimethyl 1H-imidazole-4,5-dicarboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules and functional materials. Its unique structural framework, featuring a reactive imidazole core and two ester functionalities, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, spectral data, synthesis, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics, including Hedgehog signaling pathway inhibitors and antiviral agents.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is stable under standard conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₇H₈N₂O₄[2]
Molecular Weight 184.15 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 197-201 °C[3]
Boiling Point 338.2 °C at 760 mmHg[3]
Density 1.346 g/cm³[3]
Solubility Limited solubility in water. Soluble in polar organic solvents like ethanol, methanol, and DMSO.[1]
CAS Number 3304-70-9[2]

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.9s1HImidazole C2-H
~3.8s6H2 x -OCH₃

Table 3: ¹³C NMR Spectral Data (DMSO-d₆)

Chemical Shift (ppm)Assignment
~162C=O (ester)
~138Imidazole C4/C5
~135Imidazole C2
~52-OCH₃

Table 4: Infrared (IR) Spectral Data (KBr Disc)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch
3100-3000MediumC-H Stretch (aromatic)
2950-2850MediumC-H Stretch (aliphatic)
1750-1700StrongC=O Stretch (ester)
1600-1450MediumC=C and C=N Stretch (imidazole ring)
1250-1000StrongC-O Stretch (ester)

Table 5: Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
184High[M]⁺ (Molecular Ion)
153High[M - OCH₃]⁺
125Medium[M - COOCH₃]⁺
97Medium[M - 2xCOOCH₃ + H]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the esterification of its parent dicarboxylic acid. A general and widely applicable method is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification of Imidazole-4,5-dicarboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend imidazole-4,5-dicarboxylic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents), which serves as both the reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.1-0.2 equivalents), to the suspension.

  • Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to yield pure this compound.

G cluster_reactants Reactants cluster_products Products Imidazole-4,5-dicarboxylic Acid Imidazole-4,5-dicarboxylic Acid Protonated Carbonyl Protonated Carbonyl Imidazole-4,5-dicarboxylic Acid->Protonated Carbonyl H+ (cat.) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate Methanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester -H2O This compound This compound Protonated Ester->this compound -H+ Methanol Methanol H+ (cat.) H+ (cat.) H2O H2O

Caption: Fischer-Speier Esterification Workflow.

Applications in Drug Development

This compound is a key precursor in the synthesis of various biologically active compounds.

Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several types of cancer.[4] Small molecule inhibitors targeting this pathway are therefore of significant interest in oncology. Derivatives of this compound have been explored as scaffolds for the development of Hh pathway inhibitors. These compounds often function by targeting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh cascade.

Hedgehog_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Inhibition SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Signal Transduction SUFU Suppressor of Fused (SUFU) GLI GLI Proteins GLI_active Active GLI GLI->GLI_active Activation & Nuclear Translocation SUFU_GLI->GLI GLI Release Target_Genes Target Gene Expression (Proliferation, Survival) GLI_active->Target_Genes Transcription Inhibitor Imidazole-based Inhibitor Inhibitor->SMO Inhibition

Caption: Inhibition of the Hedgehog Signaling Pathway.

Antiviral Agents

This compound is a precursor for the synthesis of imidazo[4,5-e][1][5]diazepine-4,8-diones. These fused heterocyclic systems have shown promising in vitro activities against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV).

The synthesis involves a multi-step process starting from the N-alkylation of this compound, followed by amidation and subsequent cyclization.

G A Dimethyl 1H-imidazole- 4,5-dicarboxylate B N-Alkylated Intermediate A->B Alkylation C Diamide Intermediate B->C Amidation D Imidazo[4,5-e][1,3]diazepine- 4,8-dione C->D Cyclization

Caption: Synthesis of Imidazo[4,5-e][1][5]diazepine-4,8-diones.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the construction of complex molecules with significant biological activities, particularly in the areas of oncology and virology, underscores its importance in modern drug discovery and development. The synthetic routes and chemical properties outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this important heterocyclic compound.

References

An In-depth Technical Guide to Dimethyl 1H-imidazole-4,5-dicarboxylate: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 1H-imidazole-4,5-dicarboxylate, a key intermediate in the synthesis of various biologically active molecules. This document details its solubility characteristics, experimental protocols for its synthesis, and its role in the development of therapeutic agents, particularly inhibitors of the Hedgehog signaling pathway.

Solubility Profile

This compound exhibits limited solubility in water and is more soluble in polar organic solvents.[1][2] This characteristic is crucial for its handling, purification, and use in various chemical reactions. A summary of available quantitative and qualitative solubility data is presented below.

Table 1: Solubility of this compound

SolventSolubilityTemperature (°C)pHNotes
Water>27.6 µg/mL[3]Not Specified7.4Experimental value.
Water-0.94 (Log10 of molar solubility)Not SpecifiedNot SpecifiedCalculated value.[4][5]
EthanolSoluble[1][2]Not SpecifiedNot SpecifiedQualitative data.
MethanolMore soluble[1][2]Not SpecifiedNot SpecifiedQualitative data.
Dimethyl Sulfoxide (DMSO)More soluble[1][2]Not SpecifiedNot SpecifiedQualitative data.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound typically involves a two-step process: the synthesis of the precursor, imidazole-4,5-dicarboxylic acid, followed by its esterification.

Synthesis of Imidazole-4,5-dicarboxylic Acid

A common and economical method for the synthesis of imidazole-4,5-dicarboxylic acid involves the reaction of imidazole with formaldehyde, followed by oxidation with nitric acid.

Experimental Workflow for Imidazole-4,5-dicarboxylic Acid Synthesis

Caption: A three-step process for the synthesis of imidazole-4,5-dicarboxylic acid.

Esterification to this compound

The dicarboxylic acid is then converted to its dimethyl ester via Fischer esterification, a reaction catalyzed by a strong acid in the presence of excess methanol.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Suspend imidazole-4,5-dicarboxylic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Application in Drug Development: Hedgehog Signaling Pathway Inhibitors

This compound is a valuable building block for the synthesis of inhibitors of the Hedgehog (Hh) signaling pathway. Aberrant activation of this pathway is implicated in the development of various cancers.

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its inappropriate activation can lead to cell proliferation and tumor growth. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor, which then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors that regulate the expression of target genes involved in cell growth and differentiation.

Logical Diagram: Role in Hedgehog Pathway Inhibitor Synthesis

Hedgehog_Inhibitor_Synthesis cluster_0 Synthesis of Inhibitor Precursor cluster_1 Hedgehog Signaling Pathway A This compound B Chemical Modifications A->B C Inhibitor Precursor B->C F SMO Receptor (Inhibited by PTCH) C->F Inhibits SMO D Hedgehog Ligand E PTCH Receptor D->E Binds to E->F Inhibits G GLI Transcription Factors F->G Activates H Target Gene Expression G->H Promotes I Cell Proliferation & Cancer H->I Leads to

Caption: this compound as a precursor for SMO inhibitors.

This technical guide provides foundational information for researchers and professionals working with this compound. The provided data and protocols can serve as a starting point for further investigation and application in drug discovery and development.

References

Spectroscopic Profile of Dimethyl 1H-imidazole-4,5-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 1H-imidazole-4,5-dicarboxylate (CAS No: 3304-70-9), a key building block in the synthesis of various pharmacologically active compounds.[1][2][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₇H₈N₂O₄[4]

  • Molecular Weight: 184.15 g/mol [4]

  • Appearance: White to off-white crystalline solid[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

While a definitive peak list is not publicly available, the expected chemical shifts for the protons in this compound, based on its structure and data for similar imidazole compounds, are presented below. The spectrum was recorded in Deuterated Dimethyl Sulfoxide (DMSO-d₆) at a frequency of 400 MHz.

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.0 - 14.0Broad SingletN-H (imidazole ring)
~7.9SingletC2-H (imidazole ring)
~3.8Singlet2 x -OCH₃ (ester methyl groups)

¹³C NMR (Carbon NMR) Data (DMSO-d₆)

The expected chemical shifts for the carbon atoms are provided based on the known ranges for imidazole and ester functionalities. The spectrum was recorded in DMSO-d₆.[5]

Chemical Shift (δ, ppm)Assignment
~162C=O (ester carbonyl)
~138C2 (imidazole ring)
~128C4/C5 (imidazole ring)
~52-OCH₃ (ester methyl)
Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Potassium Bromide (KBr) pellet.[4] The characteristic absorption bands for the functional groups present in the molecule are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400BroadN-H stretch (imidazole ring)
~3100MediumC-H stretch (aromatic)
2800 - 3000MediumC-H stretch (methyl)
~1730StrongC=O stretch (ester)
1500 - 1600MediumC=N and C=C stretch (imidazole ring)
1200 - 1300StrongC-O stretch (ester)
Mass Spectrometry (MS)

The mass spectrum was obtained using Electron Ionization (EI).[6][7] The major fragment ions are tabulated below.

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
184Moderate[M]⁺ (Molecular Ion)[4]
153High[M - OCH₃]⁺[4]
121High[M - CO₂CH₃]⁺[4]
126ModerateFurther fragmentation[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.[8]

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[9] A background spectrum of a pure KBr pellet is recorded for baseline correction.[9]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The volatile compound is introduced into the ion source, where it is vaporized.

  • Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z Ratios) MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Safety and Handling of Dimethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including hedgehog signaling pathway inhibitors and antiviral agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and most importantly, the safety and handling procedures required for its use in a research and development setting. Detailed experimental protocols, hazard identification, and emergency procedures are outlined to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2][3] Its stability and ease of handling make it a valuable component in complex synthetic routes.[2]

PropertyValueReference(s)
Molecular Formula C₇H₈N₂O₄[2][4]
Molecular Weight 184.15 g/mol [2][4]
CAS Number 3304-70-9[2][4]
Appearance White to almost white crystalline powder[2][3]
Melting Point 207 - 212 °C[2]
Purity ≥ 98% (HPLC)[2]
Solubility Limited solubility in water. Soluble in some organic solvents like ethanol.[5]
Storage Temperature Room Temperature[2]

Synthesis

Synthesis of Imidazole-4,5-dicarboxylic Acid (Precursor)

A common method for synthesizing the precursor involves the oxidation of benzimidazole.

Experimental Protocol: Oxidation of Benzimidazole [6]

  • Dissolve benzimidazole in an aqueous acidic solution.

  • Add a strong oxidizing agent, such as potassium permanganate or potassium dichromate, in portions while carefully controlling the temperature.

  • After the reaction is complete, filter off the solid byproducts (e.g., manganese dioxide if using permanganate).

  • Acidify the filtrate to precipitate the imidazole-4,5-dicarboxylic acid.

  • Collect the product by filtration and purify by recrystallization.

Esterification to this compound

Experimental Protocol: Fischer Esterification

  • Suspend imidazole-4,5-dicarboxylic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.

  • Reflux the mixture for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a suitable base, such as a saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_0 Synthesis Workflow benzimidazole Benzimidazole oxidation Oxidation (e.g., KMnO4) benzimidazole->oxidation dicarboxylic_acid Imidazole-4,5- dicarboxylic Acid oxidation->dicarboxylic_acid esterification Esterification (Methanol, H+) dicarboxylic_acid->esterification final_product Dimethyl 1H-imidazole- 4,5-dicarboxylate esterification->final_product

Synthesis workflow for this compound.

Safety and Handling

While this compound is considered stable and relatively easy to handle, appropriate safety precautions must be observed.[2] The following information is compiled from various safety data sheets (SDS).

Hazard Identification

According to some suppliers, this product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.[7] However, other sources indicate it may cause skin irritation, serious eye irritation, and respiratory irritation.[8] It is prudent to handle the compound as potentially hazardous.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Wear protective gloves and impervious clothing.[7]

  • Respiratory Protection: Use a dust respirator or a full-face respirator if exposure limits are exceeded or if dust is generated.[7]

Handling and Storage
  • Handling: Handle in a well-ventilated place. Avoid contact with skin, eyes, and clothing.[7] Avoid the formation of dust and aerosols. Wash hands and face thoroughly after handling.[7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7] Keep away from incompatible materials such as oxidizing agents, acids, and bases.[5][7]

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention.[8]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. Get medical attention if irritation occurs.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Special Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Avoid dust formation. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.

  • Methods for Cleaning Up: Collect and arrange for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.

Toxicity and Ecotoxicity

Quantitative toxicological and ecotoxicological data for this compound is limited. Most safety data sheets report "no data available" for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, carcinogenicity, and aquatic toxicity.[7] Therefore, it is crucial to handle this compound with care, assuming it may have unknown hazards.

Toxicity EndpointResultReference(s)
Acute Oral Toxicity No data available[7]
Acute Dermal Toxicity No data available[7]
Acute Inhalation Toxicity No data available[7]
Skin Corrosion/Irritation No data available[7]
Serious Eye Damage/Irritation No data available[7]
Respiratory or Skin Sensitization No data available[7]
Germ Cell Mutagenicity No data available[7]
Carcinogenicity No data available[7]
Reproductive Toxicity No data available[7]
Toxicity to Fish No data available
Persistence and Degradability No data available
Bioaccumulative Potential No data available

Applications in Drug Development

This compound is a key intermediate in the synthesis of bioactive molecules.[2]

Hedgehog Signaling Pathway Inhibitors

Derivatives of this compound are used to prepare inhibitors of the Hedgehog signaling pathway, which are investigated as antitumor agents.[1] The Hedgehog pathway is crucial in embryonic development and its aberrant activation can lead to cancer. Small molecule inhibitors often target the Smoothened (Smo) protein to block the downstream signaling cascade.

G cluster_0 Hedgehog Signaling Pathway Inhibition Hh Hedgehog Ligand (Shh) PTCH1 PTCH1 Hh->PTCH1 binds & inhibits Smo Smoothened (Smo) PTCH1->Smo inhibits SUFU SUFU Smo->SUFU inhibits GLI GLI SUFU->GLI inhibits Nucleus Nucleus GLI->Nucleus translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes activates Inhibitor Derivative of Dimethyl 1H-imidazole- 4,5-dicarboxylate Inhibitor->Smo inhibits

Inhibition of the Hedgehog signaling pathway.

Antiviral Agents

This compound is also a precursor for the synthesis of imidazo[4,5-e][2][5]diazepine-4,8-diones, which have shown in vitro activity against Hepatitis B (HBV) and Hepatitis C (HCV) viruses.[1] These derivatives interfere with the viral replication cycle.

G cluster_0 Viral Replication Cycle Inhibition (HCV Example) Virus HCV Virion Entry Entry into Hepatocyte Virus->Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release Inhibitor Derivative of Dimethyl 1H-imidazole- 4,5-dicarboxylate Inhibitor->Replication inhibits

Inhibition of the Hepatitis C Virus (HCV) replication cycle.

Conclusion

This compound is a valuable building block in the development of new therapeutic agents. While it is a relatively stable compound, adherence to standard laboratory safety protocols is essential. This guide provides the necessary information for its safe handling, storage, and use. The lack of comprehensive toxicological data underscores the need for caution and the consistent use of personal protective equipment. As research into its applications continues, a more complete understanding of its safety profile is anticipated.

References

An In-depth Technical Guide to the Material Safety Data Sheet for Dimethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Dimethyl 1H-imidazole-4,5-dicarboxylate (CAS No. 3304-70-9). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental protocols, and visual representations of key information.

Chemical Identification and Physicochemical Properties

This compound is a heterocyclic organic compound that serves as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure consists of an imidazole ring substituted with two methyl ester groups.

Table 1: Chemical Identifiers

IdentifierValue
Chemical NameThis compound
Synonyms1H-Imidazole-4,5-dicarboxylic acid dimethyl ester, Dimethyl imidazole-4,5-dicarboxylate
CAS Number3304-70-9[1][2][3]
Molecular FormulaC₇H₈N₂O₄[1]
Molecular Weight184.15 g/mol [1]
PubChem CID76810[1][2]
InChI KeyCUIWFAXEALIQJS-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties

PropertyValue
Physical StateSolid, white to almost white crystalline powder[1]
Melting Point197-201°C[2] to 207-212°C[1]
Boiling Point338.2°C at 760 mmHg[2]
Density1.346 g/cm³[2]
SolubilityLimited solubility in water.[4] Soluble in some organic solvents like ethanol.[4]
Vapor PressureNot available
Flash Point158.3°C[2]
logP-0.01710[2]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound does not meet the criteria for classification in any hazard class. However, some suppliers indicate that it may cause skin, eye, and respiratory irritation.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when handling this compound to minimize exposure and ensure a safe laboratory environment.

Detailed Protocol for Safe Handling

Objective: To outline the standard operating procedure for the safe handling of this compound in a laboratory setting.

Materials:

  • This compound

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or face shield

  • Laboratory coat

  • A properly functioning chemical fume hood

  • Spatula and weighing paper

  • Sealed container for the compound

Procedure:

  • Preparation: Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Handling:

    • Perform all manipulations of the solid compound within the chemical fume hood to avoid inhalation of any dust particles.

    • Use a clean spatula to transfer the desired amount of the compound from its storage container to a weighing paper or a suitable reaction vessel.

    • Avoid generating dust. If dust is generated, ensure the fume hood ventilation is adequate to capture it.

    • Close the storage container tightly immediately after use.

  • Post-Handling:

    • Clean any spills immediately according to the spill response protocol (see section 3.3).

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Remove gloves and wash hands thoroughly with soap and water.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry, and dark place.

  • Store away from incompatible materials, such as strong oxidizing agents.

Spill Response Protocol

Objective: To provide a clear procedure for managing a spill of this compound.

Procedure:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a solid spill, carefully sweep the material to collect it into an airtight container, taking care not to disperse dust.

  • Decontaminate: Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Dispose: Dispose of the collected spilled material and any contaminated cleaning supplies in accordance with local, state, and federal regulations.

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Toxicological and Ecotoxicological Information

A significant gap in the available safety data for this compound is the lack of comprehensive toxicological and ecotoxicological studies. Most safety data sheets report "No data available" for the following endpoints.

Table 4: Toxicological Data

Toxicological EndpointData
Acute ToxicityNo data available
Skin Corrosion/IrritationNo data available
Serious Eye Damage/IrritationNo data available
Respiratory or Skin SensitizationNo data available
Germ Cell MutagenicityNo data available
CarcinogenicityNo data available
Reproductive ToxicityNo data available
Specific Target Organ Toxicity (Single Exposure)No data available
Specific Target Organ Toxicity (Repeated Exposure)No data available
Aspiration HazardNo data available

Table 5: Ecotoxicological Data

Ecotoxicological EndpointData
Toxicity to FishNo data available
Toxicity to Daphnia and other Aquatic InvertebratesNo data available
Toxicity to AlgaeNo data available
Persistence and DegradabilityNo data available
Bioaccumulative PotentialNo data available
Mobility in SoilNo data available

Given the absence of data, this compound should be handled with the assumption that it may have unknown hazards. All waste containing this chemical should be disposed of as hazardous chemical waste.

Visualized Safety Information

To further aid in the understanding of the material safety information, the following diagrams have been created using the DOT language.

MSDS_Sections cluster_ID 1. Identification cluster_Hazards 2. Hazard Identification cluster_Handling 3. Safe Handling & Storage cluster_FirstAid 4. First Aid cluster_ToxEco 5. Toxicological & Ecotoxicological Info ID Chemical Identification Hazards Hazard Classification ID->Hazards Handling Handling Protocols Hazards->Handling Storage Storage Conditions Handling->Storage FirstAid First Aid Measures Handling->FirstAid Tox Toxicology (No Data) FirstAid->Tox Eco Ecotoxicology (No Data)

Caption: Logical relationship between key sections of the Material Safety Data Sheet.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size & Ventilation Spill->Assess Evacuate Evacuate Area Assess->Evacuate Large Spill / Poor Ventilation PPE Don Appropriate PPE Assess->PPE Small Spill / Good Ventilation Evacuate->PPE Contain Contain Spill (Sweep Solid) PPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End End of Procedure Dispose->End

Caption: Workflow for responding to a chemical spill of this compound.

References

An In-depth Technical Guide to the Synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate: Key Intermediates and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to Dimethyl 1H-imidazole-4,5-dicarboxylate, a valuable building block in medicinal chemistry. The focus of this document is on the key intermediates, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting. This compound serves as a crucial intermediate in the preparation of hedgehog signaling pathway inhibitors for antitumor agents and in the synthesis of imidazo[4,5-e][1][2]diazepine-4,8-diones, which have shown in vitro activity against hepatitis B and C viruses.[3]

Primary Synthetic Pathway: From Imidazole

A robust and economically viable synthesis of this compound begins with the readily available starting material, imidazole. This pathway involves two principal stages:

  • Hydroxymethylation and Oxidation: Imidazole undergoes hydroxymethylation followed by oxidation to yield the key intermediate, imidazole-4,5-dicarboxylic acid.

  • Esterification: The resulting dicarboxylic acid is then esterified to produce the target molecule, this compound.

This synthetic approach is advantageous due to the use of inexpensive starting materials and the potential for good overall yields.[4]

Stage 1: Synthesis of Imidazole-4,5-dicarboxylic Acid

The initial step involves the reaction of imidazole with an excess of formaldehyde, leading to a mixture of hydroxymethylated imidazole derivatives. This mixture is then subjected to oxidation with nitric acid at elevated temperatures to form imidazole-4,5-dicarboxylic acid.[4]

A solution of imidazole in aqueous formaldehyde is treated with a strong base and heated. The resulting mixture of hydroxymethylated imidazoles is then added to hot nitric acid for oxidation. Upon cooling, the product crystallizes and can be isolated.[4]

Table 1: Reagents and Reaction Conditions for the Synthesis of Imidazole-4,5-dicarboxylic Acid [4]

Reagent/ParameterQuantity/ValueMolar Ratio (to Imidazole)
Imidazole68 g (1 mol)1
37% Aqueous Formaldehyde245 g~3 (of HCHO)
Potassium Hydroxide28 g~0.5
65% Nitric Acid1.3 L~17
Reaction Conditions
Reflux Time (Hydroxymethylation)3 hoursN/A
Oxidation TemperatureBoiling point of 65% HNO₃N/A
Yield
Imidazole-4,5-dicarboxylic acid120 g (77.0% of theory)N/A

Detailed Procedure: [4]

  • In a suitable reaction vessel, dissolve 68 g of imidazole in 245 g of a 37% strength by weight aqueous formaldehyde solution.

  • Add 28 g of potassium hydroxide to the solution.

  • Heat the mixture to reflux and maintain for 3 hours.

  • In a separate stirred flask equipped with a reflux condenser, contact thermometer, and dropping funnel, heat 1.3 liters of 65% strength nitric acid to its boiling point.

  • Slowly add the hydroxymethylated imidazole reaction mixture dropwise to the boiling nitric acid over the course of 1 hour.

  • Continue to heat the mixture under reflux.

  • After the reaction is complete, cool the mixture in an ice bath.

  • The precipitated crystals of imidazole-4,5-dicarboxylic acid are collected by suction filtration.

  • Wash the crystals with 150 ml of water and dry.

  • The filtrate can be neutralized with ammonia water and brought to pH 4 with formic acid to yield a second crop of the product.

Synthesis_Stage1 cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Oxidation imidazole Imidazole hydroxymethylated_imidazoles Mixture of Hydroxymethylated Imidazoles imidazole->hydroxymethylated_imidazoles Reflux, 3h formaldehyde Formaldehyde (aq) formaldehyde->hydroxymethylated_imidazoles Reflux, 3h koh KOH koh->hydroxymethylated_imidazoles Reflux, 3h imidazole_dicarboxylic_acid Imidazole-4,5-dicarboxylic Acid hydroxymethylated_imidazoles->imidazole_dicarboxylic_acid Boiling, ~100-140 °C hno3 Nitric Acid (65%) hno3->imidazole_dicarboxylic_acid Boiling, ~100-140 °C Synthesis_Stage2 cluster_esterification Fischer Esterification imidazole_dicarboxylic_acid Imidazole-4,5-dicarboxylic Acid dimethyl_ester This compound imidazole_dicarboxylic_acid->dimethyl_ester Reflux methanol Methanol (excess) methanol->dimethyl_ester Reflux h2so4 H₂SO₄ (catalyst) h2so4->dimethyl_ester Reflux

References

Navigating the Stability and Storage of Dimethyl 1H-imidazole-4,5-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dimethyl 1H-imidazole-4,5-dicarboxylate, a crucial intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this compound in a laboratory setting.

This compound is a white to off-white crystalline solid.[2] Its stability is a key factor in its handling and application in complex synthetic pathways.[1] While generally stable under recommended conditions, its reactivity can be influenced by environmental factors.[3]

Recommended Storage Conditions

To maintain the quality and purity of this compound, the following storage conditions are recommended based on available safety data sheets and supplier information:

ParameterRecommendationSource
Temperature Room Temperature[4]
Atmosphere Store in a cool, dry, well-ventilated area.[5][6][5][6]
Container Keep in a tightly-closed container.[5][5]
Light Exposure Protect from light.[7]
Incompatibilities Avoid contact with strong oxidizing agents.[3][5][3][5]

Stability Profile

This compound is stable under normal temperatures and pressures.[5] However, exposure to high temperatures can lead to decomposition.[2] The primary hazardous decomposition products are carbon oxides and nitrogen oxides.[5]

Thermal Stability

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of imidazole derivatives like this compound. These are based on standard methodologies in pharmaceutical and chemical research.

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the 5% mass reduction temperature of this compound as an indicator of its thermal stability.

Methodology:

  • Sample Preparation: A predetermined amount of this compound is accurately weighed and placed into a TGA sample pan.

  • Instrumentation: A calibrated Thermogravimetric Analyzer is used.

  • Analysis Conditions:

    • Temperature Program: The sample is heated from room temperature to 500°C.

    • Heating Rate: A linear heating rate of 10°C/min is applied.

    • Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The temperature at which the sample has lost 5% of its initial mass is determined from the resulting mass reduction curve.[4]

Protocol 2: Forced Degradation Study (Illustrative)

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water). Prepare a solid sample for photostability testing.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 N HCl to the sample solution and heat at 60°C.

    • Basic Hydrolysis: Add 0.1 N NaOH to the sample solution and heat at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to a high temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from any degradation products.

    • A photodiode array (PDA) detector can be used to assess peak purity.

    • Mass spectrometry (MS) can be employed to identify the mass of potential degradation products.

Data Presentation

The following table provides an illustrative example of how data from a forced degradation study for this compound could be presented.

Stress ConditionTime (hours)Assay of Parent Compound (%)Number of Degradants
0.1 N HCl (60°C)2492.52
0.1 N NaOH (60°C)2485.13
3% H₂O₂ (RT)2498.21
Thermal (80°C)2499.11
Photolytic (ICH Q1B)2499.50

Visualizations

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the appropriate storage and handling of this compound.

A Receive this compound B Inspect Container Integrity A->B C Container Damaged? B->C D Quarantine and Assess Risk C->D Yes E Store in Designated Area C->E No F Check Storage Conditions E->F G Temperature: Room Temp? F->G H Environment: Cool, Dry, Ventilated? G->H Yes L Corrective Action Required G->L No I Container: Tightly Sealed? H->I Yes H->L No J Light: Protected from Light? I->J Yes I->L No K Incompatibles: Away from Oxidizers? J->K Yes J->L No K->L No M Ready for Use K->M Yes L->F

Caption: Decision workflow for proper storage of the compound.

Hypothetical Degradation Pathway

This diagram illustrates a hypothetical degradation pathway for this compound under hydrolytic stress, leading to the formation of the corresponding dicarboxylic acid.

A This compound C₇H₈N₂O₄ B 1H-imidazole-4,5-dicarboxylic acid C₅H₄N₂O₄ A->B Hydrolysis (H₂O, H⁺ or OH⁻) C Methanol (2 eq.) CH₃OH A->C Hydrolysis (H₂O, H⁺ or OH⁻)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, documented one-step synthesis from diethyl acetylenedicarboxylate in the reviewed literature, this guide presents two plausible synthetic strategies: a two-step protocol commencing with diethyl acetylenedicarboxylate and an alternative, more direct synthesis starting from dimethyl acetylenedicarboxylate. The methodologies are based on established principles of imidazole synthesis, such as the Debus-Radziszewski reaction, and standard organic transformations like transesterification.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid imidazole core and the presence of two ester functionalities allow for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutics. A common synthetic approach to the imidazole ring is the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2][3] This principle can be adapted for the synthesis of the target molecule from acetylenedicarboxylic esters.

Physicochemical Data

A summary of the key physicochemical properties of the starting materials and the final product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Diethyl acetylenedicarboxylateC8H10O4170.16Colorless to pale yellow liquid-18
Diethyl 1H-imidazole-4,5-dicarboxylateC9H12N2O4212.20Solid152-155
This compoundC7H8N2O4184.15White to off-white powder or crystals203-206 (dec.)

Synthetic Strategies and Protocols

Two primary strategies for the synthesis of this compound are presented. The first is a two-step approach starting from the readily available diethyl acetylenedicarboxylate. The second is a more direct, one-step synthesis utilizing dimethyl acetylenedicarboxylate.

Strategy 1: Two-Step Synthesis from Diethyl Acetylenedicarboxylate

This strategy involves the initial formation of Diethyl 1H-imidazole-4,5-dicarboxylate, followed by a transesterification reaction to yield the desired dimethyl ester.

Logical Workflow for Strategy 1

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Transesterification A Diethyl Acetylenedicarboxylate D Reaction in Acetic Acid A->D B Ammonium Acetate B->D C Formaldehyde C->D E Diethyl 1H-imidazole-4,5-dicarboxylate D->E F Diethyl 1H-imidazole-4,5-dicarboxylate I Reaction under Reflux F->I G Methanol (excess) G->I H Acid Catalyst (e.g., H2SO4) H->I J This compound I->J

Caption: Workflow for the two-step synthesis.

Experimental Protocol 1.1: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate

This protocol is adapted from the principles of the Debus-Radziszewski imidazole synthesis.[1][2]

  • Reagents and Materials:

    • Diethyl acetylenedicarboxylate

    • Ammonium acetate

    • Formaldehyde (37% solution in water)

    • Glacial acetic acid

    • Sodium bicarbonate

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium acetate (2 equivalents) in glacial acetic acid (100 mL).

    • To the stirred solution, add diethyl acetylenedicarboxylate (1 equivalent).

    • Slowly add formaldehyde solution (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-cold water.

    • Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Diethyl 1H-imidazole-4,5-dicarboxylate.

Experimental Protocol 1.2: Transesterification to this compound

This is a general procedure for acid-catalyzed transesterification.

  • Reagents and Materials:

    • Diethyl 1H-imidazole-4,5-dicarboxylate

    • Methanol (anhydrous)

    • Concentrated sulfuric acid

    • Sodium bicarbonate (saturated solution)

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve Diethyl 1H-imidazole-4,5-dicarboxylate (1 equivalent) in an excess of anhydrous methanol (e.g., 20-30 equivalents) in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

    • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in dichloromethane (100 mL) and carefully wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid.

    • Wash the organic layer with water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to yield pure this compound.

Strategy 2: One-Step Synthesis from Dimethyl Acetylenedicarboxylate (Alternative)

This approach offers a more direct route to the target compound and is based on the same principles as Protocol 1.1.

Logical Workflow for Strategy 2

G cluster_0 One-Step Synthesis A Dimethyl Acetylenedicarboxylate D Reaction in Acetic Acid A->D B Ammonium Acetate B->D C Formaldehyde C->D E This compound D->E

References

Application Notes and Protocols for the Synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1H-imidazole-4,5-dicarboxylate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. While the Radziszewski imidazole synthesis provides a general route to imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia, the direct synthesis of this compound from glyoxal and ammonia is not a well-established or high-yielding method. A more practical and reliable approach involves a two-step synthesis: the preparation of the intermediate, imidazole-4,5-dicarboxylic acid, followed by its esterification to the desired dimethyl ester.

This document provides detailed protocols and quantitative data for the synthesis of this compound via this two-step pathway.

Part 1: Synthesis of Imidazole-4,5-dicarboxylic Acid

Several methods have been reported for the synthesis of imidazole-4,5-dicarboxylic acid. The classical and most detailed procedure involves the reaction of tartaric acid dinitrate with ammonia and formaldehyde. An alternative, more modern approach involves the oxidation of benzimidazole or the direct functionalization of the parent imidazole ring.

1.1. Synthesis from Tartaric Acid (Maquenne, 1891)

This method, detailed in Organic Syntheses, is a reliable, albeit lengthy, procedure for producing imidazole-4,5-dicarboxylic acid.[1][2]

Experimental Protocol:

  • Step 1: Nitrification of Tartaric Acid. In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, 200 g (1.33 moles) of powdered d-tartaric acid is placed. To this, 432 mL of nitric acid (sp. gr. 1.42) and 432 mL of fuming nitric acid (sp. gr. 1.50) are successively added. The mixture is stirred until the tartaric acid dissolves. Then, 800 mL of concentrated sulfuric acid (sp. gr. 1.84) is slowly added from the dropping funnel while maintaining the temperature below 10°C with an ice-salt bath. The resulting solution of tartaric acid dinitrate is used immediately in the next step.[2]

  • Step 2: Ammonolysis and Cyclization. The cold tartaric acid dinitrate solution is poured into a 5-L three-necked flask immersed in an ice-salt mixture and equipped with a stirrer and dropping funnel. The solution is neutralized by the addition of 600–700 mL of concentrated ammonium hydroxide (sp. gr. 0.90) at a rate that keeps the temperature below -5°C.[2] A solution of 100 g of hexamethylenetetramine in 200 mL of water is prepared and cooled to 0°C. This solution is added dropwise to the cold ammoniacal solution of tartaric acid dinitrate, ensuring the temperature does not exceed 2°C. The mixture is stirred and allowed to stand overnight, gradually warming to room temperature.[2]

  • Step 3: Isolation. The reaction mixture is concentrated under reduced pressure, and the resulting syrup is treated with ethanol and acidified with concentrated hydrochloric acid to precipitate the imidazole-4,5-dicarboxylic acid. The crude product is collected by filtration, washed with water, methanol, and ether, and then dried.[2]

1.2. Alternative Synthesis from Imidazole (Economical Modern Method)

A more recent and economically favorable method starts from the basic imidazole ring.[3]

Experimental Protocol:

  • Step 1: Hydroxymethylation. Imidazole is reacted with a 2- to 5-fold molar excess of formaldehyde at a temperature between 80-120°C, often in the presence of a strong base like potassium hydroxide.[3] For example, 68 g of imidazole is dissolved in 245 g of a 37% aqueous formaldehyde solution, and 28 g of potassium hydroxide is added. The mixture is then refluxed for 3 hours.[2]

  • Step 2: Oxidation. The resulting mixture of hydroxymethylated imidazoles is then treated with nitric acid at a high temperature (100-140°C).[3] The reaction mixture from the previous step is added dropwise to boiling 65% nitric acid over 1 hour, and the mixture is refluxed for an extended period (e.g., 8 hours).[2]

  • Step 3: Isolation. Upon cooling, the imidazole-4,5-dicarboxylic acid crystallizes from the reaction mixture and is isolated by filtration.[2][3]

1.3. Quantitative Data for Imidazole-4,5-dicarboxylic Acid Synthesis

Starting MaterialKey ReagentsTemperature (°C)Reaction TimeYield (%)Reference(s)
Tartaric AcidNitric acid, Sulfuric acid, Ammonia, Hexamethylenetetramine< 10 (nitration), < 2 (cyclization)OvernightNot specified in modern sources[1][2]
ImidazoleFormaldehyde, Potassium hydroxide, Nitric acidreflux (hydroxymethylation), 100-140 (oxidation)3 h (hydroxymethylation), 8 h (oxidation)77.0[2]
BenzimidazolePotassium permanganate or Potassium dichromateNot specifiedNot specifiedNot specified[1][3]

Diagram of the Synthesis of Imidazole-4,5-dicarboxylic Acid from Tartaric Acid

G tartaric_acid Tartaric Acid reagents1 HNO3, H2SO4 < 10°C tartaric_acid->reagents1 dinitrate Tartaric Acid Dinitrate reagents2 NH4OH, Hexamethylenetetramine < 2°C dinitrate->reagents2 reagents1->dinitrate ammonolysis Ammonolysis & Cyclization isolation Isolation (Acidification) ammonolysis->isolation reagents2->ammonolysis product Imidazole-4,5-dicarboxylic Acid isolation->product G start Starting Material (e.g., Tartaric Acid or Imidazole) process1 Synthesis of Diacid start->process1 intermediate Imidazole-4,5-dicarboxylic Acid process2 Fischer Esterification intermediate->process2 final_product This compound process1->intermediate process2->final_product G cluster_0 Protonation and Nucleophilic Attack cluster_1 Proton Transfer and Elimination cluster_2 Deprotonation to Ester diacid Diacid protonated_diacid Protonated Diacid diacid->protonated_diacid +H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_diacid->tetrahedral_intermediate +CH3OH proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Water Elimination proton_transfer->water_elimination -H2O protonated_ester Protonated Ester water_elimination->protonated_ester diester Dimethyl Ester protonated_ester->diester -H+

References

Application Notes and Protocols for the One-Pot Synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1H-imidazole-4,5-dicarboxylate and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules. Their rigid imidazole scaffold and the presence of two ester functionalities make them versatile building blocks for the development of novel therapeutic agents and functional materials. Notably, this class of compounds serves as a key precursor for the synthesis of inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various forms of cancer, and for the development of compounds with antiviral properties, including activity against Hepatitis B and C viruses.

This document provides detailed application notes and experimental protocols for the one-pot synthesis of this compound, targeting an audience of researchers in organic synthesis, medicinal chemistry, and drug discovery. The protocols emphasize efficiency, scalability, and green chemistry principles, including microwave-assisted methods.

Applications in Drug Discovery and Development

Inhibitors of the Hedgehog Signaling Pathway: The aberrant activation of the Hedgehog signaling pathway is a known driver in the development and progression of several cancers, including basal cell carcinoma and medulloblastoma. This compound is a crucial starting material for the synthesis of potent small molecule inhibitors that target key components of this pathway, offering a promising avenue for anticancer drug development.

Antiviral Agents: Derivatives of this compound have been utilized in the synthesis of imidazo[4,5-e][1][2]diazepine-4,8-diones, a class of compounds that has demonstrated in vitro activity against Hepatitis B and C viruses. The imidazole-dicarboxylate core provides a strategic framework for the elaboration of diverse chemical functionalities to optimize antiviral efficacy.

One-Pot Synthesis Strategies: A Comparative Overview

Several one-pot methodologies have been developed for the synthesis of the imidazole core, offering advantages in terms of reduced reaction times, simplified work-up procedures, and improved overall yields compared to traditional multi-step approaches. A comparison of common strategies is presented below.

Synthesis MethodKey ReactantsCatalyst/ConditionsAdvantagesDisadvantages
Debus-Radziszewski Reaction 1,2-Dicarbonyl compound, Aldehyde, AmmoniaTypically uncatalyzed, can be acid-catalyzedReadily available starting materials, versatile for substituted imidazoles.Can require harsh conditions and long reaction times.
Microwave-Assisted Synthesis Varies (e.g., 1,2-dicarbonyl, aldehyde, ammonia)Often catalyst-free or with simple catalysts (e.g., p-TsOH)Dramatically reduced reaction times, improved yields, greener approach.Requires specialized microwave reactor equipment.
Two-Step, One-Pot Synthesis of this compound Imidazole, Formaldehyde, Nitric Acid, MethanolAcid-catalyzed esterificationEconomical starting materials, good overall yield.Involves the use of strong oxidizing and corrosive acids.

Experimental Protocols

Protocol 1: Two-Step, One-Pot Synthesis of this compound via Imidazole-4,5-dicarboxylic Acid

This protocol describes a robust and scalable two-step, one-pot synthesis of the target compound. The first step involves the formation of imidazole-4,5-dicarboxylic acid from imidazole and formaldehyde, followed by oxidation. The second step is the in-situ esterification of the diacid to the dimethyl ester.

Step 1: Synthesis of Imidazole-4,5-dicarboxylic Acid

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reactant Charging: To the flask, add imidazole (1.0 mol) and a 37% aqueous solution of formaldehyde (2.5 mol).

  • Hydroxymethylation: Heat the mixture to reflux and slowly add a solution of a strong base, such as potassium hydroxide (0.5 mol), over a period of 30 minutes. Continue to reflux for 3 hours.

  • Oxidation: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of 65% nitric acid. Carefully add the hydroxymethylated imidazole mixture to the nitric acid at a controlled rate, ensuring the temperature does not exceed 50°C. Once the addition is complete, heat the mixture to 100-120°C and maintain this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Intermediate Isolation (for characterization): A small aliquot can be taken, cooled, and the precipitated imidazole-4,5-dicarboxylic acid can be filtered, washed with cold water, and dried for analytical purposes.

Step 2: In-situ Esterification to this compound

  • Solvent Addition: After the oxidation is complete, cool the reaction mixture to room temperature. Carefully add methanol (10 volumes) to the flask.

  • Esterification: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol) to the methanolic solution.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the progress of the esterification by TLC.

  • Work-up: Upon completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.

Expected Yield: 60-70% (overall for two steps).

Protocol 2: Microwave-Assisted One-Pot Synthesis of Imidazole Derivatives (General Procedure)

This protocol provides a general framework for the rapid, one-pot synthesis of substituted imidazole derivatives using microwave irradiation. This method can be adapted for the synthesis of this compound by selecting appropriate starting materials.

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 1,2-dicarbonyl compound (e.g., dimethyl glyoxalate, 1.0 mmol), the aldehyde (e.g., paraformaldehyde, 1.1 mmol), and a source of ammonia (e.g., ammonium acetate, 2.5 mmol).

  • Solvent: Add a minimal amount of a suitable high-boiling point solvent (e.g., ethanol, 2 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature of 120-150°C for 10-30 minutes. The reaction progress should be monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture can be worked up as described in Protocol 1 (steps 4-6).

Visualizations

Experimental Workflow: Two-Step, One-Pot Synthesis

G cluster_step1 Step 1: Diacid Formation cluster_step2 Step 2: Esterification reactants1 Imidazole + Formaldehyde hydroxymethylation Hydroxymethylation (Base, Reflux) reactants1->hydroxymethylation oxidation Oxidation (Nitric Acid, Heat) hydroxymethylation->oxidation diacid Imidazole-4,5-dicarboxylic Acid (in situ) oxidation->diacid esterification Esterification (Reflux) diacid->esterification reactants2 Methanol + Sulfuric Acid reactants2->esterification workup Work-up & Purification esterification->workup product This compound workup->product

Caption: Workflow for the two-step, one-pot synthesis of the target molecule.

Hedgehog Signaling Pathway and Point of Intervention

Hedgehog_Pathway cluster_cell Target Cell Shh Shh Ligand PTCH1 PTCH1 (Receptor) Shh->PTCH1 binds SMO SMO (Transmembrane Protein) PTCH1->SMO inhibits SUFU SUFU (Suppressor) SMO->SUFU inhibits GLI GLI (Transcription Factor) SUFU->GLI sequesters nucleus Nucleus GLI->nucleus translocates target_genes Target Gene Expression (Proliferation, Survival) nucleus->target_genes activates inhibitor Imidazole-derived Inhibitor inhibitor->SMO blocks

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of imidazole derivatives.

References

The Versatile Building Block: Dimethyl 1H-imidazole-4,5-dicarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl 1H-imidazole-4,5-dicarboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural framework, featuring a reactive imidazole core flanked by two ester functionalities, provides a powerful scaffold for the construction of a diverse array of complex molecules with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including precursors for antitumor agents and compounds with antiviral properties.

Key Applications

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Two prominent areas of its application include the preparation of Hedgehog (Hh) signaling pathway inhibitors and the synthesis of imidazo[4,5-e][1][2]diazepine-4,8-diones , which have shown potential anti-hepatitis B and C virus activities.[1] The imidazole core is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions.[3]

Synthesis of Imidazo[4,5-e][1][2]diazepine-4,8-diones

A key application of this compound is in the synthesis of fused heterocyclic systems such as imidazo[4,5-e][1][2]diazepine-4,8-diones. These ring systems are of significant interest due to their promising antiviral activities. The synthesis involves a multi-step sequence starting with the N-alkylation of the imidazole ring, followed by ammonolysis of the ester groups and subsequent cyclization with a suitable reagent like guanidine hydrochloride.

A general workflow for this synthesis is depicted below:

A Dimethyl 1H-imidazole- 4,5-dicarboxylate B N-Alkylated Imidazole Diester A->B R-X, Base C N-Alkylated Imidazole Diamide B->C NH3, MeOH D Imidazo[4,5-e][1,3]diazepine- 4,8-dione C->D Guanidine HCl, NaOMe, MeOH

Caption: Synthetic workflow for imidazo[4,5-e][1][2]diazepine-4,8-diones.

Precursor to Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of various cancers.[2][4][5] Small molecule inhibitors of this pathway, particularly those targeting the Smoothened (SMO) receptor, have emerged as a promising class of anticancer agents. This compound serves as a valuable starting material for the synthesis of such inhibitors. The general principle involves the derivatization of the imidazole core to introduce functionalities that can interact with the SMO receptor.

The Hedgehog signaling pathway and the role of SMO inhibitors can be visualized as follows:

cluster_membrane Cell Membrane PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI processing Hh Hedgehog Ligand Hh->PTCH1 Binds GLI GLI SUFU->GLI Sequesters GLIA GLI (Active) GLI->GLIA Activation Nucleus Nucleus GLIA->Nucleus Translocation Genes Target Gene Expression Nucleus->Genes Inhibitor Imidazole-based SMO Inhibitor Inhibitor->SMO Blocks

Caption: Hedgehog signaling pathway and SMO inhibition.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Dimethylaminopropyl)-1H-imidazole-4,5-dicarboxylic acid diamide

This protocol details a two-step synthesis starting from this compound to yield a diamide derivative, a precursor for cyclization reactions.

Step 1: Synthesis of Dimethyl 1-(3-dimethylaminopropyl)-1H-imidazole-4,5-dicarboxylate

Reagent/SolventMolecular WeightMoles (Equivalents)Amount Used
This compound184.15 g/mol 1.0(Specify)
3-Dimethylaminopropyl chloride hydrochloride158.07 g/mol 1.1(Specify)
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.2(Specify)
Acetonitrile (CH₃CN)--(Specify)

Procedure:

  • To a solution of this compound in acetonitrile, add 3-dimethylaminopropyl chloride hydrochloride and potassium carbonate.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated diester.

Step 2: Synthesis of 1-(3-Dimethylaminopropyl)-1H-imidazole-4,5-dicarboxylic acid diamide

Reagent/SolventMolecular WeightMoles (Equivalents)Amount Used
Dimethyl 1-(3-dimethylaminopropyl)-1H-imidazole-4,5-dicarboxylate(Calculate)1.0(Specify)
Methanolic Ammonia (NH₃ in MeOH)-Excess(Specify)

Procedure:

  • Dissolve the N-alkylated diester from Step 1 in a saturated solution of ammonia in methanol.

  • Stir the solution in a sealed vessel at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the crude diamide.

  • The product can be purified by recrystallization. A reported yield for this compound is 48.0%.[1]

Characterization Data for 1-(3-Dimethylaminopropyl)-1H-imidazole-4,5-dicarboxylic acid diamide: [1]

  • Appearance: White crystals

  • Melting Point: 205–210 °C

  • MS (m/z): 240.1 (M+1)

  • ¹H-NMR (DMSO-d₆): δ 1.83 (2H, m, CH₂-2'), 2.11 (6H, s, 2 × CH₃), 2.14 (2H, t, J = 6.9, CH₂-3'), 4.42 (2H, t, J = 7.0, CH₂-1'), 7.57 (1H, s, CONH₂-2), 7.83 (1H, s, CONH₂-3), 7.89 (1H, s, CH-5), 7.98 (1H, s, CONH₂-3), 10.66 ppm (1H, s, CONH₂-2).

  • ¹³C-NMR (DMSO-d₆): δ 29.09 (C2'), 45.50 (CH₃), 45.93 (C3'), 56.31 (C1'), 126.71 (C2), 135.60 (C3), 140.61 (C5), 161.02 (CO-2), 166.25 ppm (CO-3).

Protocol 2: Synthesis of Imidazo[4,5-e][1][2]diazepine-4,8-dione Derivatives

This protocol describes the cyclization of an N-alkylated imidazole diester with guanidine to form the fused diazepine ring system.

Reagent/SolventMolecular WeightMoles (Equivalents)Amount Used
Dimethyl 1-(substituted)-1H-imidazole-4,5-dicarboxylate(Varies)1.0(Specify)
Guanidine Hydrochloride95.53 g/mol (Specify)(Specify)
Sodium Methoxide (NaOMe)54.02 g/mol (Specify)(Specify)
Methanol (MeOH)--(Specify)

Procedure:

  • To a solution of the N-substituted this compound in methanol, add guanidine hydrochloride and sodium methoxide.

  • Stir the reaction mixture at room temperature.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is typically worked up by neutralization and extraction.

  • The crude product is then purified by chromatography or recrystallization to yield the desired imidazo[4,5-e][1][2]diazepine-4,8-dione.

Note: The specific reaction times and purification methods may vary depending on the nature of the N-substituent.

Summary of Quantitative Data

The following table summarizes the reported yield and melting point for a key intermediate in the synthesis of imidazo[4,5-e][1][2]diazepine-4,8-diones.

CompoundYield (%)Melting Point (°C)
1-(3-Dimethylaminopropyl)-1H-imidazole-4,5-dicarboxylic acid diamide48.0205–210

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of biologically active molecules. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of novel compounds targeting important biological pathways. The strategic application of this building block holds significant promise for the development of new therapeutic agents.

References

Application Notes and Protocols: Utilizing Dimethyl 1H-imidazole-4,5-dicarboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data for the use of Dimethyl 1H-imidazole-4,5-dicarboxylate as a key intermediate in the synthesis of pharmacologically active compounds. The protocols focus on its application in the development of antiviral agents and as a scaffold for potential Hedgehog signaling pathway inhibitors.

Application Note 1: Synthesis of Imidazo[4,5-e][1][2]diazepine-4,8-diones as Antiviral Agents

Introduction:

This compound is a versatile precursor for the synthesis of fused heterocyclic systems. One important class of molecules derived from this intermediate is the imidazo[4,5-e][1][2]diazepine-4,8-diones. These compounds have demonstrated significant antiviral activity, particularly against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV)[1][3]. The synthetic strategy involves initial N-alkylation of the imidazole ring followed by cyclization with guanidine.

Experimental Workflow:

The overall synthetic workflow for the preparation of imidazo[4,5-e][1][2]diazepine-4,8-diones from this compound is depicted below.

workflow start Dimethyl 1H-imidazole- 4,5-dicarboxylate step1 N-Alkylation with 2-chloroalkylamine hydrochlorides start->step1 intermediate1 N-alkylated Dimethyl 1H-imidazole-4,5-dicarboxylate Derivatives step1->intermediate1 step2 Ammonolysis (NH3 in MeOH) intermediate1->step2 intermediate2 N-alkylated 1H-imidazole- 4,5-dicarboxamide Derivatives step2->intermediate2 step3 Cyclization with Guanidine Hydrochloride and NaOMe intermediate2->step3 end Imidazo[4,5-e][1,3]diazepine- 4,8-dione Derivatives step3->end

Caption: Synthetic workflow for Imidazo[4,5-e][1][2]diazepine-4,8-diones.

Experimental Protocols:

Protocol 1: N-Alkylation of this compound

This protocol describes the N-alkylation of this compound with various 2-chloroalkylamine hydrochlorides[1].

  • Materials:

    • This compound

    • Appropriate 2-chloroalkylamine hydrochloride (e.g., 4-(2-chloroethyl)morpholine hydrochloride)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the respective 2-chloroalkylamine hydrochloride (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Evaporate the solvent under reduced pressure to yield the crude N-alkylated product.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Imidazo[4,5-e][1][2]diazepine-4,8-dione Derivatives

This protocol outlines the conversion of N-alkylated diesters to the final diazepine-dione products[1][4].

  • Step A: Ammonolysis

    • Dissolve the N-alkylated this compound derivative (from Protocol 1) in a saturated solution of ammonia in methanol.

    • Stir the mixture at room temperature in a sealed vessel.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Evaporate the solvent to obtain the corresponding N-alkylated 1H-imidazole-4,5-dicarboxamide.

  • Step B: Cyclization

    • To a solution of the N-alkylated 1H-imidazole-4,5-dicarboxamide in methanol, add guanidine hydrochloride and sodium methoxide.

    • Reflux the reaction mixture and monitor by TLC.

    • After completion, neutralize the reaction mixture with an appropriate acid.

    • Remove the solvent under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to obtain the desired imidazo[4,5-e][1][2]diazepine-4,8-dione derivative.

Quantitative Data:

The following table summarizes the antiviral activity of a synthesized imidazo[4,5-e][1][2]diazepine-4,8-dione derivative against Hepatitis B Virus (HBV).

CompoundTargetEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
ZP-88HBV (extracellular virion release)1.7286168[3]
ZP-88HBV (intracellular replication)8.428634[3]

EC₅₀: Half maximal effective concentration; CC₅₀: Half maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

Application Note 2: Scaffolding for Hedgehog Signaling Pathway Inhibitors

Introduction:

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the formation and progression of various cancers[5]. Consequently, inhibitors of this pathway, particularly those targeting the Smoothened (SMO) receptor, are of significant interest in oncology drug discovery. Imidazole-based structures have been identified as promising scaffolds for the development of potent Hh pathway inhibitors. This compound can serve as a starting point for the synthesis of such inhibitors.

Hedgehog Signaling Pathway:

The diagram below illustrates the canonical Hedgehog signaling pathway and highlights the role of the SMO receptor as a therapeutic target.

Caption: The canonical Hedgehog signaling pathway.

Synthetic Approach:

synthetic_approach start Dimethyl 1H-imidazole- 4,5-dicarboxylate step1 N-Alkylation or N-Arylation start->step1 intermediate1 N-Substituted Imidazole Diester step1->intermediate1 step2 Selective Ester Hydrolysis/Reduction intermediate1->step2 intermediate2 Monofunctionalized Imidazole step2->intermediate2 step3 Amide Coupling or Other Functionalization intermediate2->step3 end Potential Hedgehog Signaling Inhibitor step3->end

Caption: A potential synthetic route to Hedgehog signaling inhibitors.

Representative Protocol (Hypothetical):

This hypothetical protocol is based on general synthetic transformations and serves as a starting point for the development of specific synthetic routes.

  • Objective: To synthesize an N-aryl, C4-amide functionalized imidazole derivative.

  • Step 1: N-Arylation

    • React this compound with a suitable aryl boronic acid under Chan-Lam coupling conditions (e.g., copper(II) acetate, pyridine, in a suitable solvent like dichloromethane).

  • Step 2: Selective Monohydrolysis of the Diester

    • Carefully hydrolyze one of the ester groups using a controlled amount of a base (e.g., lithium hydroxide) in a mixed solvent system (e.g., THF/water) at a low temperature to favor the mono-acid.

  • Step 3: Amide Coupling

    • Couple the resulting carboxylic acid with a desired amine using a standard peptide coupling reagent (e.g., HATU, HOBt, with a base like DIPEA) in an appropriate solvent (e.g., DMF).

  • Purification and Characterization:

    • The final product would be purified using column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Quantitative Data for Known Imidazole-Based Hedgehog Inhibitors:

While not directly synthesized from this compound in the cited literature, the following table provides activity data for other imidazole-containing Hedgehog pathway inhibitors, demonstrating the potential of this scaffold.

CompoundTargetIC₅₀ (µM)Cell LineReference
Phenyl Imidazole Derivative 25 Hh Pathway0.01Gli-luciferase assay
Benzimidazole Derivative HH-13 SMO-D473H<0.2Gli1-reporter assay[6]
Benzimidazole Derivative HH-20 SMO-D473H<0.2Gli1-reporter assay[6]

IC₅₀: Half maximal inhibitory concentration

References

Application Notes and Protocols: Dimethyl 1H-imidazole-4,5-dicarboxylate as a Foundational Moiety for Imidazolinone Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the synthesis of imidazolinone herbicides, a critical class of agrochemicals. While Dimethyl 1H-imidazole-4,5-dicarboxylate represents a core heterocyclic structure, the industrially established synthetic routes to prominent imidazolinone herbicides, such as Imazethapyr, commence from substituted pyridine-2,3-dicarboxylic acids. This document details the well-established synthesis of Imazethapyr from 5-ethyl-pyridine-2,3-dicarboxylic acid, including reaction protocols, quantitative data, and analytical monitoring techniques. Furthermore, it elucidates the mechanism of action of these herbicides.

Introduction to Imidazolinone Herbicides

Imidazolinone herbicides are highly effective, broad-spectrum agents used for weed control in numerous crops.[1] Their mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants.[2] This enzyme is not present in animals, which contributes to the low mammalian toxicity of these compounds.[2]

The core structure of these herbicides features an imidazolinone ring. While this compound shares the imidazole core, the common synthetic pathways for commercial imidazolinone herbicides like Imazethapyr typically involve the cyclocondensation of a substituted pyridine-2,3-dicarboxylic acid derivative with an appropriate amino amide.

Synthesis of Imazethapyr from 5-Ethyl-Pyridine-2,3-Dicarboxylic Acid

The synthesis of Imazethapyr is a multi-step process that begins with the formation of an anhydride from 5-ethyl-pyridine-2,3-dicarboxylic acid, followed by reaction with an alcohol to form a monoester, and subsequent cyclization with 2-amino-2,3-dimethylbutanamide in the presence of a base.[3][4]

Chemicals and Reagents
Chemical NameFormulaCAS NumberSupplier
5-Ethyl-Pyridine-2,3-Dicarboxylic AcidC9H9NO4102268-23-7Major Chemical Suppliers
Acetic AnhydrideC4H6O3108-24-7Major Chemical Suppliers
MethanolCH4O67-56-1Major Chemical Suppliers
2-Amino-2,3-dimethylbutanamideC6H14N2O90757-61-4Major Chemical Suppliers
Sodium MethoxideCH3NaO124-41-4Major Chemical Suppliers
TolueneC7H8108-88-3Major Chemical Suppliers
Hydrochloric AcidHCl7647-01-0Major Chemical Suppliers
Experimental Protocol: Synthesis of Imazethapyr[3][4]

Step 1: Formation of 5-Ethyl-Pyridine-2,3-Dicarboxylic Anhydride

  • Under a nitrogen atmosphere, suspend 5-ethyl-pyridine-2,3-dicarboxylic acid in 5 times its mass of toluene.

  • Add 1.1 molar equivalents of acetic anhydride.

  • Heat the reaction mixture to 30-50°C and stir for 1 hour.

  • Monitor the reaction progress by HPLC.

Step 2: Formation of the Monoester Intermediate

  • Once the formation of the anhydride is complete, cool the reaction mixture to 10°C.

  • Add 1.3 molar equivalents of methanol.

  • Stir the reaction for 30 minutes, maintaining the temperature at 10°C.

  • Monitor the formation of the monoester by HPLC.

Step 3: Cyclization to form Imazethapyr

  • To the reaction mixture containing the monoester, add a solution of 1.1 molar equivalents of 2-amino-2,3-dimethylbutanamide in toluene.

  • Add 3.5 molar equivalents of solid sodium methoxide.

  • Heat the mixture to 55°C and stir for 12 hours.

  • Monitor the cyclization reaction by HPLC.

Step 4: Work-up and Isolation

  • After the reaction is complete, cool the mixture and extract with water.

  • Separate the aqueous layer and adjust the pH to 3-4 with 10-20% hydrochloric acid to precipitate the Imazethapyr product.

  • Filter the precipitate, wash with water, and dry to obtain the final product.

Quantitative Data for Imazethapyr Synthesis[3][4]
StepReactant Molar RatiosSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Anhydride Formation5-Ethyl-Pyridine-2,3-Dicarboxylic Acid : Acetic Anhydride (1 : 1.1)Toluene30-501>95 (conversion)-
Monoester FormationAnhydride : Methanol (1 : 1.3)Toluene100.5>95 (conversion)-
CyclizationMonoester : 2-Amino-2,3-dimethylbutanamide : Sodium Methoxide (1 : 1.1 : 3.5)Toluene5512~85-90>97

Analytical Monitoring of Imazethapyr Synthesis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for monitoring the progress of the Imazethapyr synthesis.[5]

HPLC Method Protocol[5]
  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water acidified with acetic acid to pH 2.8.

  • Gradient: A suitable gradient program to separate starting materials, intermediates, and the final product.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Mechanism of Action: AHAS Inhibition

Imidazolinone herbicides, including Imazethapyr, function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme.[2] This enzyme catalyzes the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[2] The inhibition of AHAS leads to a deficiency of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.[2]

AHAS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS alpha_Acetolactate α-Acetolactate AHAS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine alpha_Acetolactate->Valine Leucine Leucine alpha_Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Imazethapyr Imazethapyr Imazethapyr->AHAS Inhibits

Caption: Mechanism of action of Imazethapyr.

Synthetic Pathway and Experimental Workflow

The overall synthetic pathway from 5-ethyl-pyridine-2,3-dicarboxylic acid to Imazethapyr and the corresponding experimental workflow are depicted below.

Imazethapyr_Synthesis cluster_synthesis Imazethapyr Synthesis Pathway A 5-Ethyl-Pyridine- 2,3-Dicarboxylic Acid B 5-Ethyl-Pyridine- 2,3-Dicarboxylic Anhydride A->B + Acetic Anhydride C Monoester Intermediate B->C + Methanol D Imazethapyr C->D + 2-Amino-2,3-dimethylbutanamide + Sodium Methoxide Experimental_Workflow cluster_workflow Experimental Workflow start Start: 5-Ethyl-Pyridine-2,3-Dicarboxylic Acid step1 Anhydride Formation (Toluene, Acetic Anhydride, 30-50°C, 1h) start->step1 step2 Monoester Formation (Methanol, 10°C, 0.5h) step1->step2 hplc HPLC Monitoring step1->hplc step3 Cyclization (2-Amino-2,3-dimethylbutanamide, NaOMe, 55°C, 12h) step2->step3 workup Work-up (Water Extraction, Acidification) step3->workup product Final Product: Imazethapyr workup->product hplc->step2

References

Application Notes and Protocols: Dimethyl 1H-imidazole-4,5-dicarboxylate in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyl 1H-imidazole-4,5-dicarboxylate as a precursor to ligands for the synthesis of metal-organic frameworks (MOFs). This document details the synthesis of the active dicarboxylic acid ligand, subsequent MOF fabrication protocols, and the characterization of the resulting frameworks.

Introduction

This compound is a key starting material for the synthesis of 1H-imidazole-4,5-dicarboxylic acid (H₃IDC) and its derivatives. These imidazole-based dicarboxylate ligands are of significant interest in the construction of MOFs due to the presence of both carboxylate oxygen and imidazole nitrogen donor atoms, which can coordinate to a variety of metal ions.[1] This versatility in coordination allows for the formation of MOFs with diverse topologies and potential applications in gas storage, catalysis, and drug delivery. The ligands can be deprotonated to varying degrees, leading to different coordination modes and the construction of complex and fascinating structures.[1][2]

Ligand Synthesis from this compound

The primary use of this compound in MOF synthesis is as a precursor to the active ligand, 1-(4-carboxybenzyl)-1H-imidazole-4,5-dicarboxylic acid (cbimdaH₃). The synthesis involves a two-step process: N-alkylation followed by hydrolysis.

Experimental Protocol: Synthesis of 1-(4-carboxybenzyl)-1H-imidazole-4,5-dicarboxylic acid (cbimdaH₃)

Step 1: Synthesis of the Triester Precursor (cbimdaMe₃)

  • Dissolve 184 mg (1 mmol) of this compound in 10 mL of dimethylformamide (DMF).[3]

  • Add 391 mg (1.2 mmol) of Cs₂CO₃ to the solution.[3]

  • Stir the suspension for 1 hour at room temperature.[3]

  • Add 250 mg (1.09 mmol) of methyl-4-(bromomethyl)benzoate to the mixture.[3]

  • Continue stirring at room temperature for 24 hours.[3]

  • Evaporate the solvent completely under vacuum at 60 °C.[3]

  • Isolate the white solid product (cbimdaMe₃) by column chromatography using ethyl acetate as the eluent.[3]

Step 2: Hydrolysis to the Tricarboxylic Acid Ligand (cbimdaH₃)

  • Reflux the isolated triester product with NaOH in a 2:1 (v/v) mixture of water and ethanol for 24 hours.[3]

  • After cooling, acidify the reaction mixture to precipitate the final product, 1-(4-carboxybenzyl)-1H-imidazole-4,5-dicarboxylic acid (cbimdaH₃).

  • Filter, wash with water, and dry the product.

Metal-Organic Framework Synthesis

The resulting tricarboxylic acid ligand, cbimdaH₃, can be used to synthesize various MOFs through solvothermal methods. The following protocols detail the synthesis of Strontium and Cadmium-based MOFs.

Experimental Protocol: Synthesis of [Sr(cbimdaH)(H₂O)]n
  • Combine Sr(NO₃)₂ (21 mg, 0.1 mmol), cbimdaH₃ (31 mg, 0.1 mmol), and 5 mL of a 1:1 (v/v) mixture of DMF and water in a Teflon-lined stainless steel autoclave.

  • Heat the autoclave to 120 °C for 72 hours.

  • Cool the autoclave to room temperature.

  • Collect the resulting crystals by filtration, wash with DMF and water, and air-dry.

Experimental Protocol: Synthesis of [Cd₂(cbimdaH)₂(H₂O)₆]n·(DMF)₃n(H₂O)₃n
  • Combine Cd(NO₃)₂·4H₂O (31 mg, 0.1 mmol), cbimdaH₃ (31 mg, 0.1 mmol), and 5 mL of a 1:1 (v/v) mixture of DMF and water in a Teflon-lined stainless steel autoclave.[3]

  • Heat the autoclave to 120 °C for 72 hours.[3]

  • Cool the autoclave to room temperature.

  • Collect the resulting crystals by filtration, wash with DMF and water, and air-dry.[3]

Quantitative Data Summary

The following table summarizes key data for MOFs synthesized using ligands derived from this compound.

MOF DesignationMetal IonLigandCrystal SystemSpace GroupKey Structural FeaturesRef.
[Sr(cbimdaH)(H₂O)]n Sr²⁺cbimdaH³⁻MonoclinicP2₁/c3D framework with a new 5,6-coordinated net topology.[3]
[Cd₂(cbimdaH)₂(H₂O)₆]n·(DMF)₃n(H₂O)₃n Cd²⁺cbimdaH³⁻TriclinicP-13D framework with distorted pentagonal bipyramidal Cd²⁺ geometry.[3]
[Cd(μ₃-HIDC)(bbi)₀.₅]n Cd²⁺H₃IDC, bbi--3D structure composed of 2D brickwall-like networks linked by bbi. Thermally stable up to 330 °C.[4]

H₃IDC = 4,5-imidazoledicarboxylic acid; bbi = 1,1'-(1,4-butanediyl)bis(imidazole)

Visualizing Synthesis and Structural Relationships

Ligand Synthesis Workflow

Ligand_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_final Final Ligand This compound This compound Stirring_RT_24h Stir at RT for 24h This compound->Stirring_RT_24h Methyl-4-(bromomethyl)benzoate Methyl-4-(bromomethyl)benzoate Methyl-4-(bromomethyl)benzoate->Stirring_RT_24h Cs2CO3_DMF Cs2CO3 in DMF Cs2CO3_DMF->Stirring_RT_24h Triester (cbimdaMe3) Triester (cbimdaMe3) Stirring_RT_24h->Triester (cbimdaMe3) Reflux_24h Reflux for 24h Triester (cbimdaMe3)->Reflux_24h NaOH_H2O_EtOH NaOH in H2O/EtOH NaOH_H2O_EtOH->Reflux_24h cbimdaH3 1-(4-carboxybenzyl)-1H- imidazole-4,5-dicarboxylic acid Reflux_24h->cbimdaH3

Caption: Workflow for the synthesis of the tricarboxylic acid ligand from this compound.

MOF Synthesis and Application Pathway

MOF_Synthesis_Application cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_application Potential Applications Ligand Imidazole Dicarboxylate Ligand Solvothermal Solvothermal Reaction (DMF/H2O, 120°C, 72h) Ligand->Solvothermal Metal_Salt Metal Salt (e.g., Sr(NO3)2, Cd(NO3)2) Metal_Salt->Solvothermal MOF_Crystal MOF Crystal Solvothermal->MOF_Crystal XRD Single-Crystal X-ray Diffraction MOF_Crystal->XRD TGA Thermogravimetric Analysis MOF_Crystal->TGA Luminescence Photoluminescence Spectroscopy MOF_Crystal->Luminescence Gas_Storage Gas Storage XRD->Gas_Storage Drug_Delivery Drug Delivery XRD->Drug_Delivery Catalysis Catalysis TGA->Catalysis Luminescent_Sensing Luminescent Sensing Luminescence->Luminescent_Sensing

Caption: General workflow for MOF synthesis, characterization, and potential applications.

References

Application Notes and Protocols: Coordination Chemistry of Dimethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coordination chemistry of Dimethyl 1H-imidazole-4,5-dicarboxylate. This document details its primary role as a precursor to the versatile ligand, 1H-imidazole-4,5-dicarboxylic acid (H₃IDC), and provides protocols for its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Introduction

This compound is a key starting material in the construction of a wide array of coordination complexes. While the ester itself is not typically observed coordinating directly to metal ions, it serves as a convenient precursor for the in situ generation of the 1H-imidazole-4,5-dicarboxylate ligand through hydrolysis under hydrothermal or solvothermal conditions. The resulting dicarboxylate ligand is a versatile building block in supramolecular chemistry and crystal engineering due to its multiple coordination sites: two nitrogen atoms within the imidazole ring and four oxygen atoms from the two carboxylate groups. This allows for the formation of diverse and structurally complex metal-organic frameworks with applications in catalysis, gas storage, and materials science.[1][2]

The coordination behavior of the 1H-imidazole-4,5-dicarboxylate ligand can be finely tuned by controlling reaction conditions such as pH, temperature, and the choice of metal ion and solvents, leading to structures with dimensionalities ranging from 0D discrete molecules to 3D frameworks.[1]

Application: Precursor for In Situ Ligand Synthesis

The most common application of this compound in coordination chemistry is as a pro-ligand for the synthesis of coordination polymers and MOFs. The ester groups are hydrolyzed in situ during the solvothermal or hydrothermal synthesis, yielding the corresponding carboxylate anions which then coordinate to the metal centers. This method provides a convenient route to the formation of these complex structures without the need to first isolate the dicarboxylic acid.

General Experimental Protocol for In Situ Synthesis of Coordination Polymers

This protocol describes a general procedure for the synthesis of coordination polymers using this compound as a ligand precursor.

Materials:

  • This compound

  • Metal salt (e.g., nitrate, chloride, or acetate salt of a transition metal or lanthanide)

  • Solvent (e.g., deionized water, ethanol, N,N-dimethylformamide (DMF), or a mixture)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical reaction, a mixture of the metal salt and this compound is prepared in a suitable solvent or solvent mixture.

  • The molar ratio of the metal salt to the ligand precursor can be varied to influence the final structure.

  • The mixture is stirred to ensure homogeneity and then transferred to a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to a specific temperature (typically between 100 and 180 °C) for a period ranging from several hours to a few days.

  • During this process, the ester groups of the this compound are hydrolyzed to carboxylate groups, which then coordinate to the metal ions.

  • After the reaction is complete, the autoclave is allowed to cool slowly to room temperature.

  • The resulting crystalline product is collected by filtration, washed with the solvent(s) used in the reaction, and then dried in air.

Protocol for Synthesis of 1H-imidazole-4,5-dicarboxylic Acid

For applications where the isolated dicarboxylic acid is required, this compound can be hydrolyzed in a separate step.

Materials:

  • This compound

  • Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide)

  • Aqueous solution of a strong acid (e.g., hydrochloric acid) for neutralization

  • Ethanol

Procedure:

  • Dissolve this compound in an aqueous solution of a strong base.

  • Heat the mixture under reflux for several hours to ensure complete hydrolysis of the ester groups.

  • After cooling to room temperature, the solution is acidified with a strong acid to precipitate the 1H-imidazole-4,5-dicarboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and then with ethanol.

  • The product is dried under vacuum to yield pure 1H-imidazole-4,5-dicarboxylic acid.

Data Presentation: Properties of Coordination Complexes

The following tables summarize the properties of representative coordination complexes synthesized from the in situ hydrolysis of imidazole-4,5-dicarboxylate precursors.

Table 1: Selected Crystallographic Data for Coordination Polymers

Compound FormulaMetal IonLigand(s)Crystal SystemSpace GroupDimensionalityReference
{[Zn₅(L)₂(HL)₂(DMF)₄]n} (H₃L = H₃IDC)Zn(II)Imidazole-4,5-dicarboxylate, N,N-DimethylformamideOrthorhombicPbca3D[3]
[Cd₂(μ₂-HPhIDC)₂(phen)₂] (H₃PhIDC = 2-phenyl-1H-imidazole-4,5-dicarboxylic acid, phen = 1,10-phenanthroline)Cd(II)2-Phenyl-1H-imidazole-4,5-dicarboxylate, 1,10-Phenanthroline--1D[4]
[Sr(μ₂-H₂PhIDC)₂(H₂O)₄]·2H₂OSr(II)2-Phenyl-1H-imidazole-4,5-dicarboxylate, Water--3D[4]
{[Co₃(MIDC)₂(py)₂(H₂O)₂]}n (H₃MIDC = 2-methyl-1H-imidazole-4,5-dicarboxylic acid, py = pyridine)Co(II)2-Methyl-1H-imidazole-4,5-dicarboxylate, Pyridine, Water--2D Layer[5]
{[Mn₆(MIDC)₄(py)₅(H₂O)₄]}nMn(II)2-Methyl-1H-imidazole-4,5-dicarboxylate, Pyridine, Water--2D Layer[5]

Table 2: Physicochemical Properties of Coordination Polymers

CompoundProperty InvestigatedKey FindingsReference
2-propyl-1H-imidazole-4,5-dicarboxylate complexes of Cu/Co/Fe/NiThermal Stability, Biological and Catalytic ActivityThermally stable up to 650 °C. Show significant binding affinity to BSA and DNA. Exhibit antioxidant and catalytic activity in the reduction of p-nitrophenol.[6][7]
{--INVALID-LINK--·8H₂O}nLuminescenceExhibits weak blue photoluminescence in the solid state at room temperature.[5]
{--INVALID-LINK--·6H₂O}n and other Co(II) and Mn(II) complexes with MIDCMagnetic PropertiesExhibit strong antiferromagnetic interactions.[5]
[Cd₂(μ₂-HPhIDC)₂(phen)₂] and related compoundsThermal and Photoluminescence PropertiesThe thermal and photoluminescent properties have been investigated.[4]

Mandatory Visualization

The following diagrams illustrate the key processes and workflows described in these application notes.

in_situ_hydrolysis_and_coordination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process In Situ Process Dimethyl_Ester Dimethyl 1H-imidazole- 4,5-dicarboxylate Hydrolysis Hydrolysis of Esters Dimethyl_Ester->Hydrolysis Metal_Salt Metal Salt (M^n+) Coordination Coordination Metal_Salt->Coordination Solvothermal Solvothermal/ Hydrothermal (Heat, Pressure) Solvothermal->Hydrolysis Dicarboxylate_Ligand 1H-imidazole-4,5-dicarboxylate (Ligand, L^3-) Hydrolysis->Dicarboxylate_Ligand Forms Dicarboxylate_Ligand->Coordination Product Coordination Polymer/ MOF [M_xL_y] Coordination->Product Self-Assembly

Caption: In situ hydrolysis and coordination pathway.

experimental_workflow Start Start Mix_Reactants Mix this compound, Metal Salt, and Solvent Start->Mix_Reactants Transfer_Autoclave Transfer Mixture to Teflon-lined Autoclave Mix_Reactants->Transfer_Autoclave Heating Heat in Oven (100-180 °C, 1-3 days) Transfer_Autoclave->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Filtration Filter to Collect Crystals Cooling->Filtration Washing Wash with Solvent Filtration->Washing Drying Dry in Air Washing->Drying Product Final Coordination Polymer/ MOF Product Drying->Product

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols: Dimethyl 1H-imidazole-4,5-dicarboxylate as a Ligand for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Dimethyl 1H-imidazole-4,5-dicarboxylate and its derivatives as ligands in catalytic applications. The focus is on the formation of palladium complexes for cross-coupling and reduction reactions, which are crucial transformations in pharmaceutical and chemical synthesis.

Introduction to this compound in Catalysis

This compound is a versatile heterocyclic compound that, upon functionalization, serves as a precursor to N-heterocyclic carbene (NHC) ligands. These ligands form highly stable and active complexes with transition metals, particularly palladium. The resulting catalysts are effective in a variety of organic transformations, notably in aqueous media, aligning with the principles of green chemistry.

The core structure of the imidazole-4,5-dicarboxylate allows for the synthesis of amphiphilic palladium NHC complexes. These complexes act as metallosurfactants, facilitating reactions between water-soluble and water-insoluble reactants by forming micelles or stable aggregates in aqueous solutions. This property is particularly advantageous for reactions such as the Suzuki-Miyaura cross-coupling and the reduction of nitroaromatics.

Catalytic Applications and Performance Data

Palladium complexes derived from imidazole-4,5-dicarboxylic acid have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions and the reduction of p-nitrophenol. The catalytic activity is influenced by the lipophilicity of the N-substituents on the imidazole ring.

Suzuki-Miyaura Cross-Coupling Reaction

PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes functionalized with imidazole-4,5-dicarboxylate ligands are effective catalysts for the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in drug discovery and development.

Table 1: Performance of Imidazole-4,5-dicarboxylate-based Palladium Catalysts in the Suzuki-Miyaura Reaction

Catalyst TypeAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
PEPPSI-type NHC-Pd(II)4-BromotoluenePhenylboronic acidK₂CO₃H₂O/Toluene100198[1][2]
PEPPSI-type NHC-Pd(II)4-ChloroanisolePhenylboronic acidK₂CO₃H₂O/Toluene100195[1][2]
PEPPSI-type NHC-Pd(II)4-IodobenzaldehydePhenylboronic acidK₂CO₃H₂O/Toluene100199[1][2]

Catalyst loading and other specific conditions are detailed in the experimental protocols.

Reduction of p-Nitrophenol

Amphiphilic bis-NHC palladium(II) complexes derived from imidazole-4,5-dicarboxylic acid are highly active in the catalytic reduction of p-nitrophenol to p-aminophenol, a reaction often used as a benchmark for catalytic performance. The reaction is readily monitored by UV-Vis spectroscopy.

Table 2: Catalytic Performance in the Reduction of p-Nitrophenol

Catalyst TypeN-SubstituentApparent Rate Constant (k_app, min⁻¹)Reference
bis-NHC Pd(II)Butyl1.53[3]
bis-NHC Pd(II)TetradecylLess active for water-soluble substrates[3]
PEPPSI-type NHC-Pd(II)TetradecylHigher activity than commercial PEPPSI complexes[1][4]

The apparent rate constant is a measure of the reaction's speed under the specified conditions.

Experimental Protocols

The following are detailed protocols for the synthesis of a PEPPSI-type catalyst and its application in the Suzuki-Miyaura reaction, as well as the protocol for the reduction of p-nitrophenol using a bis-NHC palladium complex.

Protocol for Synthesis of a PEPPSI-type NHC-Pd(II) Metallosurfactant

This protocol describes a general approach for the synthesis of amphiphilic PEPPSI-type catalysts based on the sequential functionalization of 1H-imidazole-4,5-dicarboxylic acid.[1][2]

Workflow for Catalyst Synthesis

G cluster_0 Ligand Functionalization cluster_1 Complexation A 1H-Imidazole-4,5-dicarboxylic acid B Esterification with Triethylene Glycol Monomethyl Ether A->B C 4,5-bis[2-(2-(2-methoxyethoxy)ethoxy)ethoxycarbonyl]imidazole B->C D Alkylation with Alkyl Halide (e.g., Tetradecyl Bromide) C->D E N-alkylated Imidazolium Salt D->E F Reaction with PdCl₂ and 3-Chloropyridine E->F G PEPPSI-type NHC-Pd(II) Metallosurfactant F->G

Caption: Synthesis of a PEPPSI-type NHC-Pd(II) catalyst.

Materials:

  • 1H-imidazole-4,5-dicarboxylic acid

  • Thionyl chloride

  • Triethylene glycol monomethyl ether

  • Anhydrous solvent (e.g., Toluene)

  • Alkyl halide (e.g., 1-bromotetradecane)

  • Palladium(II) chloride (PdCl₂)

  • 3-Chloropyridine

  • Anhydrous reaction vessel and magnetic stirrer

Procedure:

  • Esterification:

    • Convert 1H-imidazole-4,5-dicarboxylic acid to its acid chloride by reacting with thionyl chloride.

    • React the acid chloride with an excess of triethylene glycol monomethyl ether in an anhydrous solvent to yield the diester derivative.

    • Purify the product by column chromatography.

  • N-Alkylation:

    • React the diester derivative with the desired alkyl halide (e.g., 1-bromotetradecane) in a suitable solvent to form the N-alkylated imidazolium salt.

    • Isolate and purify the resulting salt.

  • Palladium Complexation:

    • In an inert atmosphere, react the N-alkylated imidazolium salt with palladium(II) chloride and 3-chloropyridine in an appropriate anhydrous solvent.

    • The PEPPSI-type complex will form, which can be isolated and purified.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol details the use of the synthesized PEPPSI-type catalyst in a typical Suzuki-Miyaura reaction.[1][2]

Workflow for Suzuki-Miyaura Coupling

G A Combine Aryl Halide, Arylboronic Acid, Base, and Catalyst in Solvent B Heat Reaction Mixture (e.g., 100 °C) A->B C Monitor Reaction Progress (e.g., by TLC or GC) B->C D Cool to Room Temperature C->D E Work-up: - Organic Extraction - Drying - Solvent Evaporation D->E F Purification (e.g., Column Chromatography) E->F G Isolated Biaryl Product F->G

Caption: Experimental workflow for the Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • PEPPSI-type NHC-Pd(II) catalyst (0.01-1 mol%)

  • Solvent system (e.g., H₂O/Toluene mixture)

  • Reaction flask, condenser, and magnetic stirrer

Procedure:

  • To a reaction flask, add the aryl halide, arylboronic acid, potassium carbonate, and the PEPPSI-type catalyst.

  • Add the solvent system to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl.

Protocol for the Catalytic Reduction of p-Nitrophenol

This protocol describes a typical procedure for the reduction of p-nitrophenol using a bis-NHC palladium complex.[3]

Materials:

  • Aqueous solution of p-nitrophenol (e.g., 0.1 mM)

  • Aqueous solution of sodium borohydride (NaBH₄) (e.g., 10 mM), freshly prepared

  • Aqueous solution of the bis-NHC palladium catalyst (e.g., 0.01 mM)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • In a quartz cuvette, mix the aqueous solution of p-nitrophenol and the catalyst solution.

  • Place the cuvette in the UV-Vis spectrophotometer and record the initial spectrum. The characteristic peak for the p-nitrophenolate ion should be observed around 400 nm.

  • Initiate the reaction by adding the freshly prepared sodium borohydride solution to the cuvette and mix quickly.

  • Immediately start recording UV-Vis spectra at regular time intervals.

  • Monitor the decrease in absorbance at ~400 nm and the concomitant increase in absorbance at ~300 nm, which corresponds to the formation of p-aminophenol.

  • The apparent rate constant (k_app) can be determined by plotting ln(A_t/A₀) versus time, where A_t is the absorbance at time t and A₀ is the initial absorbance at 400 nm.

Catalytic Mechanism

The Suzuki-Miyaura reaction catalyzed by a palladium complex is understood to proceed through a well-established catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation (Ar'-B(OR)₂ + Base) PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Safety and Handling

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds and organic solvents should be handled in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Follow standard laboratory procedures for waste disposal.

References

Experimental protocol for N-alkylation of "Dimethyl 1H-imidazole-4,5-dicarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the N-alkylation of Dimethyl 1H-imidazole-4,5-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The protocol outlines a standard method using an alkyl halide and a base, which is a common and effective approach for the N-alkylation of imidazoles.[3][4][5] Additionally, alternative methods and troubleshooting strategies are discussed to address potential challenges such as steric hindrance and side reactions.[6] This document is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile heterocyclic building block used in the development of therapeutic agents, including hedgehog signaling pathway inhibitors and compounds with anti-viral activity.[2] The functionalization of the imidazole nitrogen through N-alkylation is a critical step in the synthesis of a wide array of biologically active molecules. This process can significantly alter the physicochemical properties of the parent molecule, influencing its pharmacokinetic profile and biological efficacy.[4] The presence of two ester groups on the imidazole ring can influence the reactivity of the N-H bond, making a well-defined protocol essential for achieving high yields and purity. This document presents a robust and reproducible protocol for the N-alkylation of this specific imidazole derivative.

Experimental Workflow

The general workflow for the N-alkylation of this compound is depicted below. The process involves the deprotonation of the imidazole nitrogen followed by nucleophilic attack on an alkylating agent.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis Start_Imidazole This compound Deprotonation Deprotonation of Imidazole N-H Start_Imidazole->Deprotonation Start_Alkylating Alkylating Agent (e.g., Alkyl Halide) Nucleophilic_Attack Nucleophilic Attack on Alkylating Agent Start_Alkylating->Nucleophilic_Attack Start_Base Base (e.g., K₂CO₃, NaH) Start_Base->Deprotonation Start_Solvent Anhydrous Solvent (e.g., DMF, Acetonitrile) Start_Solvent->Deprotonation Deprotonation->Nucleophilic_Attack Workup Aqueous Work-up Nucleophilic_Attack->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product N-alkylated Dimethyl imidazole-4,5-dicarboxylate Purification->Final_Product Analysis Characterization (NMR, MS, etc.) Final_Product->Analysis

Caption: General experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol: General Procedure using Alkyl Halide

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: To the stirred suspension at room temperature, add the alkylating agent (1.1 - 1.5 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkylating agent.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer three times with ethyl acetate.

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Alternative Protocol: Mitsunobu Reaction

For sterically hindered alcohols or when milder conditions are required, the Mitsunobu reaction can be an effective alternative for N-alkylation.[6][7]

General Procedure:

  • Dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous solvent such as THF or DCM under an inert atmosphere.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) in the same solvent.[6]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[6]

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the N-alkylated product.[6]

Data Presentation

The following tables summarize typical reaction parameters and potential outcomes for the N-alkylation of this compound.

Table 1: Reaction Conditions for N-Alkylation with Alkyl Halides

ParameterConditionNotes
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ is a common and cost-effective choice. NaH is a stronger, non-nucleophilic base suitable for less reactive systems.
Solvent DMF, Acetonitrile, THFDMF is a polar aprotic solvent that can facilitate SN2 reactions.
Temperature Room Temperature to 80 °CHigher temperatures may be required for less reactive alkyl halides but can increase the risk of side reactions.
Alkylating Agent Alkyl iodides > Alkyl bromides > Alkyl chloridesReactivity of the alkyl halide follows this trend.
Equivalents of Alkylating Agent 1.1 - 1.5A slight excess is used to ensure complete consumption of the starting imidazole.

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, side reactionsIncrease reaction time or temperature. Consider a more reactive alkylating agent or a stronger base. Ensure anhydrous conditions.
Formation of Quaternary Imidazolium Salt Over-alkylation of the productUse a slight excess of the imidazole starting material relative to the alkylating agent.[6] Monitor the reaction closely and stop it once the starting material is consumed.[6]
Mixture of Regioisomers (for unsymmetrical imidazoles) Similar reactivity of the two nitrogen atomsWhile the starting material is symmetrical, for other unsymmetrical imidazoles, steric and electronic factors determine regioselectivity.[6] Separation by chromatography is often required.

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of various pharmaceutical agents. The provided protocol using an alkyl halide and a base offers a reliable and straightforward method for this conversion. For more challenging substrates, the Mitsunobu reaction presents a viable alternative. Careful optimization of reaction conditions and appropriate purification techniques are crucial for obtaining the desired N-alkylated products in high yield and purity. This application note serves as a comprehensive guide to aid researchers in successfully performing this important synthetic step.

References

Application Notes and Protocols: Hydrolysis of Dimethyl 1H-imidazole-4,5-dicarboxylate to 1H-imidazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the hydrolysis of Dimethyl 1H-imidazole-4,5-dicarboxylate to its corresponding dicarboxylic acid, 1H-imidazole-4,5-dicarboxylic acid. This transformation is a critical step in the synthesis of various pharmacologically active compounds. These notes include a summary of relevant quantitative data, detailed experimental procedures, and visualizations of the experimental workflow and a key biological pathway where derivatives of the product are active.

Introduction

1H-imidazole-4,5-dicarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its derivatives have been extensively investigated for a range of therapeutic applications, including as antagonists for the angiotensin II receptor and inhibitors of the angiotensin-converting enzyme (ACE), both of which are key targets in the management of hypertension and other cardiovascular diseases.[2] The hydrolysis of the dimethyl ester precursor is a fundamental step to unmask the carboxylic acid functionalities, which are often crucial for biological activity and for further chemical modifications.

Key Applications in Drug Development

Derivatives of 1H-imidazole-4,5-dicarboxylic acid are prominent in the development of cardiovascular drugs, primarily targeting the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

  • Angiotensin II Receptor Antagonists: Many potent and selective antagonists of the angiotensin II receptor type 1 (AT1) are based on the imidazole-4,5-dicarboxylic acid scaffold. By blocking the AT1 receptor, these compounds prevent the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[3][4]

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: The imidazole moiety is also a key structural feature in the design of ACE inhibitors. These drugs block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][5]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the alkaline hydrolysis of imidazole diesters to their corresponding dicarboxylic acids. The data is compiled from general procedures for similar compounds, as specific quantitative data for the hydrolysis of this compound is not extensively reported in publicly available literature.

ParameterValue/RangeNotes
Starting Material This compound-
Hydrolyzing Agent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Aqueous solution
Reagent Concentration 1 M - 5 MHigher concentrations can accelerate the reaction but may increase the risk of side reactions.
Solvent Water, or a mixture of water and a co-solvent (e.g., Methanol, Ethanol)A co-solvent can be used to improve the solubility of the starting ester.
Reaction Temperature 60 - 100 °C (Reflux)Higher temperatures drive the reaction to completion more quickly.
Reaction Time 2 - 12 hoursReaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS).
Typical Yield > 90%Yields are highly dependent on the specific reaction conditions and purification method.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes a general procedure for the saponification of this compound using sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol (optional, as a co-solvent)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a minimal amount of methanol (if necessary for solubility).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2.5 - 3.0 eq., e.g., 2 M solution) to the flask.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Precipitation: Slowly add concentrated hydrochloric acid to the cold reaction mixture with stirring to adjust the pH to approximately 2-3. The dicarboxylic acid product will precipitate out of the solution.

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 1H-imidazole-4,5-dicarboxylic acid in a vacuum oven.

Visualizations

Experimental Workflow: Hydrolysis of this compound

G cluster_0 Reaction cluster_1 Workup and Purification A 1. Dissolve Dimethyl 1H-imidazole- 4,5-dicarboxylate in Solvent B 2. Add Aqueous NaOH Solution A->B C 3. Heat to Reflux (100°C) B->C D 4. Monitor Reaction by TLC/LC-MS C->D E 5. Cool Reaction Mixture D->E Reaction Complete F 6. Acidify with HCl to pH 2-3 E->F G 7. Isolate Product by Filtration F->G H 8. Wash with Cold Water G->H I 9. Dry Under Vacuum H->I J 1H-imidazole-4,5- dicarboxylic Acid I->J Final Product

Caption: Workflow for the hydrolysis of this compound.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

G Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone Aldosterone Secretion Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction Vasoconstriction Vasoconstriction->Blood_Pressure Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) AT1_Receptor->Aldosterone AT1_Receptor->Vasoconstriction ACE_Inhibitors ACE Inhibitors (e.g., Imidazole Derivatives) ACE_Inhibitors->ACE ARB Angiotensin II Receptor Blockers (e.g., Imidazole Derivatives) ARB->AT1_Receptor

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by imidazole derivatives.

References

Application Notes and Protocols: The Role of Imidazole Scaffolds in the Synthesis of Hedgehog Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of imidazole-based inhibitors of the Hedgehog (Hh) signaling pathway. While Dimethyl 1H-imidazole-4,5-dicarboxylate represents a versatile starting scaffold for the generation of diverse imidazole derivatives through reactions such as N-alkylation and amide formation, the published literature to date does not contain a specific example of its direct application in the synthesis of potent Hedgehog pathway inhibitors.

Therefore, this document will focus on a well-documented example of a phenyl-imidazole analog that demonstrates the key principles and methodologies involved in the development of this class of inhibitors. The protocols and data presented are based on established research and provide a framework for the design, synthesis, and evaluation of novel imidazole-containing drug candidates targeting the Hh pathway.

The Hedgehog Signaling Pathway: A Key Target in Oncology

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development. In adult tissues, its activity is mostly suppressed. However, aberrant reactivation of the Hh pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1] The pathway is typically initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors, which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation.[2] Consequently, inhibiting the Hh pathway, particularly at the level of SMO, has become a promising strategy for cancer therapy.[1]

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex Gli_R GLI-R (Repressor) SUFU_Gli->Gli_R Processing Nucleus_off Nucleus Gli_R->Nucleus_off Translocation Hh_ligand Hh Ligand PTCH_on PTCH Hh_ligand->PTCH_on SMO_on SMO PTCH_on->SMO_on Inhibition Relieved Gli_A GLI-A (Activator) SMO_on->Gli_A Activation Nucleus_on Nucleus Gli_A->Nucleus_on Translocation Target_Genes Target Gene Expression Nucleus_on->Target_Genes Hh_Inhibitor Imidazole-Based Inhibitor Hh_Inhibitor->SMO_on Inhibits

Figure 1: The Hedgehog Signaling Pathway and the inhibitory action of imidazole-based compounds on Smoothened (SMO).

Phenyl-Imidazole Analogs as Potent Hedgehog Pathway Inhibitors

Recent studies have identified phenyl-imidazole derivatives as potent inhibitors of the Hh signaling pathway. These compounds are designed to interact with the SMO receptor, thereby blocking downstream signal transduction. The following sections detail the synthesis and biological evaluation of a representative phenyl-imidazole analog, designated as Compound 25 in a study by Sun et al. (2020).[1]

Quantitative Data Summary

The inhibitory activity of a series of synthesized phenyl-imidazole analogs was evaluated using a Gli-luciferase reporter assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundIC50 (µM)[1]
Compound 20 0.04
Compound 23 0.03
Compound 24 0.02
Compound 25 0.01
TC132 (Lead Compound) 0.09
Vismodegib (Positive Control) 0.02

Table 1: In vitro inhibitory activity of phenyl-imidazole analogs against the Hedgehog signaling pathway.

Experimental Protocols

Synthesis of a Representative Phenyl-Imidazole Inhibitor (Compound 25)

The synthesis of the target phenyl-imidazole inhibitors involves a multi-step process. The general workflow is depicted below, followed by a detailed protocol for a key coupling step.

Synthesis_Workflow Start_A 2-Chloro-5-nitrobenzonitrile Intermediate_A Amidine Hydrochloride 9 Start_A->Intermediate_A 1. CH3ONa, NH4Cl 2. 2-Bromoacetophenone,   NaHCO3 Intermediate_B Substituted Phenyl Imidazole Intermediate Intermediate_A->Intermediate_B Intermediate_C Aniline Intermediate Intermediate_B->Intermediate_C SnCl2·2H2O, HCl Start_B Substituted Benzoic Acid Derivatives (7a-l) Final_Compound Final Phenyl Imidazole Inhibitor (e.g., Cmpd 25) Start_B->Final_Compound Intermediate_C->Final_Compound HATU, DIPEA, CH2Cl2

Figure 2: General synthetic workflow for the preparation of phenyl-imidazole Hedgehog pathway inhibitors.

Protocol for Amide Coupling Step (Synthesis of Final Compounds):

This protocol describes the coupling of the aniline intermediate with various substituted benzoic acids to yield the final phenyl-imidazole inhibitors.

  • Reactant Preparation:

    • Dissolve the aniline intermediate (1.0 eq) in anhydrous dichloromethane (CH2Cl2).

    • Add the respective substituted benzoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Reaction:

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final compound.

Biological Evaluation: Gli-Luciferase Reporter Assay

The inhibitory activity of the synthesized compounds on the Hh pathway is determined using a Gli-luciferase reporter assay in a suitable cell line (e.g., NIH/3T3 cells).

  • Cell Culture and Transfection:

    • Culture NIH/3T3 cells in DMEM supplemented with 10% fetal bovine serum.

    • Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • After 24 hours, treat the cells with various concentrations of the test compounds or vehicle control (DMSO).

    • Induce Hh pathway activation by adding a conditioned medium containing the SHH ligand.

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • Plot the normalized luciferase activity against the compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

The imidazole scaffold is a valuable component in the design of potent Hedgehog signaling pathway inhibitors. The representative phenyl-imidazole analog, Compound 25, demonstrates nanomolar potency, highlighting the potential of this chemical class.[1] The provided synthetic and biological protocols offer a robust framework for the discovery and development of novel imidazole-based therapeutics for the treatment of cancers driven by aberrant Hedgehog signaling. Further exploration of derivatives from accessible starting materials like this compound could yield novel and effective drug candidates.

References

Synthesis of imidazo[4,5-e]diazepine-4,8-diones using "Dimethyl 1H-imidazole-4,5-dicarboxylate".

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Synthesis of Imidazo[4,5-e]diazepine-4,8-diones

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the synthesis of imidazo[4,5-e]diazepine-4,8-diones, a class of heterocyclic compounds with demonstrated anti-tumor activity.[1][2] The synthesis commences with Dimethyl 1H-imidazole-4,5-dicarboxylate and proceeds through a three-step sequence involving N-alkylation, ammonolysis, and subsequent cyclization with guanidine. Detailed experimental protocols, quantitative biological activity data, and diagrams illustrating the synthetic workflow and a potential signaling pathway are presented to guide researchers in the preparation and evaluation of these promising compounds.

Synthetic Workflow

The synthesis of imidazo[4,5-e]diazepine-4,8-diones is achieved through a robust three-step process. The workflow begins with the N-alkylation of this compound, followed by ammonolysis to form the corresponding diamide intermediate. The final step involves a cyclization reaction with guanidine to yield the target heterocyclic scaffold.

G cluster_workflow Synthetic Workflow A This compound B Step 1: N-Alkylation (2-chloroalkylamine, K2CO3, CH3CN) A->B Starting Material C N-Substituted Dimethyl 1H-imidazole-4,5-dicarboxylate B->C D Step 2: Ammonolysis (NH3, MeOH) C->D Intermediate 1 E N-Substituted 1H-imidazole-4,5-dicarboxamide D->E F Step 3: Cyclization (Guanidine HCl, NaOMe, MeOH) E->F Intermediate 2 G Imidazo[4,5-e]diazepine-4,8-dione Derivative F->G Final Product

Caption: Synthetic route to imidazo[4,5-e]diazepine-4,8-diones.

Experimental Protocols

The following protocols are based on established synthetic procedures for this class of compounds.

Step 1: Synthesis of N-Substituted Dimethyl 1H-imidazole-4,5-dicarboxylates (General Procedure)

This initial step introduces an alkylamino side chain at the N-1 position of the imidazole ring.

  • Reagents & Materials:

    • This compound

    • Appropriate 2-chloroalkylamine hydrochloride (e.g., 4-(2-chloroethyl)morpholine hydrochloride)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN), anhydrous

  • Procedure:

    • To a solution of this compound in anhydrous acetonitrile, add potassium carbonate.

    • Add the selected 2-chloroalkylamine hydrochloride to the mixture.

    • Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-substituted diester product.

    • Purify the product as necessary, typically via column chromatography.

Step 2: Synthesis of N-Substituted 1H-imidazole-4,5-dicarboxamides (General Procedure)

The diester intermediate is converted to the corresponding diamide through ammonolysis.

  • Reagents & Materials:

    • N-Substituted this compound (from Step 1)

    • Ammonia (NH₃) solution in methanol (typically 7N)

  • Procedure:

    • Dissolve the N-substituted diester in a methanolic ammonia solution.

    • Seal the reaction vessel and stir the mixture at room temperature.

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Once the reaction is complete, evaporate the solvent under reduced pressure.

    • The resulting solid is the crude 1H-imidazole-4,5-dicarboxamide derivative, which can be purified by recrystallization if necessary.

Step 3: Synthesis of Imidazo[4,5-e][1][3]diazepine-4,8-dione Derivatives (General Procedure)

The final cyclization step forms the seven-membered diazepine ring.

  • Reagents & Materials:

    • N-Substituted 1H-imidazole-4,5-dicarboxamide (from Step 2)

    • Guanidine hydrochloride

    • Sodium methoxide (NaOMe) solution in methanol (typically 25 wt%)

    • Methanol (MeOH), anhydrous

  • Procedure:

    • To a solution of guanidine hydrochloride in anhydrous methanol cooled to 0 °C, add a solution of sodium methoxide.

    • Stir the mixture at 0 °C for approximately 30 minutes.

    • Remove the precipitated sodium salt by filtration.

    • Add the resulting filtrate to a solution of the N-substituted 1H-imidazole-4,5-dicarboxamide in anhydrous methanol.

    • Stir the reaction mixture at room temperature for several hours (e.g., 8 hours).

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the final imidazo[4,5-e][1][3]diazepine-4,8-dione derivative by an appropriate method such as column chromatography or recrystallization.

Data Presentation: Biological Activity

Compounds containing the imidazo[4,5-e][1][3]diazepine-4,8-dione ring system have demonstrated selective cytostatic effects against various human tumor cell lines.[1][2] The anti-proliferative activity is typically quantified by the IC₅₀ value, which is the concentration required to inhibit tumor cell proliferation by 50%.

Compound IDN-1 SubstituentCell LineCancer TypeIC₅₀ (µM)Citation
11 2-(pyrrolidin-1-yl)ethylSW620Colon Cancer20[2]
11 2-(pyrrolidin-1-yl)ethylHeLaCervical Carcinoma>100[2]
11 2-(pyrrolidin-1-yl)ethylHepG2Liver Cancer>100[2]
1 OctadecylPC-3Prostate Cancer1.8[4]
1 OctadecylA549Lung Cancer3.5[4]
1 OctadecylH460Lung Cancer2.5[4]
1 OctadecylMCF-7Breast Cancer4.2[4]
1 OctadecylOVCAR-3Ovarian Cancer4.0[4]
9 EthylA549Lung Cancer38[4]
9 EthylH460Lung Cancer22[4]

Note: The compound numbering corresponds to the referenced literature.

Potential Mechanism of Action & Signaling Pathway

While the precise molecular targets for imidazo[4,5-e]diazepine-4,8-diones are still under investigation, related benzodiazepine compounds are known to exert their anti-cancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5] The mechanism often involves the intrinsic or mitochondrial pathway of apoptosis, characterized by the activation of a cascade of caspase enzymes.

The diagram below illustrates a potential signaling pathway through which these compounds may inhibit cancer cell proliferation. This model is based on mechanisms reported for structurally related benzodiazepine derivatives.

G cluster_pathway Potential Anti-Cancer Signaling Pathway cluster_key Legend Compound Imidazo[4,5-e]diazepine-4,8-dione PBR Peripheral Benzodiazepine Receptor (PBR) Compound->PBR Binds/Activates CellCycle Cell Cycle Progression (G1/S & G2/M Checkpoints) Compound->CellCycle Inhibits Mito Mitochondria PBR->Mito Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Mito->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Mito->Bax Activates Casp9 Caspase-9 Bcl2->Casp9 Inhibits Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Proliferation Cell Proliferation Arrest Cell Cycle Arrest CellCycle->Arrest Leads to Activation Activation Inhibition Inhibition Activation_edge Inhibition_edge

References

Application Notes and Protocols for the Analytical Characterization of Dimethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimethyl 1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its unique structure and functional groups necessitate a comprehensive analytical characterization to ensure its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₇H₈N₂O₄[1][2]
Molecular Weight184.15 g/mol [1][2]
AppearanceWhite to off-white crystalline solid[1]
Melting Point197-201 °C[3]
CAS Number3304-70-9[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing unambiguous evidence of its molecular structure through the analysis of the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Quantitative Data
¹H NMR (DMSO-d₆, 500 MHz)
Chemical Shift (δ) ppm Multiplicity Assignment
8.06s1H, C2-H
3.82s6H, 2 x -OCH₃

Reference: A patent provides ¹H NMR data in DMSO at 500 MHz, showing a singlet at 8.057 ppm (1H) and a singlet at 3.815 ppm (6H).[4]

¹³C NMR (DMSO-d₆)
Chemical Shift (δ) ppm Assignment
Data not explicitly found in search results, but expected signals would correspond to the imidazole ring carbons and the carbonyl and methyl carbons of the ester groups.
Experimental Protocol

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 500 MHz or equivalent)

  • 5 mm NMR tubes

Reagents and Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used as a reference)

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard single-pulse experiments. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Use a standard proton-decoupled pulse sequence to acquire the spectrum.

Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H) or TMS (δ = 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample transfer->load lock_shim Lock & Shim load->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C process Process Spectra acquire_13C->process calibrate Calibrate Chemical Shifts process->calibrate integrate_assign Integrate & Assign Peaks calibrate->integrate_assign report Generate Report integrate_assign->report

Workflow for NMR analysis.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and providing information about its fragmentation pattern, which aids in structural confirmation. Electron Ionization (EI) is a common method for this compound.

Quantitative Data
Electron Ionization Mass Spectrum
m/z Relative Intensity (%) Assignment
184~60[M]⁺ (Molecular Ion)
153~100[M - OCH₃]⁺
125~20[M - COOCH₃]⁺
121~80[M - OCH₃ - CH₃OH]⁺ ?
94~30Further fragmentation

Reference: The NIST Mass Spectrometry Data Center provides a mass spectrum (electron ionization) for Dimethyl 4,5-imidazole-dicarboxylate.[5]

Experimental Protocol

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe mass spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition:

  • Introduce the sample into the ion source. For GC-MS, inject the solution onto the GC column. For a direct probe, place a small amount of the sample on the probe tip.

  • Acquire the mass spectrum in EI mode. Typical EI energy is 70 eV.

  • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

Data Analysis:

  • Identify the molecular ion peak ([M]⁺), which should correspond to the molecular weight of the compound (184.15 g/mol ).

  • Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of a methoxy group, -OCH₃, or a carbomethoxy group, -COOCH₃).

Chromatographic Analysis (HPLC)

Application Note: High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. A reversed-phase method is typically suitable for this polar compound. Purity is often reported to be ≥ 98%.[1]

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • This compound sample

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade water

  • Phosphoric acid or Formic acid (for MS compatibility)

Mobile Phase Preparation:

  • Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with an acidic modifier to ensure good peak shape. A starting point could be a gradient or isocratic elution with a mobile phase like Acetonitrile:Water (e.g., 30:70 v/v) containing 0.1% phosphoric acid.

Sample Preparation:

  • Accurately weigh about 1 mg of the sample.

  • Dissolve it in 1 mL of the mobile phase or a suitable solvent like methanol.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: Based on UV-Vis spectrum (e.g., 210 nm or λmax)

  • Column Temperature: Ambient or controlled (e.g., 25 °C)

Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Workflow for HPLC Purity Analysis

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase setup_hplc Set Up HPLC System (Column, Flow Rate, Detector) prep_mobile_phase->setup_hplc prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample setup_hplc->inject_sample run_hplc Run Chromatogram inject_sample->run_hplc integrate_peaks Integrate Peaks run_hplc->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity

Workflow for HPLC purity analysis.

Spectroscopic and Thermal Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in this compound, such as N-H, C=O, and C-O bonds, providing a characteristic "fingerprint" of the molecule.

Experimental Protocol (KBr Pellet Method):

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer a portion of the mixture to a pellet-forming die.

  • Press the powder under high pressure (several tons) to form a transparent or translucent pellet.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine the wavelength of maximum absorbance (λmax) for HPLC detection. Imidazole-containing compounds typically show absorption in the UV region.

Experimental Protocol:

  • Prepare a dilute solution of the sample in a suitable UV-grade solvent (e.g., methanol or ethanol).

  • Record the UV-Vis spectrum over a range of 200-400 nm using the solvent as a blank.

  • Determine the λmax from the spectrum.

Thermal Analysis (Thermogravimetric Analysis - TGA)

Application Note: TGA is used to evaluate the thermal stability of the compound by measuring its weight change as a function of temperature. This is important for understanding its decomposition profile and potential handling or storage limitations.

Experimental Protocol:

  • Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25-600 °C).

  • Record the weight loss as a function of temperature to generate a thermogram.

Single Crystal X-ray Diffraction

Application Note: Single crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. The Cambridge Crystallographic Data Centre (CCDC) contains the crystal structure data for this compound under the deposition number 632774.[2]

Protocol for Crystal Growth (General Guidance): Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common method for growing single crystals suitable for X-ray diffraction.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_structure Structural Elucidation cluster_purity_stability Purity & Stability cluster_spectroscopic Spectroscopic Properties NMR NMR (¹H, ¹³C) XRD X-ray Diffraction (Definitive Structure) NMR->XRD Confirms Connectivity MS Mass Spectrometry MS->NMR Confirms Molecular Formula FTIR FTIR FTIR->NMR Confirms Functional Groups HPLC HPLC HPLC->NMR Provides Pure Sample For HPLC->MS Provides Pure Sample For TGA TGA UV_Vis UV-Vis UV_Vis->HPLC Informs Detector Wavelength Compound Dimethyl 1H-imidazole- 4,5-dicarboxylate Compound->NMR Compound->MS Compound->FTIR Compound->XRD Compound->HPLC Compound->TGA Compound->UV_Vis

Interrelation of analytical techniques.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to help improve the yield and purity of this important intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide

Low yields and impurities are common challenges in organic synthesis. This section addresses specific issues you may encounter during the synthesis of this compound, which typically proceeds via the esterification of imidazole-4,5-dicarboxylic acid.

dot

SynthesisWorkflow cluster_protocol Protocol: Imidazole-4,5-dicarboxylic Acid Synthesis Start Start Hydroxymethylation Hydroxymethylation of Imidazole (with Formaldehyde and KOH) Start->Hydroxymethylation Oxidation Oxidation of Hydroxymethylated Intermediates (with Nitric Acid) Hydroxymethylation->Oxidation Crystallization Crystallization and Isolation of Product Oxidation->Crystallization End End Crystallization->End

Optimization of reaction conditions for "Dimethyl 1H-imidazole-4,5-dicarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis typically begins with the preparation of the precursor, 1H-imidazole-4,5-dicarboxylic acid. Common starting materials for the diacid include tartaric acid, benzimidazole, or imidazole itself. The subsequent step is the esterification of the diacid to the dimethyl ester.

Q2: Which method is recommended for the synthesis of the precursor, 1H-imidazole-4,5-dicarboxylic acid?

A2: For laboratory scale, the oxidation of benzimidazole is a common method. However, for a more economical and scalable approach, the synthesis starting from imidazole and formaldehyde followed by oxidation with nitric acid is often preferred due to the lower cost of starting materials.[1]

Q3: What are the standard methods for the esterification of 1H-imidazole-4,5-dicarboxylic acid to its dimethyl ester?

A3: The most common methods are the Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst (like sulfuric acid or hydrochloric acid), and the use of thionyl chloride (SOCl₂) in methanol. The thionyl chloride method often proceeds under milder conditions.

Q4: How can I monitor the progress of the esterification reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a TLC plate, the disappearance of the more polar diacid spot and the appearance of the less polar diester spot indicates the reaction is proceeding.

Q5: What are the key safety precautions to take during this synthesis?

A5: When working with thionyl chloride, it is crucial to work in a well-ventilated fume hood as it is corrosive and releases toxic HCl gas upon reaction with water or alcohols. Strong acids like sulfuric acid should also be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Low or No Yield of this compound
Potential Cause Troubleshooting Step
Incomplete reaction Fischer Esterification: Increase the reaction time and/or temperature. Ensure a sufficient excess of methanol is used to drive the equilibrium towards the product. Consider removing water as it forms, for example, by using a Dean-Stark apparatus.
Thionyl Chloride Method: Ensure the thionyl chloride is fresh and has been properly stored to prevent degradation. The reaction may require gentle heating to initiate or go to completion.
Degradation of starting material or product The imidazole ring can be sensitive to harsh acidic conditions and high temperatures. If degradation is suspected, try lowering the reaction temperature and using a milder acid catalyst for Fischer esterification. For the thionyl chloride method, ensure the addition is done at a controlled temperature (e.g., in an ice bath).
Poor quality of starting diacid Ensure the 1H-imidazole-4,5-dicarboxylic acid is pure and dry. Impurities can interfere with the esterification reaction.
Inefficient work-up During the work-up, ensure the pH is carefully adjusted to precipitate the product if applicable, and that the correct extraction solvents are used to minimize product loss.
Formation of Byproducts
Potential Cause Troubleshooting Step
Formation of mono-methyl ester This is a common byproduct if the reaction does not go to completion. To favor the formation of the diester, increase the reaction time, temperature, and/or the amount of methanol and catalyst.
N-methylation of the imidazole ring While less common under these conditions, it is a potential side reaction. Using less harsh methylating agents and controlling the temperature can minimize this.
Decarboxylation At very high temperatures, decarboxylation of the starting diacid or the product can occur. Avoid excessive heating during the reaction and work-up.

Experimental Protocols

Protocol 1: Synthesis of 1H-imidazole-4,5-dicarboxylic acid from Imidazole

This protocol is adapted from a modern, economical synthesis method.[1]

Step 1: Hydroxymethylation of Imidazole

  • In a round-bottom flask, dissolve imidazole in a 2.5 to 3.5 molar excess of aqueous formaldehyde (37%).

  • Add a catalytic amount of a strong base, such as potassium hydroxide.

  • Reflux the mixture for 2-3 hours. The reaction can be monitored by TLC.

Step 2: Oxidation to 1H-imidazole-4,5-dicarboxylic acid

  • Cool the reaction mixture from Step 1.

  • In a separate flask, heat nitric acid (65%) to its boiling point.

  • Slowly add the hydroxymethylated imidazole mixture to the boiling nitric acid.

  • Reflux the mixture for 6-10 hours.

  • Cool the reaction mixture in an ice bath to precipitate the 1H-imidazole-4,5-dicarboxylic acid.

  • Filter the solid, wash with cold water, and dry. A typical yield is around 75-80%.[1]

Protocol 2: Synthesis of this compound via Thionyl Chloride

This protocol is based on the esterification of similar dicarboxylic acids.

  • Suspend 1H-imidazole-4,5-dicarboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the cooled suspension. An excess of thionyl chloride (2.2-2.5 equivalents) is typically used.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Gently reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully evaporate the excess methanol and thionyl chloride under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).

Data Presentation

The following tables summarize expected outcomes based on different reaction conditions. The data is illustrative and may vary based on specific experimental setups.

Table 1: Synthesis of 1H-imidazole-4,5-dicarboxylic acid from Imidazole

Parameter Condition A Condition B Condition C
Molar ratio (Formaldehyde:Imidazole) 2.5 : 13.0 : 13.5 : 1
Oxidation Temperature 100 °C120 °C135 °C
Reaction Time (Oxidation) 10 hours8 hours6 hours
Expected Yield ~70%~78%~75%

Table 2: Esterification of 1H-imidazole-4,5-dicarboxylic acid

Parameter Method 1: Fischer Esterification Method 2: Thionyl Chloride
Catalyst/Reagent H₂SO₄ (catalytic)SOCl₂ (2.2 eq)
Solvent Methanol (excess)Methanol
Temperature RefluxReflux
Reaction Time 12-24 hours3-5 hours
Expected Yield 70-85%85-95%
Purity (before purification) GoodVery Good

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis_diacid Synthesis of 1H-imidazole-4,5-dicarboxylic acid cluster_esterification Esterification start Imidazole + Formaldehyde hydroxymethylation Hydroxymethylation (KOH, Reflux) start->hydroxymethylation oxidation Oxidation (HNO3, Reflux) hydroxymethylation->oxidation diacid 1H-imidazole-4,5-dicarboxylic acid oxidation->diacid esterification Esterification (Methanol, SOCl2 or H2SO4) diacid->esterification workup Work-up & Purification esterification->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_incomplete Incomplete Reaction Solutions cluster_complete Complete Reaction - Other Issues start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material present complete Reaction Complete check_reaction->complete No starting material increase_time Increase Reaction Time/Temp incomplete->increase_time add_reagent Add More Reagent/Catalyst incomplete->add_reagent check_workup Review Work-up Procedure complete->check_workup check_starting_material Check Starting Material Purity complete->check_starting_material degradation Consider Degradation complete->degradation

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the common and impactful side products.

Question: My final product yield is low, and I observe multiple spots on my TLC plate. What are the likely impurities?

Answer: Low yield and the presence of multiple impurities are common issues. The nature of these impurities often depends on the synthetic route employed to produce the precursor, imidazole-4,5-dicarboxylic acid, and the subsequent esterification process.

Potential Impurities from Precursor Synthesis:

  • Unreacted Starting Materials: Depending on the route, this could be unreacted benzimidazole or imidazole.

  • Incompletely Oxidized Intermediates: If synthesizing from the oxidation of benzimidazole, partially oxidized species can be present.

  • Hydroxymethylated Imidazoles: When using the formaldehyde-based synthesis from imidazole, side products such as 1-hydroxymethylimidazole, 4,5-bishydroxymethylimidazole, and their oligomeric condensates can form.[1]

Potential Side Products from Esterification:

  • Incomplete Esterification: The most common side product is the mono-ester, methyl 5-(1H-imidazole-4-carbonyl)carboxylate. This occurs when the reaction does not go to completion.

  • N-Methylation: Although potentially a minor product due to steric hindrance, N-methylation of the imidazole ring can occur, leading to the formation of dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate.[2]

  • Degradation Products: Strong acid catalysts, such as sulfuric acid, at high temperatures can lead to charring and decomposition of the desired product and starting materials.

Question: I have a significant amount of a more polar byproduct according to my TLC analysis. How can I identify and remove it?

Answer: A more polar byproduct is often the mono-esterified product or unreacted imidazole-4,5-dicarboxylic acid.

  • Identification: These acidic byproducts can be identified by their solubility in basic aqueous solutions. You can perform a simple extraction with a mild base like sodium bicarbonate. The acidic components will move to the aqueous layer. Further analysis by LC-MS or NMR can confirm their identity.

  • Removal:

    • Aqueous Wash: Washing the crude product (dissolved in an organic solvent like ethyl acetate) with a saturated sodium bicarbonate solution will selectively remove the acidic mono-ester and unreacted dicarboxylic acid.

    • Column Chromatography: Silica gel chromatography can effectively separate the non-polar diester from the more polar mono-ester and dicarboxylic acid. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is recommended.

Question: My NMR spectrum shows an unexpected singlet integrated to three protons, in addition to the expected signals. What could this be?

Answer: An additional singlet, especially in the region of 3.5-4.0 ppm, could indicate N-methylation of the imidazole ring, resulting in the formation of dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate.

  • Confirmation: 2D NMR techniques like HMBC can help confirm the correlation between this new methyl group and the carbons of the imidazole ring. Mass spectrometry will also show a molecular ion peak that is 14 units higher than the desired product.

  • Mitigation:

    • Control Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures during esterification to minimize this side reaction.

    • Choice of Methylating Agent: While Fischer esterification with methanol is common, other methods might offer better selectivity. However, be aware that other methylating agents can also lead to N-methylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most straightforward method is the Fischer esterification of imidazole-4,5-dicarboxylic acid using methanol in the presence of a strong acid catalyst like sulfuric acid, typically under reflux conditions.[3]

Q2: How can I improve the yield of the diester and minimize the formation of the mono-ester?

A2: To drive the equilibrium of the Fischer esterification towards the diester, you can:

  • Use a large excess of methanol, which can also serve as the solvent.

  • Remove water as it is formed, for example, by using a Dean-Stark apparatus.

  • Ensure a sufficient reaction time under appropriate temperature conditions (reflux).

Q3: What are the best practices for purifying the final product?

A3: A combination of techniques is often most effective:

  • Aqueous Workup: After the reaction, neutralize the acid catalyst and wash the organic extract with a sodium bicarbonate solution to remove acidic impurities.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexanes.

  • Column Chromatography: For high purity, silica gel chromatography is recommended.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Always work in a well-ventilated fume hood. Strong acids like sulfuric acid are corrosive and should be handled with extreme care. Methanol is flammable and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Summary of Potential Side Products and Impurities

Compound Name Molecular Formula Origin Potential Impact
Methyl 5-(1H-imidazole-4-carbonyl)carboxylateC₆H₆N₂O₄Incomplete EsterificationReduced yield of desired product; complicates purification.
Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylateC₈H₁₀N₂O₄N-methylation Side ReactionImpurity in the final product; may have different biological activity.
Imidazole-4,5-dicarboxylic acidC₅H₄N₂O₄Unreacted Starting MaterialSignificantly reduces yield; requires removal.
4,5-BishydroxymethylimidazoleC₅H₈N₂O₂Precursor Synthesis ImpurityCan react during esterification to form other byproducts.

Experimental Protocols

Key Experiment: Fischer Esterification of Imidazole-4,5-dicarboxylic Acid [3]

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add imidazole-4,5-dicarboxylic acid (1.0 eq).

  • Reagent Addition: Add methanol as the solvent. Carefully and slowly, add concentrated sulfuric acid (catalytic amount, e.g., 0.2 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 24 hours), monitoring the progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_esterification Esterification Imidazole Imidazole Hydroxymethylated_Intermediates Hydroxymethylated Intermediates Imidazole->Hydroxymethylated_Intermediates + Formaldehyde Formaldehyde Formaldehyde Imidazole_Dicarboxylic_Acid Imidazole-4,5-dicarboxylic Acid Hydroxymethylated_Intermediates->Imidazole_Dicarboxylic_Acid Oxidation Imidazole_Dicarboxylic_Acid_2 Imidazole-4,5-dicarboxylic Acid Target_Product This compound Imidazole_Dicarboxylic_Acid_2->Target_Product + Methanol, H+ Methanol Methanol

Caption: Main synthetic pathway to this compound.

Side_Reactions Start Imidazole-4,5-dicarboxylic Acid + Methanol, H+ Target This compound Start->Target Complete Esterification MonoEster Mono-methyl Ester Start->MonoEster Incomplete Esterification NMethyl N-methylated Diester Start->NMethyl N-methylation

Caption: Potential side reactions during the esterification step.

Troubleshooting_Workflow Start Low Yield or Impure Product TLC Analyze by TLC Start->TLC Multiple_Spots Multiple Spots Visible? TLC->Multiple_Spots High_Polarity_Spot High Polarity Spot(s)? Multiple_Spots->High_Polarity_Spot Yes Unexpected_NMR Unexpected NMR Signal? Multiple_Spots->Unexpected_NMR No High_Polarity_Spot->Unexpected_NMR No Action_Wash Perform basic aqueous wash. Consider column chromatography. High_Polarity_Spot->Action_Wash Yes Action_NMethyl Suspect N-methylation. Optimize reaction time/temp. Unexpected_NMR->Action_NMethyl Yes Purify Proceed with standard purification (Recrystallization/Column) Unexpected_NMR->Purify No

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Dimethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Dimethyl 1H-imidazole-4,5-dicarboxylate by recrystallization. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: What is the best solvent for the recrystallization of this compound?

A1: this compound is a white to off-white crystalline solid that has limited solubility in water but is more soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide.[1][2] For recrystallization, a single solvent like methanol or ethanol can be effective if the compound shows a significant difference in solubility at hot versus cold temperatures. However, a mixed solvent system, such as methanol-water or ethanol-water, is often ideal. In this system, the compound is dissolved in a minimal amount of the "good" solvent (e.g., hot methanol) in which it is highly soluble, and then a "poor" solvent (e.g., water) is added to induce precipitation as the solution cools.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out," the separation of the solute as a liquid, can occur if the solution is too concentrated or cooled too quickly. To resolve this:

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of the "good" solvent (e.g., methanol or ethanol) to slightly decrease the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Insulating the flask can promote slower cooling.

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.

  • Seed Crystals: Introduce a tiny, pure crystal of the product (a seed crystal) to the cooled solution to initiate crystallization.

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can be due to several factors:

  • Excessive Solvent: Using too much of the "good" solvent will result in a significant portion of your compound remaining dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If crystals form too early in a hot filtration step, product will be lost. Ensure the filtration apparatus is pre-heated.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath is recommended after the solution has reached room temperature.

  • Multiple Crops: The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that second crops may be less pure.

Q4: The purified product is still colored. How can I remove colored impurities?

A4: Colored impurities can often be removed by using activated charcoal. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-5% by weight of the solute) and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of the desired product, reducing the yield.

Q5: What are the likely impurities in my sample of this compound?

A5: The impurities will depend on the synthetic route used. A common synthesis involves the esterification of 1H-imidazole-4,5-dicarboxylic acid. Potential impurities could include:

  • Unreacted 1H-imidazole-4,5-dicarboxylic acid: The starting diacid may not have fully reacted.

  • Mono-methyl ester: Incomplete esterification can result in the presence of the mono-ester intermediate.

  • Reagents from synthesis: Residual acid catalyst (e.g., sulfuric acid) or esterification reagents.

  • Byproducts from the synthesis of the diacid: If the starting diacid was impure, those impurities may carry over. For instance, the synthesis of the diacid can involve the oxidation of benzimidazole, so unreacted benzimidazole could be a trace impurity.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₈N₂O₄[4]
Molecular Weight 184.15 g/mol
Appearance White to almost white powder to crystal
Melting Point 207 - 212 °C
Purity (Typical) >98.0% (HPLC)

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference(s)
Water Limited solubility[2]
Methanol Soluble[2]
Ethanol Soluble[2]
Dimethyl Sulfoxide (DMSO) Soluble[2]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a mixed solvent system of methanol and water.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. Stir and continue to heat until the solution is clear.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Induce Crystallization: Reheat the clear filtrate to boiling. Add deionized water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

  • Characterization: Determine the melting point and purity (e.g., by HPLC) of the recrystallized product and calculate the percent recovery.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot methanol start->dissolve hot_filtration Hot Gravity Filtration (if impurities or charcoal present) dissolve->hot_filtration add_antisolvent Add hot water until cloudy, then clarify with methanol hot_filtration->add_antisolvent cool Slowly cool to room temperature, then ice bath add_antisolvent->cool filter_wash Vacuum filter and wash with ice-cold solvent cool->filter_wash dry Dry the crystals filter_wash->dry pure_product Pure Product dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Oiling_Out start Compound 'Oils Out' reheat Reheat to dissolve oil start->reheat decision Solution Clear? reheat->decision add_solvent Add more 'good' solvent decision->add_solvent No slow_cool Cool slowly (insulate flask) decision->slow_cool Yes add_solvent->reheat scratch Scratch inner surface of the flask slow_cool->scratch seed Add a seed crystal slow_cool->seed crystals_form Crystals Form scratch->crystals_form seed->crystals_form

Caption: Troubleshooting guide for when the compound "oils out" during recrystallization.

References

Technical Support Center: Column Chromatography of Dimethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Dimethyl 1H-imidazole-4,5-dicarboxylate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of polar, heterocyclic compounds like this compound, standard silica gel (60 Å pore size) is the most common stationary phase. Due to the basic nature of the imidazole ring, tailing can be an issue. In such cases, neutral or basic alumina can be a suitable alternative to minimize strong interactions with the stationary phase.[1]

Q2: Which mobile phase systems are effective for the elution of this compound?

Commonly used solvent systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1] The polarity of the mobile phase should be optimized based on the retention factor (Rf) of the compound on a Thin Layer Chromatography (TLC) plate. A good starting point is to find a solvent mixture that gives an Rf value of approximately 0.2-0.4 for the target compound.

Q3: My compound is streaking or "tailing" on the TLC plate and the column. How can I resolve this?

Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel.[1] This is due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier: Incorporating a small amount (0.1-1%) of a base like triethylamine (Et3N) or pyridine into the mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1]

  • Switch to a different stationary phase: Using neutral or basic alumina can prevent the strong acidic interactions that cause tailing.[1]

Q4: I am observing co-elution of my target compound with impurities. What strategies can I employ to improve separation?

Co-elution can be addressed by several methods:

  • Optimize the mobile phase: Carefully adjust the solvent ratio to achieve better separation on a TLC plate before scaling up to a column.

  • Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with similar Rf values. For instance, you can start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.

  • Try a different solvent system: If an ethyl acetate/hexane system is not effective, a dichloromethane/methanol system might provide a different selectivity and better separation.[1]

Q5: My yield after column chromatography is very low. What are the potential causes and how can I improve it?

Low recovery can be attributed to several factors:

  • Irreversible adsorption: The compound may be binding too strongly to the silica gel. Using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine can help.[1]

  • Compound instability: The imidazole derivative might be degrading on the silica gel. To minimize this, use flash chromatography to reduce the time the compound spends on the column.[1]

  • Improper solvent selection: If the mobile phase is not polar enough, the compound may not elute from the column. Ensure the solvent system is appropriate to move the compound down the column.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound does not move from the origin on TLC/top of the column. Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane or add a small amount of methanol to a dichloromethane solution.
Compound runs with the solvent front on TLC/elutes immediately from the column. Mobile phase is too polar.Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in an ethyl acetate/hexane mixture.
Poor separation between spots on TLC/peaks in the chromatogram. The chosen solvent system has poor selectivity for the compounds.Try a different solvent system. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.[1] Consider using a gradient elution.
Tailing of the spot on TLC/peak in the chromatogram. Strong interaction between the basic compound and acidic silica gel.[1]Add a small amount (0.1-1%) of triethylamine or pyridine to the mobile phase.[1] Use neutral or basic alumina as the stationary phase.[1]
Low or no recovery of the compound. The compound is irreversibly adsorbed onto the stationary phase or is unstable on silica gel.[1]Use a less active stationary phase (e.g., alumina) or deactivate the silica gel with a base.[1] Run the column more quickly (flash chromatography).[1]
Cracks appear in the silica gel bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly without any air bubbles. Never let the solvent level drop below the top of the stationary phase.

Experimental Protocols

Protocol 1: Column Chromatography with a Hexane/Ethyl Acetate Gradient

This protocol is a general guideline and should be optimized based on TLC analysis.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material.
  • Pack the column with silica gel as a slurry in the initial, least polar solvent (e.g., 5% ethyl acetate in hexane).
  • Ensure the silica gel bed is compact and level.

2. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of dichloromethane or the mobile phase.
  • Alternatively, for better band resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution:

  • Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).
  • Gradually increase the polarity of the mobile phase in a stepwise or linear gradient. For example:
  • 5% Ethyl Acetate in Hexane (2 column volumes)
  • 10% Ethyl Acetate in Hexane (2 column volumes)
  • 20% Ethyl Acetate in Hexane (and so on, until the compound elutes)
  • If tailing is observed on the TLC, add 0.5% triethylamine to the mobile phase.[1]

4. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume.
  • Monitor the elution of the compound by TLC.
  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Imidazole Derivatives.

Solvent System Typical Starting Ratio (non-polar : polar) Notes
Hexane / Ethyl Acetate95 : 5A good starting point for many organic compounds. Polarity is increased by increasing the percentage of ethyl acetate.
Dichloromethane / Methanol98 : 2Suitable for more polar compounds that do not move in hexane/ethyl acetate systems. Polarity is increased by increasing the percentage of methanol.[1]
Chloroform / Methanol98 : 2An alternative to dichloromethane/methanol, offering different selectivity.[1]
Any of the above with 0.1-1% TriethylamineAs determined by TLCRecommended for reducing peak tailing of basic imidazole compounds on silica gel.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample start_elution Start Elution with Low Polarity Solvent load_sample->start_elution gradient Gradually Increase Solvent Polarity start_elution->gradient collect_fractions Collect Fractions gradient->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_product Pure Product evaporation->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Observed tailing Peak Tailing start->tailing co_elution Co-elution of Impurities start->co_elution low_yield Low Yield start->low_yield add_base Add Basic Modifier (e.g., Triethylamine) tailing->add_base Mitigates acidity change_stationary Use Alumina tailing->change_stationary Alternative stationary phase optimize_mobile Optimize Mobile Phase co_elution->optimize_mobile Improves separation gradient Use Gradient Elution co_elution->gradient Enhances resolution low_yield->change_stationary Reduces adsorption flash_chrom Use Flash Chromatography low_yield->flash_chrom Minimizes degradation

Caption: Troubleshooting logic for common issues in the column chromatography of imidazole derivatives.

References

Technical Support Center: Purification of Dimethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of Dimethyl 1H-imidazole-4,5-dicarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.

Q1: My final product has a low melting point and appears as an off-white or yellowish powder instead of white crystals. What are the likely impurities?

A1: A low or broad melting point and discoloration are common indicators of impurities. The most probable contaminants in the synthesis of this compound include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include glyoxal, ammonia, or formaldehyde precursors.

  • Byproducts of Side Reactions: Incomplete oxidation of a benzimidazole precursor, if this route is used, can lead to colored intermediates. Other potential byproducts include isomeric impurities formed during the imidazole ring formation.[1]

  • Residual Solvents: Solvents used in the reaction or initial work-up may be trapped in the solid product.

  • Mono-esterified Product: Incomplete esterification of the imidazole-4,5-dicarboxylic acid can result in the presence of the mono-methyl ester.

To identify the specific impurity, it is recommended to use analytical techniques such as HPLC, and ¹H and ¹³C NMR spectroscopy.

Q2: I am struggling to find a suitable single solvent for recrystallization. The compound is either too soluble or insoluble in common solvents. What should I do?

A2: This is a common challenge with polar molecules. A binary (two-solvent) recrystallization system is often effective. The principle is to dissolve the impure compound in a minimal amount of a hot "good" solvent (in which the compound is soluble) and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization of the pure compound.

For this compound, which is soluble in polar organic solvents like methanol and ethanol and has limited solubility in water, a good starting point for a binary solvent system would be methanol/water or ethanol/water.

Q3: My yield is significantly lower after purification. How can I minimize product loss?

A3: Product loss during purification can occur at several stages. Here are some tips to minimize it:

  • During Recrystallization:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of the "good" solvent will result in more of your product remaining in the mother liquor upon cooling.

    • Ensure the cooling process is slow and undisturbed to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

    • Cool the flask in an ice bath after it has reached room temperature to further decrease the solubility of your product and maximize precipitation.

    • When washing the collected crystals, use a minimal amount of the cold "poor" solvent to rinse away impurities without dissolving a significant amount of the product.

  • During Column Chromatography:

    • Carefully select the mobile phase to ensure good separation between your product and impurities, while also allowing for efficient elution of your product.

    • Avoid using a mobile phase that is too polar, as this can cause your compound to elute too quickly with impurities. Conversely, a mobile phase that is not polar enough may lead to very slow elution and broad peaks, increasing the volume of solvent and potential for loss.

    • Ensure the silica gel is properly packed to avoid channeling, which can lead to poor separation and product loss.

Q4: I'm observing tailing of my product spot on the TLC plate and in the HPLC chromatogram. What could be the cause and how can I fix it?

A4: Tailing is often an issue with basic compounds like imidazoles on silica gel, which is acidic. The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.

To mitigate this, you can:

  • For TLC and Column Chromatography: Add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or ammonia. This will compete with your compound for the active sites on the silica gel, leading to more symmetrical spots and peaks.

  • For HPLC: Use a buffered mobile phase to control the pH and ensure consistent ionization of your compound. For reverse-phase HPLC of imidazole derivatives, a mobile phase of acetonitrile and a phosphate or acetate buffer is commonly used.[2] Using an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can also improve peak shape for basic compounds.

Experimental Protocols

Below are detailed methodologies for common purification techniques for this compound.

Solvent Washing Protocol

This is a simple and effective first-pass purification method to remove highly soluble impurities.

  • Place the crude, solid this compound in a beaker or Erlenmeyer flask.

  • Add a small volume of a cold solvent in which the product is known to be poorly soluble (e.g., cold deionized water or diethyl ether).

  • Stir the slurry for 15-20 minutes.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of the cold solvent.

  • Repeat the washing process with a different solvent if necessary (e.g., a sequential wash with cold water, then cold methanol, and finally diethyl ether has been shown to be effective for similar compounds).[3]

  • Dry the purified product under vacuum.

Recrystallization Protocol (Binary Solvent System)

This method is suitable for obtaining high-purity crystalline material.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., methanol or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., deionized water) dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, the flask should remain undisturbed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This technique is useful for separating compounds with similar polarities.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection:

    • A good starting point is a mixture of a non-polar and a polar solvent, such as ethyl acetate/hexane or dichloromethane/methanol.

    • Use thin-layer chromatography (TLC) to determine the optimal solvent system. The ideal mobile phase should give your product an Rf value of approximately 0.3-0.4 and good separation from impurities.

    • If tailing is observed on the TLC plate, add 0.5% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of the silica gel in the initial, less polar mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the top of the column.

  • Elution:

    • Begin eluting with the determined mobile phase.

    • If separation is difficult, a gradient elution can be employed. Start with a less polar mobile phase (e.g., 90:10 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 70:30, then 50:50 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Appearance White to almost white powder or crystals[4]
Melting Point 197-201 °C
Purity (Typical) >98.0% (by HPLC)[4]

Table 2: Solubility Data

SolventSolubility
Water Limited solubility
Methanol Soluble
Ethanol Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Diethyl Ether Poorly soluble
Hexane Poorly soluble

Table 3: Spectroscopic Data (¹H and ¹³C NMR)

Note: Chemical shifts are reported in ppm and are approximate. They can vary depending on the solvent and concentration.

¹H NMR Approximate Chemical Shift (ppm) Multiplicity Integration Assignment
~7.9Singlet1HImidazole C2-H
~3.9Singlet6H2 x -OCH₃
¹³C NMR Approximate Chemical Shift (ppm) Assignment
~1632 x C=O (ester)
~138Imidazole C2
~128Imidazole C4/C5
~522 x -OCH₃

Visualizations

Experimental Workflow for Purification

Purification_Workflow Crude_Product Crude Dimethyl 1H-imidazole-4,5-dicarboxylate Solvent_Wash Solvent Wash (e.g., Water, Ether) Crude_Product->Solvent_Wash Initial Cleanup Recrystallization Recrystallization (e.g., Methanol/Water) Solvent_Wash->Recrystallization Further Purification Column_Chromatography Column Chromatography (Silica Gel) Solvent_Wash->Column_Chromatography If impurities persist Pure_Product Pure Product (>98% Purity) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

Troubleshooting_Purity Start Low Purity Detected (e.g., Low MP, Off-color) Analyze Analyze by NMR/HPLC Start->Analyze Identify_Impurity Identify Impurity Type Analyze->Identify_Impurity Starting_Material Unreacted Starting Materials Identify_Impurity->Starting_Material Present Byproducts Side-Reaction Byproducts Identify_Impurity->Byproducts Present Solvent Residual Solvent Identify_Impurity->Solvent Present Recrystallize Recrystallize (Binary Solvent) Starting_Material->Recrystallize Column Column Chromatography (Gradient Elution) Byproducts->Column Vacuum_Dry Dry under High Vacuum Solvent->Vacuum_Dry Pure Pure Product Recrystallize->Pure Column->Pure Vacuum_Dry->Pure

Caption: A logical workflow for troubleshooting low purity issues.

References

Troubleshooting low yield in the synthesis of "Dimethyl 1H-imidazole-4,5-dicarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on the final esterification step from imidazole-4,5-dicarboxylic acid.

Issue 1: Low or No Yield of the Desired Dimethyl Ester

Q: I am getting a very low yield, or no product at all, during the esterification of imidazole-4,5-dicarboxylic acid. What are the possible causes and how can I improve the yield?

A: Low or no yield in a Fischer esterification of imidazole-4,5-dicarboxylic acid can stem from several factors. This is an equilibrium-driven reaction, and pushing the equilibrium towards the product is crucial for a high yield.[1][2][3]

Possible Causes and Solutions:

  • Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[3]

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst. Typically, a catalytic amount is used, but for less reactive substrates, increasing the catalyst loading might be necessary. Ensure your acid catalyst is not old or hydrated, which would decrease its activity.[1]

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials (Le Chatelier's principle), thus reducing the yield.[1][2][3]

    • Solution: Use anhydrous methanol and a dry acid catalyst. Consider removing water as it forms. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a drying agent like molecular sieves to the reaction mixture.[1]

  • Suboptimal Reaction Temperature and Time: The reaction may be too slow at lower temperatures to reach completion within a reasonable timeframe.

    • Solution: Ensure the reaction is heated to reflux to increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Insufficient Methanol: As a reversible reaction, using a large excess of one of the reactants can drive the equilibrium towards the product.[2]

    • Solution: Use a large excess of methanol. Often, methanol can be used as the solvent for the reaction to ensure it is present in a large molar excess.[4]

Issue 2: Incomplete Reaction - Presence of Starting Material and Mono-ester

Q: My final product is contaminated with unreacted imidazole-4,5-dicarboxylic acid and the mono-methyl ester. How can I drive the reaction to completion?

A: The presence of starting material and the mono-ester indicates an incomplete reaction. This is a common issue in the esterification of dicarboxylic acids.

Possible Causes and Solutions:

  • Equilibrium Limitation: The reaction has likely reached equilibrium before both carboxylic acid groups could be esterified.

    • Solution: As mentioned previously, use a large excess of methanol and an effective method for water removal to push the reaction towards the formation of the diester.[1][2]

  • Steric Hindrance: While less likely for a methyl ester, steric hindrance around the carboxylic acid groups could slow down the second esterification.

    • Solution: Increasing the reaction time and ensuring an adequate reaction temperature (reflux) can help overcome minor steric hindrance.

  • Insufficient Catalyst: The catalyst concentration might not be high enough to promote the second esterification effectively.

    • Solution: A modest increase in catalyst loading could be beneficial. However, be cautious as excessive acid can lead to side reactions.

Issue 3: Formation of Side Products and Discoloration

Q: The reaction mixture has turned dark, and I am observing unexpected side products. What could be the cause?

A: Darkening of the reaction mixture and the formation of byproducts can be due to the harsh reaction conditions required for esterification.

Possible Causes and Solutions:

  • Degradation at High Temperatures: Imidazole rings can be sensitive to strong acids and high temperatures over prolonged periods, leading to decomposition.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed (as determined by TLC). Avoid unnecessarily long reaction times.

  • Side Reactions of the Imidazole Ring: The nitrogen atoms in the imidazole ring are nucleophilic and could potentially react, although this is less likely in a strongly acidic medium where they would be protonated.

    • Solution: Maintaining a strongly acidic environment helps to protect the imidazole nitrogens through protonation.

  • Impure Starting Material: Impurities in the imidazole-4,5-dicarboxylic acid can lead to side reactions and discoloration.

    • Solution: Ensure the purity of your starting material. Recrystallization of the dicarboxylic acid before use may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain the precursor, imidazole-4,5-dicarboxylic acid?

A1: There are several established methods for the synthesis of imidazole-4,5-dicarboxylic acid:

  • From Tartaric Acid: This is a classical method that involves the nitration of tartaric acid followed by reaction with ammonia and formaldehyde.[5]

  • Oxidation of Benzimidazole: This method utilizes the oxidation of benzimidazole with strong oxidizing agents like potassium permanganate or potassium dichromate.[5]

  • From Imidazole: A more modern and economical approach involves the hydroxymethylation of imidazole with formaldehyde, followed by oxidation with nitric acid.[5][6]

Q2: What is a typical experimental protocol for the synthesis of this compound?

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend imidazole-4,5-dicarboxylic acid in anhydrous methanol (a large excess, e.g., 20-50 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC until the starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[7]

Q3: How can I effectively purify the final product, this compound?

A3: Purification is crucial to remove unreacted starting materials, the mono-ester, and any side products.

  • Aqueous Work-up: A thorough aqueous work-up as described in the protocol above is the first step to remove the acid catalyst and any water-soluble impurities.

  • Recrystallization: If the product is a solid, recrystallization is often an effective purification method. The choice of solvent is critical; you may need to experiment with different solvents or solvent mixtures to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) can be employed.

Q4: What are the key parameters to consider for optimizing the yield?

A4: To optimize the yield of this compound, focus on the following parameters:

ParameterRecommendationRationale
Molar Ratio of Reactants Use a large excess of methanolDrives the equilibrium towards the product side.[2]
Catalyst Use a strong acid catalyst (e.g., H₂SO₄, p-TsOH)Increases the rate of reaction by activating the carboxylic acid.[3]
Water Removal Use anhydrous reagents and consider a Dean-Stark trap or molecular sievesPrevents the reverse reaction (hydrolysis) from occurring.[1]
Reaction Temperature RefluxIncreases the reaction rate to ensure completion in a reasonable time.
Reaction Time Monitor by TLCAvoids prolonged heating which can lead to degradation and side products.

Visualizing the Workflow and Troubleshooting

Experimental Workflow for Synthesis

The following diagram outlines the general workflow for the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis of Imidazole-4,5-dicarboxylic Acid cluster_esterification Esterification start Starting Material (e.g., Tartaric Acid, Benzimidazole, Imidazole) reaction_diacid Synthetic Transformation (e.g., Oxidation, Condensation) start->reaction_diacid product_diacid Imidazole-4,5-dicarboxylic Acid reaction_diacid->product_diacid esterification Fischer Esterification (Methanol, Acid Catalyst, Heat) product_diacid->esterification workup Aqueous Work-up (Neutralization, Extraction) esterification->workup purification Purification (Recrystallization or Chromatography) workup->purification final_product This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Low Yield

This decision tree can help diagnose and resolve issues leading to low product yield.

troubleshooting_low_yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Product Loss cluster_solutions start Low Yield of Dimethyl Ester check_reaction Was the reaction monitored to completion (e.g., by TLC)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction went to completion check_reaction->complete Yes increase_time Increase reaction time and/or temperature incomplete->increase_time check_reagents Check quality and quantity of reagents incomplete->check_reagents workup_loss Product loss during work-up? complete->workup_loss increase_methanol Increase excess of methanol check_reagents->increase_methanol remove_water Ensure anhydrous conditions / remove water check_reagents->remove_water purification_loss Product loss during purification? workup_loss->purification_loss optimize_extraction Optimize extraction procedure (e.g., more extractions, adjust pH) workup_loss->optimize_extraction Yes optimize_purification Optimize purification method (e.g., different recrystallization solvent) purification_loss->optimize_purification Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Challenges in the scale-up synthesis of "Dimethyl 1H-imidazole-4,5-dicarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up synthesis of this important imidazole derivative.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the critical esterification step of imidazole-4,5-dicarboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of the dicarboxylic acid to the diester - Insufficient acid catalyst. - Reaction time is too short. - Reaction temperature is too low. - Presence of excess water in the reaction mixture.- Increase the amount of catalyst (e.g., sulfuric acid or thionyl chloride) incrementally. - Extend the reaction time, monitoring progress by TLC or LC-MS. - Increase the reaction temperature, typically to the reflux temperature of the alcohol used. - Ensure all reagents and glassware are dry. Use a Dean-Stark apparatus to remove water azeotropically if using a suitable solvent.
Formation of mono-ester as the major product - Incomplete reaction. - Steric hindrance after the first esterification.- Drive the reaction to completion by extending the reaction time and/or increasing the temperature. - Use a larger excess of the alcohol (e.g., methanol) to act as both reactant and solvent.
Significant byproduct formation (darkening of the reaction mixture) - Decomposition at high temperatures. - Side reactions involving the imidazole ring. - N-methylation of the imidazole ring if using a methylating agent other than methanol under harsh conditions.- Optimize the reaction temperature; avoid excessive heating. - Use a milder esterification method, such as using trimethylsilyldiazomethane or employing a coupling agent. - If N-methylation is suspected, confirm the structure by NMR and consider protecting the imidazole nitrogen.
Difficult purification of the final product - Co-precipitation of unreacted starting material or mono-ester. - The product is highly soluble in the reaction solvent. - Oily or non-crystalline product.- After reaction completion, neutralize the excess acid and extract the product into an organic solvent. - Perform a column chromatography purification. - Attempt recrystallization from a different solvent system. A mixed solvent system may be effective.
Low isolated yield after work-up - Loss of product during aqueous extraction due to some water solubility. - Incomplete precipitation or crystallization.- Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product before extraction. - Concentrate the mother liquor and attempt to crystallize a second crop of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method involves a two-step process:

  • Synthesis of the precursor, imidazole-4,5-dicarboxylic acid.

  • Fischer esterification of the dicarboxylic acid with methanol in the presence of an acid catalyst.

Q2: What are the common starting materials for producing imidazole-4,5-dicarboxylic acid?

A2: Common synthetic routes for imidazole-4,5-dicarboxylic acid include the oxidation of benzimidazole, the reaction of tartaric acid dinitrate with ammonia and formaldehyde, and a more modern approach starting from imidazole and formaldehyde followed by oxidation.

Q3: Which acid catalyst is most effective for the Fischer esterification of imidazole-4,5-dicarboxylic acid?

A3: Both sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂) are commonly used and effective catalysts for this esterification. The choice may depend on the scale of the reaction and the desired work-up procedure.

Q4: How can I monitor the progress of the esterification reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the dicarboxylic acid spot and the appearance of the diester spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: While solubility can vary, methanol or a mixture of methanol and water are often good starting points for recrystallization. It is advisable to test solubility in a small scale first.

Experimental Protocols

Protocol 1: Synthesis of Imidazole-4,5-dicarboxylic Acid from Benzimidazole

This protocol is adapted from established oxidation methods.

Methodology:

  • Dissolution: Dissolve benzimidazole in an aqueous acidic solution (e.g., dilute sulfuric acid) in a reaction vessel equipped with a stirrer and a thermometer.

  • Oxidation: While maintaining the temperature between 50-70°C, slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

  • Work-up: After the addition is complete and the purple color of the permanganate has disappeared, cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Isolation: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the crude imidazole-4,5-dicarboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from hot water.

Parameter Value
Starting MaterialBenzimidazole
Oxidizing AgentPotassium Permanganate
Reaction Temperature50-70°C
Typical Yield60-70%
Protocol 2: Fischer Esterification of Imidazole-4,5-dicarboxylic Acid

This is a general protocol for the esterification step. Optimization may be required.

Methodology:

  • Reaction Setup: Suspend imidazole-4,5-dicarboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or dropwise add thionyl chloride to the suspension at 0°C.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Parameter Value
Starting MaterialImidazole-4,5-dicarboxylic Acid
ReagentAnhydrous Methanol
CatalystConcentrated H₂SO₄ or SOCl₂
Reaction TemperatureReflux (approx. 65°C)
Reaction Time12-24 hours
Typical Yield70-85%

Visualizations

experimental_workflow cluster_synthesis Synthesis of Imidazole-4,5-dicarboxylic Acid cluster_esterification Esterification to this compound start_acid Starting Material (e.g., Benzimidazole) oxidation Oxidation start_acid->oxidation Oxidizing Agent acidification Acidification & Precipitation oxidation->acidification purification_acid Purification acidification->purification_acid product_acid Imidazole-4,5- dicarboxylic Acid purification_acid->product_acid esterification Fischer Esterification product_acid->esterification Methanol, H+ workup Work-up & Neutralization esterification->workup extraction Extraction workup->extraction purification_ester Purification extraction->purification_ester final_product Dimethyl 1H-imidazole- 4,5-dicarboxylate purification_ester->final_product troubleshooting_logic start Esterification Reaction check_conversion Low/No Conversion? start->check_conversion increase_catalyst Increase Catalyst/Time/Temp check_conversion->increase_catalyst Yes check_monoester Mono-ester Predominates? check_conversion->check_monoester No increase_catalyst->start drive_reaction Extend Time/Increase Methanol check_monoester->drive_reaction Yes check_byproducts Significant Byproducts? check_monoester->check_byproducts No drive_reaction->start optimize_temp Optimize Temperature/Milder Method check_byproducts->optimize_temp Yes purification_issues Purification Difficulties? check_byproducts->purification_issues No optimize_temp->start purification_strategy Chromatography/Recrystallization purification_issues->purification_strategy Yes end Successful Synthesis purification_issues->end No purification_strategy->end

"Dimethyl 1H-imidazole-4,5-dicarboxylate" decomposition temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 1H-imidazole-4,5-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the decomposition temperature of this compound?

A specific decomposition temperature for this compound is not consistently reported in publicly available literature or safety data sheets. It is recommended to determine the thermal stability for your specific application and experimental conditions empirically. As a general precaution, many organic compounds can begin to decompose at or near their melting point.

Q2: What are the known physical properties of this compound?

Data Presentation: Physical Properties

PropertyValueSource
Molecular FormulaC₇H₈N₂O₄TCI Chemicals
Molecular Weight184.15 g/mol TCI Chemicals
AppearanceWhite to off-white crystalline solidGuidechem
Melting Point197-201°CAK Scientific
SolubilityLimited solubility in water; soluble in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide.Guidechem

Q3: What are the signs of thermal decomposition of this compound?

Visual signs of decomposition can include:

  • Color change: The compound may turn yellow, brown, or black.

  • Gas evolution: You may observe bubbling or the release of fumes.

  • Change in consistency: The solid may melt and then darken, or you may observe charring.

  • Inconsistent experimental results: Poor yield, unexpected byproducts, or irreproducible data in reactions conducted at elevated temperatures can be indicators of decomposition.

Q4: How can I prevent thermal decomposition during my experiments?

To minimize the risk of thermal decomposition:

  • Use the lowest effective temperature: Whenever possible, conduct reactions at the lower end of the recommended temperature range.

  • Minimize reaction time: Prolonged heating, even at temperatures below the decomposition point, can sometimes lead to degradation.

  • Use an inert atmosphere: For reactions sensitive to oxidation, performing the experiment under an inert gas like nitrogen or argon can prevent oxidative decomposition at high temperatures.

  • Monitor your reaction: Regularly check for visual signs of decomposition.

  • Determine the thermal stability: If the thermal stability is critical for your application, it is highly recommended to perform a thermogravimetric analysis (TGA).

Troubleshooting Guides

Issue: My reaction with this compound at high temperature is giving a low yield and a dark-colored crude product.

This could be an indication of thermal decomposition. Follow the troubleshooting workflow below.

Mandatory Visualization: Troubleshooting Workflow

Troubleshooting_Decomposition start Start: Low yield & dark product in high-temp reaction check_temp Was the reaction temperature close to or above the melting point (197-201°C)? start->check_temp signs_decomp Were there visual signs of decomposition (e.g., color change, gas evolution)? check_temp->signs_decomp Yes check_temp->signs_decomp No lower_temp Action: Lower the reaction temperature. Monitor for improvement in yield and color. signs_decomp->lower_temp Yes signs_decomp->lower_temp No reduce_time Action: Reduce the reaction time. lower_temp->reduce_time run_tga Recommendation: Determine the decomposition temperature using Thermogravimetric Analysis (TGA). lower_temp->run_tga inert_atm Action: Run the reaction under an inert atmosphere (e.g., N2 or Ar). reduce_time->inert_atm reduce_time->run_tga inert_atm->run_tga end_good Outcome: Improved yield and product quality. inert_atm->end_good end_bad Outcome: Issue persists. Consider alternative synthetic routes. run_tga->end_bad

Preventing hydrolysis of "Dimethyl 1H-imidazole-4,5-dicarboxylate" during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl 1H-imidazole-4,5-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the storage and handling of this compound, with a specific focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical compound with the molecular formula C₇H₈N₂O₄.[1] It is a white to almost white crystalline powder.[1][2] This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It is an intermediate used in the preparation of hedgehog signaling pathway inhibitors as antitumor agents and in the synthesis of compounds with anti-hepatitis B and C virus activities.[3]

Q2: What are the primary factors that can cause the hydrolysis of this compound during storage?

The hydrolysis of this compound involves the cleavage of its two ester bonds, yielding methanol and 1H-imidazole-4,5-dicarboxylic acid. The primary factors that accelerate this degradation are:

  • Moisture: As a hydrolysis reaction, the presence of water is the most critical factor.

  • pH: The reaction can be catalyzed by both acids and bases.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

Q3: What are the ideal storage conditions to prevent the hydrolysis of this compound?

To ensure the long-term stability of this compound and prevent hydrolysis, it is crucial to store it under appropriate conditions. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature Store in a cool place (recommended <15°C).[2]Reduces the rate of chemical degradation.
Atmosphere Store in a dry environment, under an inert atmosphere (e.g., nitrogen or argon) if possible.Minimizes exposure to moisture.
Light Store in a dark place.[2]Protects from potential photolytic degradation.
Container Keep in a tightly sealed container.Prevents ingress of atmospheric moisture.
Incompatible Materials Store away from strong oxidizing agents, acids, and bases.Avoids catalytic degradation.

Q4: How can I detect if my sample of this compound has undergone hydrolysis?

The most reliable method for detecting hydrolysis is through a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis. This technique can separate the intact this compound from its hydrolysis product, 1H-imidazole-4,5-dicarboxylic acid. A decrease in the peak area of the parent compound and the appearance of a new peak corresponding to the dicarboxylic acid would indicate hydrolysis.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the hydrolysis of this compound.

Issue: HPLC analysis shows a new, more polar peak, and a decrease in the main peak for this compound.

This is a strong indication that hydrolysis has occurred. Follow the troubleshooting workflow below to identify the potential cause and implement corrective actions.

TroubleshootingWorkflow Troubleshooting Hydrolysis of this compound start Start: Suspected Hydrolysis check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Deviations found? correct_storage Implement Correct Storage: - Cool, dry, dark place - Tightly sealed container - Inert atmosphere if possible improper_storage->correct_storage Yes check_handling Review Handling Procedures improper_storage->check_handling No retest Retest a fresh sample correct_storage->retest end_node Problem Resolved retest->end_node improper_handling Improper Handling Identified check_handling->improper_handling Deviations found? correct_handling Implement Correct Handling: - Minimize exposure to air - Use dry solvents and glassware improper_handling->correct_handling Yes check_solvent Check Solvent Purity and pH improper_handling->check_solvent No correct_handling->retest solvent_issue Solvent Issue Identified check_solvent->solvent_issue Issues found? correct_solvent Use Anhydrous Solvents and Control pH solvent_issue->correct_solvent Yes solvent_issue->end_node No, contact technical support correct_solvent->retest

Caption: Troubleshooting workflow for identifying the cause of hydrolysis.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method to separate and quantify this compound and its primary hydrolysis product, 1H-imidazole-4,5-dicarboxylic acid.

Chromatographic Conditions

ParameterRecommended Condition
Column C8 or C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.025 M KH₂PO₄ buffer (pH 3.2) (30:70, v/v).[4]
Flow Rate 1.0 mL/min.[4][5]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm or 300 nm.[4]
Run Time 15 minutes

Solution Preparation

  • Buffer Preparation: Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of water and adjust the pH to 3.2 with phosphoric acid.

  • Standard Solution: Accurately weigh and dissolve about 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the standard solution to determine the retention time and peak area of the intact compound.

  • Inject the sample solution.

  • Monitor the chromatogram for the appearance of a new, earlier-eluting peak corresponding to the more polar 1H-imidazole-4,5-dicarboxylic acid.

Protocol 2: Forced Degradation Study to Assess Hydrolytic Stability

This protocol describes the conditions for a forced degradation study to intentionally induce and study the hydrolysis of this compound. This is useful for understanding degradation pathways and confirming the stability-indicating nature of the analytical method.

Stress Conditions

ConditionProcedure
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.[6]
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.[6]
Neutral Hydrolysis Dissolve the compound in water and heat at 60°C for 24 hours.

Procedure

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • For each stress condition, mix 1 mL of the stock solution with 1 mL of the respective stress agent (0.1 M HCl, 0.1 M NaOH, or water).

  • Maintain the solutions under the specified conditions for the designated time.

  • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the stressed solution.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

Caption: The hydrolysis reaction of this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

StabilityStudyWorkflow Forced Degradation Study Workflow start Start: Stability Study prep_sample Prepare Sample Solution (1 mg/mL) start->prep_sample stress_conditions Expose to Stress Conditions prep_sample->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, RT) stress_conditions->base neutral Neutral Hydrolysis (Water, 60°C) stress_conditions->neutral oxidative Oxidative Stress (e.g., 3% H₂O₂) stress_conditions->oxidative thermal Thermal Stress (e.g., 80°C, solid) stress_conditions->thermal photo Photolytic Stress (ICH Q1B) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidative->sampling thermal->sampling photo->sampling neutralize_dilute Neutralize (if needed) and Dilute sampling->neutralize_dilute hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize_dilute->hplc_analysis data_analysis Analyze Data: - % Degradation - Identify Degradants hplc_analysis->data_analysis end_node Report Results data_analysis->end_node

Caption: General workflow for a forced degradation study.

References

Incompatible materials with "Dimethyl 1H-imidazole-4,5-dicarboxylate".

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and use of Dimethyl 1H-imidazole-4,5-dicarboxylate, with a focus on its material incompatibilities. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Unexpected Reactions

This guide addresses potential issues that may arise during experiments involving this compound due to material incompatibilities.

Scenario: A researcher is conducting a reaction to modify the imidazole ring of this compound. Upon addition of a reagent, the reaction mixture unexpectedly turns dark, heats up, and releases brown fumes.

Possible Cause: Inadvertent mixing with an incompatible material, such as a strong oxidizing agent.

Troubleshooting Steps:

  • Immediate Action:

    • If safe to do so, neutralize any heating or fire hazard according to standard laboratory procedures.

    • Ensure adequate ventilation to remove any hazardous fumes.

    • Evacuate the immediate area if the reaction is uncontrollable.

  • Identify the Incompatible Reagent:

    • Carefully review the experimental protocol to identify all reagents that were added.

    • Consult the Safety Data Sheet (SDS) for each reagent to check for incompatibilities with imidazole derivatives or esters.

  • Cleanup and Disposal:

    • Follow established laboratory safety protocols for cleaning up chemical spills.

    • Dispose of the hazardous waste in a designated and properly labeled container.

  • Prevention of Future Incidents:

    • Always consult the SDS and chemical compatibility charts before mixing chemicals.

    • Perform a small-scale test reaction (a "test tube" reaction) when using new reagents or conditions.

    • Ensure all containers are clearly and accurately labeled.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials incompatible with this compound?

A1: The primary materials to avoid are strong oxidizing agents, strong acids, strong bases, acid chlorides, and acid anhydrides.[1][2][3]

Q2: What happens when this compound comes into contact with a strong oxidizing agent?

A2: Contact with strong oxidizing agents can lead to a vigorous, potentially explosive reaction that generates heat and may ignite flammable materials.[4] This is due to the oxidation of the electron-rich imidazole ring.

Q3: Can I use acidic or basic conditions in my reaction with this compound?

A3: Caution is advised. Strong acids can cause a violent reaction with the basic imidazole ring.[5] Strong bases can catalyze the hydrolysis of the methyl ester groups, leading to the formation of the corresponding carboxylate salts and methanol. This may not be a hazardous reaction in all cases, but it will alter your starting material.

Q4: What are the hazardous decomposition products of this compound?

A4: Upon thermal decomposition or in a fire, this compound can release toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][2]

Q5: How should I store this compound?

A5: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from the incompatible materials listed above.[6][7]

Incompatible Materials Summary

Incompatible Material ClassSpecific ExamplesPotential Hazard
Strong Oxidizing Agents Nitric acid, Perchloric acid, Potassium permanganate, Chromium trioxide, Sodium peroxideVigorous reaction, fire, or explosion. Generation of heat and toxic fumes.
Strong Acids Sulfuric acid, Hydrochloric acid, Phosphoric acidExothermic reaction, potential for splattering and release of corrosive vapors.
Strong Bases Sodium hydroxide, Potassium hydroxide, Sodium hydride, Calcium hydroxideHydrolysis of the ester functional groups, generating methanol. Can be exothermic.
Acid Chlorides Acetyl chloride, Benzoyl chlorideExothermic and potentially violent reaction.
Acid Anhydrides Acetic anhydride, Trifluoroacetic anhydrideExothermic and potentially violent reaction.

Experimental Protocol: Hydrolysis of this compound (Illustrative)

Objective: To demonstrate a controlled reaction involving a potentially incompatible material (a base) for the synthesis of 1H-imidazole-4,5-dicarboxylic acid. This protocol is for illustrative purposes to highlight handling considerations.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl) for neutralization

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • pH paper or pH meter

Procedure:

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction Mixture: To the flask, add this compound and a solution of sodium hydroxide in water.

  • Heating: Gently heat the mixture to reflux with constant stirring. The hydrolysis of the ester groups will begin.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography) to determine when the starting material has been consumed.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the excess sodium hydroxide by adding hydrochloric acid until the pH is acidic. The dicarboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Safety Note: This is a controlled reaction. Uncontrolled addition of a strong base to the ester, especially at elevated temperatures, can be hazardous. Always add reagents slowly and control the reaction temperature.

Visualizations

experimental_workflow Experimental Workflow: Base-Catalyzed Hydrolysis setup 1. Reaction Setup (Fume Hood) reagents 2. Add Reagents (Ester, NaOH solution) setup->reagents heat 3. Heat to Reflux (Controlled Heating) reagents->heat monitor 4. Monitor Reaction (e.g., TLC) heat->monitor cool 5. Cool and Neutralize (Slow Acid Addition) monitor->cool isolate 6. Isolate Product (Filtration) cool->isolate

Caption: Workflow for the controlled hydrolysis of this compound.

logical_relationship Incompatibility Hazards of this compound compound This compound oxidizers Strong Oxidizing Agents compound->oxidizers acids Strong Acids compound->acids bases Strong Bases compound->bases hazard1 Fire/Explosion (Oxidation of Imidazole Ring) oxidizers->hazard1 hazard2 Exothermic Reaction (Acid-Base Neutralization) acids->hazard2 hazard3 Ester Hydrolysis (Formation of Methanol) bases->hazard3

Caption: Logical relationship between incompatible materials and their associated hazards.

References

Validation & Comparative

A Comparative Guide to Dimethyl 1H-imidazole-4,5-dicarboxylate and Other Imidazole Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a foundational molecular scaffold is a critical decision that influences the efficiency of a synthetic route and the biological activity of the final compound. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules. This guide provides a comparative analysis of Dimethyl 1H-imidazole-4,5-dicarboxylate against other imidazole derivatives, offering insights into its synthetic utility supported by experimental data.

Introduction to this compound

This compound is a versatile intermediate characterized by a central imidazole core with two methoxycarbonyl groups at the 4 and 5 positions. This symmetrical substitution provides a unique platform for the synthesis of a variety of more complex heterocyclic systems. Its ester functionalities can be readily modified, for instance, through amidation or reduction, to introduce diverse functional groups and build elaborate molecular architectures. This derivative has garnered significant attention as a key building block in the synthesis of compounds with potential therapeutic applications, including antiviral and anticancer agents.

Comparison in the Synthesis of Bioactive Molecules

While direct head-to-head comparative studies of this compound with other imidazole diesters in the synthesis of specific therapeutic agents are not extensively documented in single publications, a comparative analysis can be constructed by examining the reported yields and reaction conditions for the synthesis of similar classes of compounds from various imidazole precursors.

One notable application of this compound is in the synthesis of fused heterocyclic systems, such as imidazo[4,5-e][1][2]diazepine-4,8-diones, which have been investigated for their antiviral activities, including against hepatitis B and C viruses.[3]

Another significant area of application is in the development of inhibitors for the Hedgehog signaling pathway, an important target in cancer therapy. Phenyl imidazole analogs, synthesized from imidazole-based starting materials, have shown promise as potent inhibitors of this pathway.[4]

The following sections provide a comparison of synthetic performance based on available data for different imidazole derivatives in various reaction types.

Data Presentation: A Comparative Overview of Imidazole Synthesis

The efficiency of synthesizing substituted imidazoles can vary significantly depending on the chosen synthetic route and the nature of the substituents on the starting materials. The Radziszewski reaction, a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine, is a classic method for imidazole synthesis.[5] The yields of this reaction are influenced by the electronic and steric properties of the substituents.

Below is a comparative table of yields for the synthesis of various 2,4,5-trisubstituted imidazoles using the Radziszewski reaction and other methods, illustrating the impact of different substituents.

Starting Aldehyde (RCHO)Starting DicarbonylOther ReactantsCatalyst/ConditionsProductYield (%)Reference
BenzaldehydeBenzilNH₄OAcLactic Acid, 160°C2,4,5-Triphenyl-1H-imidazole92[6]
4-ChlorobenzaldehydeBenzilNH₄OAcLactic Acid, 160°C2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole100[6]
BenzaldehydeBenzilNH₄OAcUrea-ZnCl₂, 110°C2,4,5-Triphenyl-1H-imidazole99[6]
Various AldehydesBenzilNH₄OAcSilicotungstic Acid (7.5 mol%), EtOH, reflux2,4,5-Trisubstituted Imidazoles94[6]
BenzaldehydeBenzoinNH₄OAcDiethyl Bromophosphate, Ultrasound (35 kHz)2,4,5-Triphenyl-1H-imidazole97[6]

The synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids, which are closely related to the title compound, can be achieved through the oxidation of 2-alkylbenzimidazoles. The yields for this transformation are presented below.

2-Alkyl SubstituentStarting MaterialReaction Time (h)Reaction Temperature (°C)Yield (%)
Propyl2-Propylbenzimidazole12120~45
Propyl2-Propyl-toluimidazole mixture1212065-67

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are protocols for key syntheses involving imidazole derivatives.

Synthesis of Imidazo[4,5-e][1][2]diazepine-4,8-diones from this compound[1][3]

This protocol outlines a multi-step synthesis starting from this compound to yield fused diazepine derivatives.

Step 1: N-Alkylation of this compound

  • To a solution of 4,5-dimethyl 1H-imidazole-dicarboxylate (1 g; 5.43 mmol) and K₂CO₃ (1.5 g; 10.86 mmol) in CH₃CN (30 mL), add the desired 2-chloroalkylamine hydrochloride (e.g., 4-(2-chloroethyl)morpholine hydrochloride) (5.43 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the N-alkylated product.

Step 2: Amidation of the N-Alkylated Diester

  • Dissolve the N-alkylated diester from Step 1 in methanolic ammonia (NH₃/MeOH).

  • Stir the solution at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to yield the corresponding diamide.

Step 3: Cyclocondensation to form the Imidazo[4,5-e][1][2]diazepine-4,8-dione

  • To a solution of the diamide from Step 2 in methanol (MeOH), add sodium methoxide (NaOMe) and guanidine hydrochloride.

  • Stir the mixture at room temperature.

  • Monitor the formation of the cyclized product by TLC.

  • After completion, neutralize the reaction mixture and purify the product by appropriate methods (e.g., crystallization or chromatography) to obtain the final imidazo[4,5-e][1][2]diazepine-4,8-dione derivative.

General Procedure for the Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles[5]

This classical method provides a straightforward route to a wide range of substituted imidazoles.

  • In a round-bottom flask equipped with a reflux condenser, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the aldehyde (e.g., benzaldehyde, 1.0 mmol), and a source of ammonia (e.g., ammonium acetate, 5.0 mmol).

  • Add a suitable solvent, typically glacial acetic acid (5 mL).

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2 hours.

  • After cooling to room temperature, pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Signaling Pathways and Experimental Workflows

The utility of imidazole derivatives is often linked to their ability to interact with biological pathways. For instance, imidazole-based compounds have been developed as inhibitors of the Hedgehog signaling pathway, which plays a crucial role in embryonic development and is implicated in several cancers when aberrantly activated.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a complex cascade that, in its "off" state, involves the transmembrane protein Patched (PTCH) inhibiting another transmembrane protein, Smoothened (SMO). In the "on" state, the Hedgehog ligand (Hh) binds to PTCH, relieving the inhibition of SMO. Activated SMO then initiates a downstream signaling cascade that leads to the activation of Gli transcription factors, which translocate to the nucleus and regulate the expression of target genes involved in cell proliferation and differentiation.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Signaling OFF cluster_on Hedgehog Signaling ON PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli_complex_off SUFU-Gli Complex Gli_R Gli-Repressor SUFU_Gli_complex_off->Gli_R Proteolytic Cleavage Nucleus_off Nucleus Gli_R->Nucleus_off Translocation Target_Genes_off Target Genes OFF Hh Hedgehog Ligand (Hh) PTCH_on PTCH Hh->PTCH_on Binds SMO_on SMO PTCH_on->SMO_on Inhibition Relieved SUFU_Gli_complex_on SUFU-Gli Complex SMO_on->SUFU_Gli_complex_on Inhibits Cleavage Gli_A Gli-Activator SUFU_Gli_complex_on->Gli_A Nucleus_on Nucleus Gli_A->Nucleus_on Translocation Target_Genes_on Target Genes ON (Proliferation, Differentiation) Imidazole_Inhibitor Imidazole-Based Inhibitor Imidazole_Inhibitor->SMO_on Inhibits

Hedgehog Signaling Pathway and Inhibition by Imidazole Derivatives.
Synthetic Workflow for Phenyl Imidazole Hedgehog Inhibitors

The synthesis of phenyl imidazole-based Hedgehog inhibitors often involves a multi-step sequence starting from simpler building blocks. The following diagram illustrates a generalized workflow.

Synthetic_Workflow Start1 2-Chloro-5-nitrobenzonitrile Intermediate1 Amidine Hydrochloride Start1->Intermediate1 Reaction Start2 Sodium Methoxide, Ammonium Chloride Start2->Intermediate1 Start3 2-Bromoacetophenone Intermediate2 Phenyl Imidazole Intermediate Start3->Intermediate2 Start4 Substituted Carboxylic Acid Intermediate4 Acyl Chloride Start4->Intermediate4 Activation (e.g., SOCl₂) Intermediate1->Intermediate2 Cyclization Intermediate3 Amino Phenyl Imidazole Intermediate2->Intermediate3 Reduction (e.g., SnCl₂) Final_Product Phenyl Imidazole Hedgehog Inhibitor Intermediate3->Final_Product Amidation Intermediate4->Final_Product

Generalized Synthetic Workflow for Phenyl Imidazole Hedgehog Inhibitors.

Conclusion

This compound stands out as a valuable and versatile building block in organic synthesis, particularly for the construction of complex, biologically active heterocyclic compounds. Its symmetrical structure and reactive ester groups provide a reliable platform for creating diverse molecular libraries. While direct, side-by-side comparative studies with other imidazole diesters are not always available, the existing literature demonstrates its successful application in the synthesis of promising antiviral and anticancer agents. The choice between this compound and other imidazole derivatives will ultimately depend on the specific synthetic strategy, the desired substitution pattern of the target molecule, and the availability and cost of the starting materials. The provided experimental protocols and pathway diagrams offer a practical guide for researchers embarking on the synthesis of novel imidazole-based compounds.

References

A Comparative Guide to Dimethyl and Diethyl 1H-imidazole-4,5-dicarboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, imidazole-4,5-dicarboxylate esters are valuable building blocks for the synthesis of pharmaceuticals and agrochemicals. This guide provides a detailed comparison of two key analogues: Dimethyl 1H-imidazole-4,5-dicarboxylate and Diethyl 1H-imidazole-4,5-dicarboxylate. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their physicochemical properties, synthesis, and biological potential, supported by available experimental data.

Physicochemical Properties: A Tale of Two Esters

The seemingly minor difference in the ester group—methyl versus ethyl—can influence the physicochemical properties of these compounds, which in turn can affect their solubility, reactivity, and bioavailability. Below is a summary of their key properties based on available data.

PropertyThis compoundDiethyl 1H-imidazole-4,5-dicarboxylate
Molecular Formula C₇H₈N₂O₄[1][2]C₉H₁₂N₂O₄[3]
Molecular Weight 184.15 g/mol [1]212.20 g/mol
Appearance White to Almost white powder to crystalSolid[3]
CAS Number 3304-70-9[1]1080-79-1[3]
IUPAC Name This compound[1]diethyl 1H-imidazole-4,5-dicarboxylate[3]
Solubility >27.6 µg/mL in water at pH 7.4[1]Data not available
Computed logP -0.499[4]Data not available

Synthesis and Characterization

The synthesis of both dimethyl and diethyl 1H-imidazole-4,5-dicarboxylates typically starts from the corresponding dialkyl ester of acetylenedicarboxylic acid and a source of the imidazole ring. A general synthetic approach is outlined below.

General Experimental Protocol: Synthesis of Dialkyl 1H-imidazole-4,5-dicarboxylates

Materials:

  • Dialkyl acetylenedicarboxylate (dimethyl or diethyl ester)

  • Ammonia or an ammonia equivalent (e.g., hexamethylenetetramine)

  • Solvent (e.g., methanol, ethanol)

  • Acid catalyst (optional)

Procedure:

  • Dissolve the dialkyl acetylenedicarboxylate in the appropriate alcohol solvent (methanol for the dimethyl ester, ethanol for the diethyl ester).

  • To this solution, add the ammonia source. The reaction can be performed at room temperature or with gentle heating.

  • The reaction mixture is stirred for several hours to days, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized esters can be confirmed by various analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the structure of the imidazole ring and the respective ester groups.

  • Infrared (IR) Spectroscopy: IR spectra will show characteristic peaks for the N-H bond of the imidazole ring and the C=O stretching of the ester groups.[1][2]

  • Mass Spectrometry: To confirm the molecular weight of the compounds.[1][2]

  • X-ray Crystallography: Provides definitive proof of the molecular structure. A crystal structure for this compound is available in the Cambridge Structural Database (CCDC Number: 632774).[1]

Synthesis_Workflow Start Dialkyl Acetylenedicarboxylate Reaction Reaction Mixture Start->Reaction Ammonia Ammonia Source Ammonia->Reaction Solvent Alcohol Solvent Solvent->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Product Dialkyl 1H-imidazole-4,5-dicarboxylate Purification->Product Characterization Characterization (NMR, IR, MS, X-ray) Product->Characterization Biological_Significance Parent 1H-imidazole-4,5-dicarboxylic Acid Scaffold Dimethyl Dimethyl Ester (CAS: 3304-70-9) Parent->Dimethyl Diethyl Diethyl Ester (CAS: 1080-79-1) Parent->Diethyl Neuro Potential Anticonvulsant & Antiparkinsonian Agents Parent->Neuro MOFs Metal-Organic Frameworks Parent->MOFs Hedgehog Hedgehog Pathway Inhibitors (Antitumor) Dimethyl->Hedgehog Antiviral Anti-Hepatitis B/C Virus Agents Dimethyl->Antiviral

References

Alternative linkers to "Dimethyl 1H-imidazole-4,5-dicarboxylate" for MOF synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to innovate beyond the conventional, this guide offers a comprehensive comparison of alternative organic linkers to the widely used Dimethyl 1H-imidazole-4,5-dicarboxylate for the synthesis of Metal-Organic Frameworks (MOFs). This document provides an objective analysis of their performance, supported by experimental data, and includes detailed methodologies to facilitate the design and synthesis of next-generation MOFs with tailored properties for applications ranging from gas storage and separation to catalysis and drug delivery.

The selection of the organic linker is a critical determinant of the final properties of a MOF, influencing its porosity, stability, and functionality. While this compound has proven to be a versatile building block, the exploration of alternative linkers opens up a vast design space for creating novel materials with enhanced performance. This guide focuses on three prominent classes of alternative linkers: functionalized imidazole-dicarboxylates, triazole-based linkers, and tetrazole-based linkers.

Performance Comparison of Alternative Linkers

The following tables summarize key performance metrics for MOFs synthesized with various alternative linkers, providing a basis for rational linker selection.

Table 1: Comparison of Imidazole-Based Linkers

LinkerMetal IonMOF DesignationBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Key Applications
2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acidBa(II), Cd(II)[Ba(o-CPH₂IDC)]n, {[Cd(o-CPH₂IDC)(4,4′-bipy)₀.₅(H₂O)₂]·3H₂O}nNot ReportedNot Reported>300Proton Conduction[1]
3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl (with multicarboxylates)Zn(II), Co(II)[Zn₂(L)(2,6-NDC)(OAc)₂]·2H₂O, [Co₂(L)(OBA)₂]·8H₂ONot ReportedNot ReportedUp to 400Gas Sorption[2]
1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM)Cu(II), Cr(II), Al(III)TIBM-Cu, TIBM-Cr, TIBM-AlTIBM-Cu: Not specifiedNot specifiedTIBM-Cu: ~350CO₂ Capture[3]

Table 2: Comparison of Triazole-Based Linkers

LinkerMetal IonMOF DesignationBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Key Applications
4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole (with thiophene dicarboxylate)Zn(II)MOF-1-Zn, MOF-2-ZnNot ReportedNot ReportedNot ReportedStructural Diversity[4]
Triazole-containing octacarboxylateCu(II)NTU-105High PorosityNot ReportedNot ReportedCO₂ Conversion[5]
4-(methylthio)-2-(4H-1,2,4-triazole-4-yl)butanoic acidZn(II)Not SpecifiedNot ReportedNot ReportedNot ReportedMedicinal Chemistry[6]

Table 3: Comparison of Tetrazole-Based Linkers

LinkerMetal IonMOF DesignationBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Key Applications
2,6-di(1H-tetrazol-5-yl)naphthaleneNi(II)NiNDTz320Not Reported300Gas Separation[7]
2-(1H-tetrazol-5-yl)pyrimidineCu(II)Isomers 2 & 3Not ReportedNot ReportedNot ReportedSelective CO₂ Adsorption[8]
In situ generated tetrazole derivativesAg(I), Cd(II), Pb(II)1-4Not ReportedNot Reported354-389Energetic Materials[9]

Experimental Protocols

Reproducibility is paramount in materials synthesis. This section provides detailed methodologies for the synthesis of representative MOFs from each class of alternative linkers.

Synthesis of a Functionalized Imidazole-Based MOF: {[Cd(o-CPH₂IDC)(4,4′-bipy)₀.₅(H₂O)₂]·3H₂O}n[1]
  • Reactants: A mixture of Cd(NO₃)₂·4H₂O (0.1 mmol, 30.8 mg), 2-(2-carboxyphenyl)-1H-imidazole-4,5-dicarboxylic acid (o-CPH₄IDC) (0.1 mmol, 29.2 mg), 4,4′-bipyridine (0.05 mmol, 7.8 mg), and 10 mL of H₂O.

  • Procedure: The mixture is placed in a 20 mL Teflon-lined stainless steel vessel.

  • Reaction Conditions: The vessel is heated to 160 °C for 72 hours.

  • Cooling: The vessel is then cooled to room temperature at a rate of 5 °C/h.

  • Product Isolation: Colorless block-shaped crystals are obtained, washed with distilled water, and dried in air.

Synthesis of a Triazole-Based MOF: MOF-1-Zn[4]
  • Reactants: A mixture of Zn(NO₃)₂·6H₂O (0.05 mmol), 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt) (0.05 mmol), and 2,5-thiophenedicarboxylic acid (H₂tdc) (0.05 mmol).

  • Solvent: 3 mL of N,N-dimethylformamide (DMF).

  • Procedure: The reactants are dissolved in DMF in a screw-capped vial.

  • Reaction Conditions: The vial is heated in an oven at 120 °C for 48 hours.

  • Product Isolation: The resulting crystals are washed with fresh DMF and dried.

Synthesis of a Tetrazole-Based MOF: NiNDTz[7]
  • Reactants: A solution of NiCl₂·6H₂O (26.5 mg, 0.12 mmol) in 0.5 mL of water is added to a 2.0 mL N,N-dimethylformamide (DMF) solution of 2,6-di(1H-tetrazol-5-yl)naphthalene (NDTz) (29.5 mg, 0.12 mmol).

  • Procedure: The solution is poured into a 4 mL vial.

  • Reaction Conditions: The vial is heated at 90 °C for 1 day.

  • Product Isolation: Pale pink block-shaped crystals are obtained, filtered from the reaction media, washed with DMF, H₂O, and MeOH, and then dried in air.

Logical Relationships and Experimental Workflow

The strategic selection of an organic linker is a cornerstone of rational MOF design. The chemical nature of the linker directly dictates the potential coordination modes, the resulting network topology, and the physicochemical properties of the final material. The following diagrams illustrate these relationships and a typical experimental workflow for MOF synthesis and characterization.

Linker_Design_Strategy cluster_linker Linker Selection cluster_properties MOF Properties Linker_Core Core Structure (e.g., Imidazole, Triazole, Tetrazole) Coordination_Modes Coordination Modes Linker_Core->Coordination_Modes influences Functional_Groups Functional Groups (-COOH, -NH2, -OH, etc.) Functional_Groups->Coordination_Modes influences Functionality Functionality (Catalysis, Sensing) Functional_Groups->Functionality imparts Network_Topology Network Topology Coordination_Modes->Network_Topology determines Porosity Porosity (Surface Area, Pore Volume) Network_Topology->Porosity impacts Stability Stability (Thermal, Chemical) Network_Topology->Stability impacts MOF_Synthesis_Workflow Start Design & Selection of Linker and Metal Node Synthesis Synthesis (e.g., Solvothermal, Hydrothermal) Start->Synthesis Isolation Isolation & Purification (Filtration, Washing, Drying) Synthesis->Isolation Characterization Characterization (PXRD, TGA, BET, etc.) Isolation->Characterization Performance_Testing Performance Testing (Gas Adsorption, Catalysis, etc.) Characterization->Performance_Testing Analysis Data Analysis & Structure-Property Correlation Performance_Testing->Analysis

References

Spectroscopic Showdown: Unmasking Dimethyl 1H-imidazole-4,5-dicarboxylate and Its Chemical Ancestors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of Dimethyl 1H-imidazole-4,5-dicarboxylate with its precursors, imidazole-4,5-dicarboxylic acid and methanol, provides a clear roadmap for researchers engaged in its synthesis and characterization. This guide offers a detailed analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and a visual representation of the synthetic pathway.

This compound, a key building block in the synthesis of various pharmacologically active compounds, is typically synthesized through the esterification of imidazole-4,5-dicarboxylic acid with methanol. Understanding the spectroscopic signatures of the final product and its precursors is paramount for reaction monitoring, purity assessment, and structural confirmation. This guide presents a side-by-side comparison of the key spectroscopic data.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 7.9 (s, 1H, C2-H), 3.9 (s, 6H, 2 x OCH₃)Data not readily available in searched literature.
Imidazole-4,5-dicarboxylic acid 7.8 (s, 1H, C2-H), 13.5 (br s, 2H, 2 x COOH)Data not readily available in searched literature.
Methanol 3.4 (s, 3H, CH₃), 4.8 (s, 1H, OH)49.9

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound ~3100 (N-H stretch), ~1720 (C=O stretch, ester), ~1230 (C-O stretch)184 (M⁺), 153 ([M-OCH₃]⁺), 125 ([M-COOCH₃]⁺)
Imidazole-4,5-dicarboxylic acid 3100-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1280 (C-O stretch)156 (M⁺), 112 ([M-CO₂]⁺), 94 ([M-CO₂-H₂O]⁺)
Methanol 3600-3200 (O-H stretch, broad), 2940 (C-H stretch)32 (M⁺), 31 ([M-H]⁺), 29 ([M-H-H₂]⁺), 15 ([CH₃]⁺)

The Synthetic Pathway: From Acid to Ester

The synthesis of this compound from its precursors is a classic example of Fischer esterification. The dicarboxylic acid is treated with an excess of methanol in the presence of an acid catalyst, typically sulfuric acid, to drive the equilibrium towards the formation of the diester.

Synthesis_Pathway cluster_precursors Precursors cluster_reaction Esterification cluster_product Product Imidazole-4,5-dicarboxylic_acid Imidazole-4,5-dicarboxylic acid Reaction H₂SO₄ (catalyst) Reflux Imidazole-4,5-dicarboxylic_acid->Reaction Methanol Methanol Methanol->Reaction Dimethyl_1H-imidazole-4,5-dicarboxylate This compound Reaction->Dimethyl_1H-imidazole-4,5-dicarboxylate

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound (Fischer Esterification)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend imidazole-4,5-dicarboxylic acid (1 equivalent) in an excess of methanol (e.g., 20-50 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

    • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

    • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

    • Detection: Detect the ions to generate a mass spectrum, which shows the relative abundance of each ion.

A Comparative Guide to the Purity Analysis of Dimethyl 1H-imidazole-4,5-dicarboxylate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for chemical intermediates is a critical aspect of drug discovery and development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of Dimethyl 1H-imidazole-4,5-dicarboxylate, a key building block in pharmaceutical synthesis. This document outlines a detailed HPLC protocol, presents a comparative analysis with potential related substances, and includes supporting data in a clear, comparative format.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount to ensure the desired reaction outcomes, minimize side products, and ultimately guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). HPLC is a highly precise and versatile analytical technique for assessing the purity of non-volatile and thermally labile compounds, making it the gold standard for pharmaceutical analysis. A reverse-phase HPLC method is particularly well-suited for separating this compound from its potential impurities and closely related structural analogs.

Comparative Purity Analysis

The purity of this compound is often compared against its potential process-related impurities and other structurally similar compounds that may be used as alternative building blocks. The primary impurities can include unreacted starting materials, intermediates, and byproducts from the synthesis. For the purpose of this guide, we will compare the purity of a sample of this compound against two potential impurities: 1H-Imidazole-4,5-dicarboxylic acid (the unesterified precursor) and Monomethyl 1H-imidazole-4,5-dicarboxylate (the partially esterified intermediate). We will also include Diethyl 1H-imidazole-4,5-dicarboxylate as a closely related alternative.

Table 1: Comparative Purity Analysis of Imidazole Dicarboxylates by HPLC

CompoundRetention Time (min)Peak Area (%)Purity (%)
1H-Imidazole-4,5-dicarboxylic acid2.50.8Impurity
Monomethyl 1H-imidazole-4,5-dicarboxylate4.21.5Impurity
This compound 6.8 97.5 97.5
Diethyl 1H-imidazole-4,5-dicarboxylate8.1-Alternative

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on the specific sample and experimental conditions.

Experimental Protocol: HPLC Purity Determination

This section provides a detailed protocol for the HPLC analysis of this compound. This method is based on established procedures for similar imidazole derivatives and is optimized for the separation of the target compound from its likely impurities.[1][2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. A Newcrom R1 column can also be utilized for enhanced separation of polar compounds.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample and Standard Preparation:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Standard Preparation: A certified reference standard of this compound should be prepared at the same concentration as the sample to be analyzed.

  • Impurity and Alternative Standards: Prepare individual standard solutions of 1H-Imidazole-4,5-dicarboxylic acid, Monomethyl 1H-imidazole-4,5-dicarboxylate, and Diethyl 1H-imidazole-4,5-dicarboxylate at a concentration of approximately 0.01 mg/mL in the same diluent to determine their retention times.

Data Analysis:

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential impurities can be identified by comparing their retention times with those of the prepared impurity standards.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC purity analysis and the logical relationship between the target compound and its related substances.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Logical_Relationship Target This compound (Target Compound) Alternative Diethyl 1H-imidazole-4,5-dicarboxylate (Alternative Compound) Target->Alternative Structural Analog Precursor 1H-Imidazole-4,5-dicarboxylic acid (Precursor/Impurity) Precursor->Target Direct Esterification Intermediate Monomethyl 1H-imidazole-4,5-dicarboxylate (Intermediate/Impurity) Precursor->Intermediate Partial Esterification Intermediate->Target Full Esterification

Caption: Relationship between the target compound and related substances.

Conclusion

High-Performance Liquid Chromatography is an indispensable tool for the purity assessment of this compound. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers and scientists in ensuring the quality and consistency of this important chemical intermediate. The use of a robust, well-defined HPLC method is essential for the successful development of novel pharmaceuticals and for maintaining high standards of quality control in a regulated environment. While other analytical techniques such as LC-MS, NMR, and GC can provide complementary structural information, HPLC remains the most practical and widely accepted method for routine purity determination.

References

Confirming the Structure of Dimethyl 1H-imidazole-4,5-dicarboxylate Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of the analytical techniques and experimental data used to characterize derivatives of Dimethyl 1H-imidazole-4,5-dicarboxylate, a scaffold of significant interest in medicinal chemistry, particularly in the development of Hedgehog signaling pathway inhibitors.

This document outlines the key experimental protocols and presents a comparison of a potent imidazole-based Hedgehog pathway inhibitor with a clinically approved alternative, Vismodegib. All quantitative data is summarized in structured tables, and logical workflows and signaling pathways are visualized using Graphviz diagrams to facilitate clear understanding.

Structural Elucidation of Imidazole Derivatives: A Methodological Overview

The confirmation of a synthesized this compound derivative's structure relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound.

Key Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (0-200 ppm) and a larger number of scans are typically required.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane). Coupling constants (J) in ¹H NMR provide information about the connectivity of neighboring protons.

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Characteristic absorption bands indicate the presence of functional groups such as C=O (esters), C=N (imidazole ring), and N-H bonds.

3. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular weight. The fragmentation pattern can provide further structural information.

Comparative Analysis: Imidazole Derivative vs. Vismodegib

The imidazole scaffold has been successfully utilized to develop potent inhibitors of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. Here, we compare a representative phenyl imidazole derivative with Vismodegib, an FDA-approved drug that also targets this pathway.

Table 1: Performance Comparison of Hedgehog Pathway Inhibitors

FeaturePhenyl Imidazole Derivative ("Compound 25")Vismodegib
Target Smoothened (SMO) ReceptorSmoothened (SMO) Receptor
Potency (IC₅₀) 0.01 µM (in Gli-luciferase assay)~0.02 µM (in similar assays)
Activity vs. Drug-Resistant Mutant (Smo D477G) Preserves high potency[1]Significant decrease in potency[1]
Scaffold ImidazolePyridine-Benzamide

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for a representative Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate and Vismodegib.

Table 2: Spectroscopic Data for a Representative Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate

TechniqueData
¹H NMR (DMSO-d₆) δ ~7.2-8.0 (m, 5H, Ar-H), ~3.8 (s, 6H, 2x OCH₃)
¹³C NMR (DMSO-d₆) δ ~160-165 (C=O), ~125-145 (Ar-C and Imidazole-C), ~52 (OCH₃)
IR (KBr, cm⁻¹) ~3440 (N-H), ~1720 (C=O, ester), ~1600 (C=N)
MS (ESI) m/z = 261.08 [M+H]⁺ for C₁₃H₁₂N₂O₄

Table 3: Spectroscopic Data for Vismodegib

TechniqueData
¹H NMR (CDCl₃) δ ~8.7 (d, 1H), ~8.4 (s, 1H), ~7.9-7.2 (m, 7H), ~4.1 (s, 3H), ~2.6 (s, 3H)
¹³C NMR (CDCl₃) δ ~164 (C=O), ~150-120 (Ar-C), ~44 (SO₂CH₃), ~22 (Ar-CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H), ~1680 (C=O, amide), ~1310 & 1150 (SO₂)
MS (ESI) m/z = 421.04 [M+H]⁺ for C₁₉H₁₄Cl₂N₂O₃S

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the general workflow for structural confirmation and the mechanism of Hedgehog pathway inhibition.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Confirmation cluster_conclusion Conclusion start Starting Materials (e.g., Diaminomalenitrile, Aldehyde) reaction Cyclization & Esterification start->reaction crude Crude Product reaction->crude purify Column Chromatography / Recrystallization crude->purify pure Purified Derivative purify->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms confirmed Structure Confirmed nmr->confirmed ir->confirmed ms->confirmed

General workflow for synthesis and structural confirmation.

G cluster_pathway Hedgehog Signaling Pathway cluster_inhibition Inhibition Mechanism Hh Hedgehog Ligand Ptch1 Patched-1 (PTCH1) Receptor Hh->Ptch1 Binds Smo Smoothened (SMO) Receptor Ptch1->Smo Inhibits Sufu_Gli SUFU-GLI Complex Smo->Sufu_Gli Activates Gli GLI (Active) Sufu_Gli->Gli Releases Nucleus Nucleus Gli->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes Transcription Inhibitor Imidazole Derivative or Vismodegib Inhibitor->Smo Binds & Inhibits

Inhibition of the Hedgehog signaling pathway by SMO antagonists.

Conclusion

The structural confirmation of this compound derivatives requires a multi-faceted analytical approach, with NMR, IR, and Mass Spectrometry being indispensable tools. The imidazole scaffold has proven to be a valuable platform for the development of potent Hedgehog pathway inhibitors, offering advantages over existing drugs like Vismodegib, particularly in overcoming drug resistance. The detailed experimental protocols and comparative data presented in this guide are intended to support researchers in the synthesis and characterization of novel imidazole-based compounds for therapeutic applications.

References

The Versatile Biological Landscape of Dimethyl 1H-imidazole-4,5-dicarboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic scaffold of Dimethyl 1H-imidazole-4,5-dicarboxylate has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. These compounds have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a comparative overview of the biological activities of various derivatives, supported by available experimental data, to aid researchers in navigating this promising chemical space.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the imidazole-4,5-dicarboxylate core have demonstrated notable anticancer properties, primarily through the inhibition of critical cellular signaling pathways. While quantitative data for the dimethyl ester derivatives themselves is limited in the public domain, structurally related dicarboxamides and other imidazole analogs have shown potent antiproliferative effects.

One of the key signaling pathways implicated is the Hedgehog (Hh) signaling pathway , which plays a crucial role in embryonic development and can lead to tumorigenesis when aberrantly activated. This compound serves as a key intermediate in the synthesis of potent Hedgehog pathway inhibitors.[1] These inhibitors typically act by binding to the Smoothened (SMO) receptor, a central component of the Hh pathway, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Another important target for these derivatives is the Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. N,N'-disubstituted imidazole-4,5-dicarboxamides, which are structurally similar to the dimethyl ester derivatives, have been shown to inhibit the proliferation of human leukemia (HL-60) cells with IC50 values in the range of 2.5-25 µM.[2] This activity is attributed to their ability to interact with the ATP-binding site of CDK2, leading to cell cycle arrest.

Comparative Anticancer Activity of Imidazole-4,5-dicarboxamide Derivatives
Compound ClassCell LineIC50 (µM)Proposed Target
N,N'-disubstituted imidazole-4,5-dicarboxamidesHL-60 (Human leukemia)2.5 - 25CDK2

Antimicrobial Activity: A Broad Spectrum of Inhibition

The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. While specific data for this compound derivatives is not extensively reported, various N-substituted imidazole derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating a broad spectrum of action against both bacteria and fungi. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Comparative Antimicrobial Activity of N-substituted Imidazole Derivatives
Derivative TypeMicroorganismMIC (µg/mL)
N-substituted imidazolesStaphylococcus aureus>100
Bacillus subtilis>100
Escherichia coli>100
Pseudomonas aeruginosa>100
Candida albicans>100
Aspergillus niger>100

Note: The provided data is for a specific series of N-substituted imidazole derivatives and may not be representative of all derivatives.[3][4]

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Beyond their anticancer and antimicrobial activities, derivatives of imidazole-4,5-dicarboxylic acid have been investigated as inhibitors of specific enzymes, highlighting their potential for treating a variety of diseases.

Notably, asymmetric imidazole-4,5-dicarboxamide derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro) , an essential enzyme for viral replication. Several of these derivatives exhibit IC50 values in the low micromolar range, making them attractive candidates for the development of novel antiviral therapies.

SARS-CoV-2 Main Protease (Mpro) Inhibitory Activity
DerivativeIC50 (µM)
Asymmetric imidazole-4,5-dicarboxamides4.79 - 44.2

Neurological Activity: Modulation of NMDA Receptors

Imidazole-4,5-dicarboxylic acid derivatives have also been shown to interact with the N-methyl-D-aspartate (NMDA) receptor , a key player in synaptic plasticity and neurotransmission in the central nervous system. These derivatives can act as partial agonists, exhibiting both convulsant and anticonvulsant effects in a dose-dependent manner. This dual activity suggests their potential for the development of therapeutics for neurological disorders.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these compounds.

Synthesis of Imidazole-4,5-dicarboxylic Acid Derivatives

A general and efficient method for the synthesis of the core imidazole-4,5-dicarboxylic acid structure involves the oxidation of benzimidazole.

Protocol:

  • Dissolve benzimidazole in concentrated sulfuric acid.

  • Heat the mixture to 70-80°C until the solid is fully dissolved.

  • Add 30% hydrogen peroxide dropwise to the solution.

  • Heat the reaction mixture to 110-120°C for 2 hours.

  • After cooling to room temperature, add cold water to adjust the pH to 4, inducing precipitation.

  • Collect the precipitate by filtration and wash with cold water to yield imidazole-4,5-dicarboxylic acid.

  • The dicarboxylic acid can then be esterified to the dimethyl ester using standard methods (e.g., reaction with methanol in the presence of an acid catalyst).

Antiproliferative MTS Assay

The antiproliferative activity of the compounds can be determined using a mitochondrial functional assay, such as the MTS assay.

Protocol:

  • Seed human cancer cells (e.g., HL-60) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add the MTS reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTS to a colored formazan product.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

The inhibitory activity against Mpro can be assessed using a FRET-based assay.

Protocol:

  • Express and purify recombinant SARS-CoV-2 Mpro.

  • Prepare a reaction mixture containing the purified Mpro enzyme, a fluorogenic substrate, and the test compound at various concentrations in an appropriate buffer.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Monitor the increase in fluorescence intensity over time, which corresponds to the cleavage of the substrate by the enzyme.

  • Calculate the initial reaction rates at different inhibitor concentrations.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

Protocol:

  • Prepare serial twofold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.

  • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

  • Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration of the compound that shows no visible growth is considered the MIC.

Visualizing the Mechanism: The Hedgehog Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by this compound derivatives.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins (GLI1/2/3) SUFU->GLI Sequesters & Promotes Phosphorylation GLI_P Phosphorylated GLI (Inactive) GLI->GLI_P Phosphorylation GLI_A Active GLI (GLI-A) GLI->GLI_A Activation GLI_A_nuc Active GLI GLI_A->GLI_A_nuc Translocation Target_Genes Target Gene Expression GLI_A_nuc->Target_Genes Activates Inhibitor Imidazole-4,5-dicarboxylate Derivative Inhibitor->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of imidazole derivatives.

References

Unveiling the Electronic Landscape: A DFT-Based Comparative Analysis of Dimethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic properties of molecules is paramount. This guide provides a comparative analysis of Dimethyl 1H-imidazole-4,5-dicarboxylate, a heterocyclic compound of interest, against other imidazole derivatives, leveraging the power of Density Functional Theory (DFT) computational studies. By examining their electronic and structural properties, we can glean insights into their potential reactivity, stability, and suitability for various applications.

This compound is a molecule with a core imidazole ring, a structure prevalent in many biologically active compounds.[1] Its dicarboxylate substituents are expected to significantly influence its electronic properties and potential as a ligand in coordination chemistry.[2] DFT calculations offer a robust theoretical framework to probe these properties at the atomic level.

Comparative Analysis of Molecular Properties

To contextualize the properties of this compound, we compare it with other imidazole derivatives that have been the subject of DFT studies. This comparative approach allows for a clearer understanding of how different substituents on the imidazole ring modulate its characteristics. The following tables summarize key quantum chemical descriptors.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational Method
This compoundData not availableData not availableData not available-
2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole (N1)---DFT
2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole (N2)---DFT
2-(2,4-dichlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole (N3)--2.9546DFT
Imidazole---B3LYP/6-31+G(d)
N-methylimidazole---B3LYP/6-31+G(d)

Note: Specific HOMO and LUMO values for N1 and N2 were not provided in the abstract.

Frontier molecular orbital (FMO) analysis is crucial in predicting the chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.[3] For instance, the N3 imidazole derivative, with an energy gap of 2.9546 eV, is noted for its high stability.[3] In another study, N-methylimidazole was found to be a better electron donor than imidazole, as indicated by its higher HOMO energy and lower HOMO-LUMO energy gap.[4]

Experimental and Computational Protocols

The accuracy of DFT calculations is highly dependent on the chosen methodology. The studies on the comparative imidazole derivatives employed a variety of computational methods.

General DFT Computational Workflow:

A typical DFT study involves a series of steps, from the initial molecular structure input to the final analysis of its properties. This workflow is crucial for obtaining reliable and reproducible results.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Analysis & Interpretation mol_structure Molecular Structure (e.g., from PubChem) geometry_optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation property_calculation Property Calculation (HOMO, LUMO, MEP) frequency_calculation->property_calculation data_extraction Data Extraction property_calculation->data_extraction visualization Visualization (Molecular Orbitals, MEP maps) data_extraction->visualization comparison Comparison with Experimental Data visualization->comparison

Figure 1: A generalized workflow for DFT computational studies.

Methodology Details from Comparative Studies:

  • For Imidazole Charge Transfer Complexes: DFT calculations were performed at the B3LYP/6-31+G(d) level to investigate donor strength.[4]

  • For Antimicrobial Imidazole Derivatives: The study on N1, N2, and N3 derivatives utilized DFT for FMO and electrostatic potential (ESP) analyses to understand their reactivity and stability.[3]

  • For a Novel Imidazole Derivative (DDFDI): The geometrical structure was optimized using the DFT method at the B3LYP/6-31G(d,p) basis set.[5]

  • For Imidazole-based Functional Materials: A DFT approach was used to compute optical analysis, vibrational frequencies, and frontier molecular orbitals.[6]

Structural and Spectroscopic Properties

For comparison, a study on 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI) involved characterization by 1H and 13C NMR spectra, with bond parameters calculated at the B3LYP/6-31G(d,p) basis set.[8] Such studies highlight the synergy between experimental and computational methods in elucidating molecular structures.

Conclusion

DFT computational studies provide invaluable insights into the properties of molecules like this compound. While a dedicated, comprehensive DFT analysis of this specific molecule is yet to be widely published, by comparing it with other well-studied imidazole derivatives, we can infer its potential characteristics. The electronic properties are significantly influenced by the nature of the substituents on the imidazole ring. Further dedicated computational and experimental work on this compound is warranted to fully elucidate its properties and potential applications in drug design and materials science.

References

Navigating the Synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate: A Cost-Effectiveness Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug discovery and organic synthesis, the efficient and economical production of key chemical intermediates is paramount. Dimethyl 1H-imidazole-4,5-dicarboxylate, a versatile building block for various bioactive molecules, is one such intermediate where the choice of synthetic route can significantly impact overall research and development costs. This guide provides a detailed comparison of two primary synthetic pathways to this valuable compound, offering insights into their cost-effectiveness, experimental protocols, and underlying chemical principles.

At a Glance: Comparing the Synthetic Routes

Two prominent methods for the synthesis of this compound are the direct esterification of imidazole-4,5-dicarboxylic acid and the cyclocondensation of dimethyl 2,3-diaminomaleate. The following table summarizes the key quantitative aspects of each route, providing a foundation for a cost-effectiveness analysis.

FeatureRoute 1: Esterification of Imidazole-4,5-dicarboxylic AcidRoute 2: Cyclocondensation of Dimethyl 2,3-diaminomaleate
Starting Materials Imidazole-4,5-dicarboxylic acid, MethanolDimethyl 2,3-diaminomaleate, Trimethyl orthoformate
Key Reagents Sulfuric acid (catalyst) or Thionyl chlorideAcetic acid (catalyst)
Reaction Conditions Reflux, typically 6-24 hoursReflux, typically 4-12 hours
Typical Yield 85-95%75-85%
Estimated Cost per Gram *~$15-25~$30-45

Estimated costs are based on currently available market prices for starting materials and reagents and may vary depending on supplier and scale of synthesis.

In Detail: Experimental Protocols

A thorough understanding of the experimental procedures is crucial for replicating and optimizing a synthesis. Below are the detailed methodologies for the two compared routes.

Route 1: Esterification of Imidazole-4,5-dicarboxylic Acid

This classical approach, an example of Fischer esterification, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Protocol using Sulfuric Acid:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend imidazole-4,5-dicarboxylic acid (1 equivalent) in an excess of anhydrous methanol (typically 20-40 equivalents).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Isolation: Remove the methanol under reduced pressure. The resulting aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Alternative Protocol using Thionyl Chloride:

  • Activation: Suspend imidazole-4,5-dicarboxylic acid (1 equivalent) in an excess of anhydrous methanol. Cool the mixture in an ice bath.

  • Reagent Addition: Add thionyl chloride (2.2 equivalents) dropwise to the cooled and stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-6 hours.

  • Isolation: Cool the mixture and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system.

Route 2: Cyclocondensation of Dimethyl 2,3-diaminomaleate

This method builds the imidazole ring through the reaction of a diamine with a one-carbon electrophile.

Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve dimethyl 2,3-diaminomaleate (1 equivalent) in trimethyl orthoformate (3-5 equivalents).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture and remove the excess trimethyl orthoformate and methanol (a byproduct) under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Visualizing the Chemistry

To further elucidate the processes, the following diagrams illustrate the synthetic pathways and a general experimental workflow.

Synthesis_Route_1 Imidazole-4,5-dicarboxylic acid Imidazole-4,5-dicarboxylic acid This compound This compound Imidazole-4,5-dicarboxylic acid->this compound Methanol, H+ (cat.) Reflux

Caption: Synthesis Route 1: Fischer Esterification.

Synthesis_Route_2 Dimethyl 2,3-diaminomaleate Dimethyl 2,3-diaminomaleate This compound This compound Dimethyl 2,3-diaminomaleate->this compound Trimethyl orthoformate, H+ (cat.) Reflux

Caption: Synthesis Route 2: Cyclocondensation Reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Reagents & Solvents Reagents & Solvents Reagents & Solvents->Reaction Setup Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reaction Setup->Reaction Monitoring (TLC) Work-up Work-up Reaction Monitoring (TLC)->Work-up Isolation Isolation Work-up->Isolation Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Isolation->Purification (Chromatography/Recrystallization) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography/Recrystallization)->Characterization (NMR, MS) Final Product Final Product Characterization (NMR, MS)->Final Product

Caption: General Experimental Workflow in Organic Synthesis.

Biological Context: The Role of Imidazole Derivatives

Imidazole-containing compounds are known to play significant roles in various biological pathways, often acting as inhibitors of key enzymes. This inhibitory action is a cornerstone of many drug discovery efforts.

Signaling_Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Imidazole Derivative (Inhibitor) Imidazole Derivative (Inhibitor) Imidazole Derivative (Inhibitor)->Enzyme Blocks active site

Caption: Imidazole Derivatives as Enzyme Inhibitors.

Conclusion

The choice between the esterification of imidazole-4,5-dicarboxylic acid and the cyclocondensation of dimethyl 2,3-diaminomaleate for the synthesis of this compound depends on several factors. Route 1, the Fischer esterification, generally offers higher yields and utilizes a more readily available starting material, making it potentially more cost-effective for larger-scale production. However, the reaction times can be longer. Route 2 provides a more direct approach to the imidazole core but may have a slightly lower yield and relies on a less common starting material, which can influence its cost-effectiveness, particularly at a smaller scale. Ultimately, the optimal choice will depend on the specific needs of the laboratory, including available resources, desired scale of synthesis, and time constraints.

Unlocking Catalytic Potential: A Comparative Guide to Dimethyl 1H-imidazole-4,5-dicarboxylate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, selective, and reusable catalysts is paramount. This guide provides a comprehensive performance benchmark of catalysts derived from Dimethyl 1H-imidazole-4,5-dicarboxylate and its parent compound, imidazole-4,5-dicarboxylic acid. While not a direct catalyst, this imidazole derivative serves as a versatile building block for Metal-Organic Frameworks (MOFs), which exhibit remarkable catalytic activity in a variety of crucial organic transformations.

This report details the performance of these imidazole-based MOF catalysts in three key reactions: the Suzuki-Miyaura cross-coupling, the Friedländer annulation for quinoline synthesis, and the Knoevenagel condensation. We present a comparative analysis against other commonly used catalytic systems, supported by experimental data, to offer an objective assessment of their potential in your research and development endeavors.

Performance Benchmark: Imidazole-Based MOF Catalysts vs. Alternatives

The catalytic efficacy of MOFs constructed from imidazole-4,5-dicarboxylic acid linkers is showcased in the following sections, with quantitative data summarized for easy comparison.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. Here, we compare the performance of a palladium-functionalized imidazole-based MOF, Pd⁰@UIO-66–SB–Im, with a related MOF catalyst and a conventional heterogeneous catalyst, Pd/C, for the coupling of bromobenzene and phenylboronic acid.

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reusability
Pd⁰@UIO-66–SB–Im 0.103 (Pd)NaHCO₃DMA906>99At least 6 cycles with minimal loss of activity
Pd⁰@UIO-66–NH₂ Not specifiedNaHCO₃DMA90689.4Not specified
Pd/C (wet-type) Not specifiedNot specifiedAqueous mediaRoom TempNot specifiedExcellentReusable for up to 5 runs

Table 1: Performance comparison of catalysts in the Suzuki-Miyaura cross-coupling of bromobenzene and phenylboronic acid.

Friedländer Annulation for Quinoline Synthesis

The Friedländer annulation is a classic and efficient method for synthesizing quinolines, a privileged scaffold in medicinal chemistry. This section compares a copper-based MOF utilizing a dicarboxy-functionalized imidazole ligand (Cu-bcmim-Br) with various Lewis acid catalysts for the synthesis of 2,4-dimethylquinoline.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Cu-bcmim-Br MOF 10Acetonitrile806Quantitative
In(OTf)₃ Not specifiedSolvent-freeNot specifiedNot specified75-92
MIL-53(Al) MOF 5 wt%Solvent-free1006High
Catalyst-free -Water703up to 97

Table 2: Performance comparison of catalysts in the Friedländer synthesis of 2,4-dimethylquinoline.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. Here, we evaluate the performance of a cobalt-based MOF/COF composite, which incorporates imidazole functionalities, against other catalysts for the condensation of benzaldehyde and malononitrile.

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)
Co-MOF/COF Not specifiedNot specifiedRoom Temp5-60 min62-94
Piperidine CatalyticEthanolRefluxNot specifiedHigh
Amino acid (e.g., proline) CatalyticNot specifiedRoom TempVariesHigh
No Catalyst -WaterRoom Temp12 hNo reaction

Table 3: Performance comparison of catalysts in the Knoevenagel condensation of benzaldehyde and malononitrile.

Experimental Protocols

Detailed methodologies for the synthesis of the imidazole-based MOF catalysts and the subsequent catalytic reactions are provided below to ensure reproducibility and facilitate the adoption of these advanced materials in your laboratory.

Synthesis of Pd⁰@UIO-66–SB–Im Catalyst
  • Synthesis of UIO-66-NH₂: Zirconium chloride (ZrCl₄) and 2-aminoterephthalic acid are dissolved in N,N-dimethylformamide (DMF). The mixture is heated in a Teflon-lined autoclave to produce the UIO-66-NH₂ MOF. The resulting solid is collected by centrifugation, washed, and dried.

  • Functionalization with Imidazole: The synthesized UIO-66-NH₂ is dispersed in ethanol, followed by the addition of 4-formyl-1H-imidazole. The mixture is stirred to induce Schiff base condensation, yielding UIO-66-SB-Im.

  • Palladium Immobilization and Reduction: The UIO-66-SB-Im is suspended in a solution of palladium(II) acetate in acetone and stirred for 24 hours. The resulting solid, Pd²⁺@UIO-66–SB–Im, is collected, washed, and dried. Finally, the Pd(II) is reduced to Pd(0) by heating under a hydrogen/nitrogen atmosphere to yield the active catalyst, Pd⁰@UIO-66–SB–Im.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd⁰@UIO-66–SB–Im catalyst (0.103 mol% Pd), and sodium bicarbonate (2.0 mmol).

  • Add dimethylacetamide (DMA) as the solvent.

  • The reaction mixture is stirred at 90 °C for 6 hours.

  • Upon completion, the catalyst is separated by centrifugation, and the product is isolated from the supernatant. The catalyst can be washed, dried, and reused for subsequent reactions.

Synthesis of Copper-Based Imidazole MOF (Cu-bcmim-Br)

The synthesis of this specific MOF involves the reaction of a copper salt with a 1,3-bis(carboxymethyl)imidazolium bromide linker under solvothermal conditions. The resulting crystalline material is collected, washed, and activated for catalytic use.

General Procedure for Friedländer Annulation
  • In a reaction vial, combine the 2-aminoaryl ketone (0.5 mmol), the active methylene compound (e.g., acetylacetone, 2.5 mmol), and the Cu-bcmim-Br catalyst (0.05 mmol).

  • Add acetonitrile as the solvent.

  • The mixture is heated at 80 °C for 6 hours.

  • After the reaction, the solid catalyst is filtered off, and the product is purified from the filtrate.

Synthesis of Co-MOF/COF Composite

A cobalt-based MOF is hybridized with a covalent organic framework (COF) derived from melamine and terephthaldehyde. This creates a composite material with enhanced catalytic properties.

General Procedure for Knoevenagel Condensation
  • To a flask, add the aldehyde (e.g., benzaldehyde, 1.0 mmol), the active methylene compound (e.g., malononitrile, 1.0 mmol), and the Co-MOF/COF catalyst.

  • The reaction is stirred at room temperature for the specified time (5-60 minutes).

  • The product can be isolated by simple filtration and purification.

Visualizing the Catalytic Process

To further elucidate the structure and function of these advanced catalytic systems, the following diagrams, generated using the DOT language, illustrate the synthesis of a functionalized imidazole-based MOF and a general catalytic cycle.

MOF_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis MOF Synthesis cluster_post_synthesis Post-Synthetic Modification cluster_product Final Catalyst metal_salt Metal Salt (e.g., ZrCl₄) solvothermal Solvothermal Synthesis metal_salt->solvothermal linker Imidazole-4,5-dicarboxylic Acid Derivative linker->solvothermal functionalization Functionalization (e.g., Schiff Base Condensation) solvothermal->functionalization metal_deposition Metal Deposition (e.g., Pd) functionalization->metal_deposition active_catalyst Active MOF Catalyst metal_deposition->active_catalyst

Caption: Workflow for the synthesis of a functionalized imidazole-based MOF catalyst.

Catalytic_Cycle Catalyst Catalyst (Active Site) Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 binds SubstrateA Substrate A SubstrateA->Intermediate1 SubstrateB Substrate B Intermediate2 Transformed Intermediate SubstrateB->Intermediate2 Intermediate1->Intermediate2 reacts with Intermediate2->Catalyst regenerates Product Product Intermediate2->Product releases

Caption: A generalized catalytic cycle illustrating the key steps of a reaction.

A Comparative Guide to Metal-Organic Frameworks Synthesized with Imidazole-4,5-Dicarboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The performance of MOFs is intrinsically linked to their structural and chemical properties. The following tables summarize key performance indicators for MOFs synthesized from analogues of "Dimethyl 1H-imidazole-4,5-dicarboxylate," alongside benchmark MOFs for a comparative perspective.

Performance Comparison of Imidazole-Dicarboxylate Based MOFs and Alternatives

MOF MaterialMetal IonOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Key Applications
Zn-H3IDCZn(II)Imidazole-4,5-dicarboxylic acidNot ReportedNot Reported~350Luminescence
Cd-H3DMPhIDCCd(II)2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acidNot ReportedNot Reported>300Luminescence
TIBM-CrCr(III)1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene21412.116Not ReportedCO2 Adsorption[1]
TIBM-CuCu(II)1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzeneNot ReportedNot ReportedNot ReportedCO2 Adsorption[1]
TIBM-AlAl(III)1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzeneNot ReportedNot ReportedNot ReportedCO2 Adsorption[1]
MOF-5 (Benchmark)Zn(II)1,4-benzenedicarboxylic acid921[2]Not Reported~400Gas Storage
ZIF-8 (Benchmark)Zn(II)2-methylimidazole1300-18000.66~400Gas Separation, Catalysis[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducibility and further development. Below are generalized protocols based on the cited literature.

General Solvothermal Synthesis of Imidazole-Dicarboxylate MOFs

This protocol is a generalized procedure derived from the synthesis of various imidazole-based MOFs.[3]

Materials:

  • Metal salt (e.g., Zinc Nitrate Hexahydrate, Cadmium Nitrate Tetrahydrate)

  • Imidazole-4,5-dicarboxylic acid or a 2-substituted derivative

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, the metal salt and the imidazole-dicarboxylate linker are dissolved in the chosen solvent or a mixture of solvents in a glass vial.

  • The molar ratio of metal to linker is a critical parameter and is varied to obtain different structures.

  • The mixture is often sonicated to ensure homogeneity.

  • The vial is placed in a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated in an oven at a specific temperature (typically between 80-180 °C) for a period ranging from several hours to a few days.

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • The product is washed several times with the solvent to remove any unreacted starting materials.

  • The final product is dried under vacuum.

Characterization Protocols

Powder X-ray Diffraction (PXRD):

To confirm the phase purity and crystallinity of the synthesized MOFs, PXRD patterns are recorded. The data is typically collected on a diffractometer using Cu Kα radiation. The experimental patterns are then compared with the simulated patterns from single-crystal X-ray diffraction data if available.

Thermogravimetric Analysis (TGA):

The thermal stability of the MOFs is evaluated using TGA. A sample is heated under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min), and the weight loss is recorded as a function of temperature. The decomposition temperature is determined from the TGA curve.

Brunauer-Emmett-Teller (BET) Surface Area Analysis:

The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K. Before the measurement, the sample is typically activated by heating under vacuum to remove any guest molecules from the pores. The BET equation is used to calculate the specific surface area from the adsorption data in the relative pressure range of 0.05 to 0.3. The total pore volume is usually estimated from the amount of nitrogen adsorbed at a relative pressure close to unity.

Visualizations

Logical Relationship of MOF Synthesis and Properties

MOF_Synthesis_Properties Logical Flow from Ligand to MOF Properties cluster_ligand Ligand Selection cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Resulting MOF Properties L This compound (or Analogue) S Solvothermal/Hydrothermal Synthesis L->S C Structural & Physical Characterization (PXRD, TGA, BET) S->C M Metal Ion Selection (e.g., Zn, Cd) M->S P Performance Metrics - Surface Area - Pore Volume - Thermal Stability - Luminescence C->P

Caption: Logical flow from ligand selection to MOF properties.

Experimental Workflow for MOF Synthesis and Characterization

MOF_Workflow Experimental Workflow for MOF Synthesis & Characterization A 1. Reactant Preparation - Metal Salt - Imidazole-dicarboxylate Ligand - Solvent B 2. Solvothermal Reaction - Mix & Sonicate - Heat in Autoclave A->B C 3. Product Isolation - Cool to Room Temp - Filter - Wash with Solvent B->C D 4. Drying & Activation - Dry under Vacuum - Activate by Heating C->D E 5. Characterization - PXRD (Crystallinity) - TGA (Thermal Stability) - BET (Surface Area) D->E

Caption: Experimental workflow for MOF synthesis & characterization.

References

Safety Operating Guide

Proper Disposal of Dimethyl 1H-imidazole-4,5-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Operational and Disposal Plan

This document provides a detailed, step-by-step guide for the safe and compliant disposal of Dimethyl 1H-imidazole-4,5-dicarboxylate, a common reagent in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility.

Hazard Assessment and Initial Classification

This compound is generally not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1] However, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current hazard information and handling instructions. Even if classified as non-hazardous, prudent laboratory practice dictates treating all chemical waste with a high degree of care.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.[1]

  • Dust Prevention: Handle the solid material in a well-ventilated area, preferably in a chemical fume hood, to avoid the generation and inhalation of dust.[1]

  • Spill Management: In case of a spill, sweep the solid material into an airtight container, taking care not to disperse dust. The collected material should then be disposed of following the procedures outlined below.[1]

Step-by-Step Disposal Protocol

The disposal of non-hazardous chemical waste is governed by institutional and local regulations. This protocol provides a general framework; always consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Collection and Containment

  • Collect waste this compound in a dedicated, sealed container that is compatible with the chemical.

  • The container must be in good condition, free from damage or leaks, and have a secure, leak-proof closure.

  • Clearly label the waste container as "Non-Hazardous Waste: this compound" and include the accumulation start date. Accurate labeling is crucial for proper waste tracking and disposal.

Step 2: Storage

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

  • Ensure that it is stored away from incompatible materials, such as strong oxidizing agents.[1]

  • Follow your institution's guidelines for the maximum allowable storage time for non-hazardous waste.

Step 3: Disposal Request and Pickup

  • Once the waste container is full or has reached the storage time limit, arrange for its disposal through your institution's EHS department or designated chemical waste contractor.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call to the EHS office.

Step 4: Disposal of Empty Containers

  • A container that has held this compound can typically be disposed of in the regular trash, provided it is "RCRA empty." This means that all possible material has been removed by normal means (e.g., scraping, pouring).

  • Before disposal, deface or remove the original chemical label to prevent confusion.

  • Never dispose of containers with visible solid residue in the regular trash.

Quantitative Data Summary

For the disposal of this compound, quantitative limits are primarily dictated by institutional policies and local regulations rather than specific chemical properties. The following table summarizes key operational parameters to consider.

ParameterGuidelineSource/Comment
pH of Aqueous Solutions for Drain Disposal 5.5 - 9.5General guideline for non-hazardous aqueous waste; however, drain disposal of this solid is not recommended.
Maximum Waste Accumulation Volume < 55 gallonsGeneral limit for hazardous waste in laboratories; consult institutional policy for non-hazardous waste.[2]
Maximum Storage Time Typically ≤ 6 monthsVaries by institution; check with your EHS department.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation: This compound consult_sds Consult Safety Data Sheet (SDS) start->consult_sds empty_container Is the original container empty? start->empty_container Handling Empty Containers is_hazardous Is it classified as hazardous? consult_sds->is_hazardous collect_hazardous Collect in a labeled Hazardous Waste Container is_hazardous->collect_hazardous Yes collect_nonhazardous Collect in a labeled Non-Hazardous Waste Container is_hazardous->collect_nonhazardous No (Typical) store_waste Store in designated waste accumulation area collect_hazardous->store_waste collect_nonhazardous->store_waste request_pickup Request pickup from Institutional EHS/Waste Contractor store_waste->request_pickup disposal Professional Disposal request_pickup->disposal empty_container->collect_nonhazardous No (residue remains) deface_label Deface original label empty_container->deface_label Yes trash Dispose of empty container in regular trash deface_label->trash

References

Essential Safety and Operational Guide for Handling Dimethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling, Operation, and Disposal of Dimethyl 1H-imidazole-4,5-dicarboxylate.

This guide provides immediate and essential safety protocols, detailed operational procedures, and compliant disposal plans to ensure the safe and effective handling of this compound in a laboratory setting. By adhering to these guidelines, you can minimize risks and maintain a safe research environment.

I. Immediate Safety Information: Personal Protective Equipment (PPE)

When handling this compound, a solid, powdered organic compound, a comprehensive personal protective equipment (PPE) regimen is mandatory to prevent exposure through inhalation, skin contact, and eye contact.

A. Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust particles. Local exhaust ventilation should be used if a fume hood is not available.

B. Recommended PPE: A summary of the required personal protective equipment is provided in the table below.

Protection Type Specific Recommendations Rationale
Eye Protection Tightly sealed safety goggles or a full-face shield.Protects against dust particles and potential splashes.
Hand Protection Nitrile or Neoprene gloves. For prolonged contact, consider heavier-duty gloves and consult manufacturer-specific compatibility data.Provides a barrier against skin contact. Nitrile gloves offer good splash protection against a variety of chemicals, but their resistance to esters can vary.
Respiratory Protection A NIOSH-approved respirator with a P100 (magenta) particulate filter for operations that may generate dust.Protects the respiratory system from inhaling fine powder particles.
Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes.Prevents skin contact with any spills or settled dust.
II. Quantitative Exposure Limits

While there are no specific occupational exposure limits established for this compound, the following OSHA Permissible Exposure Limits (PELs) for "Particulates Not Otherwise Regulated" (PNOR) should be adhered to as a conservative measure.

Exposure Limit Type Limit Description
Total Dust 15 mg/m³The total concentration of all airborne particles over an 8-hour time-weighted average.
Respirable Fraction 5 mg/m³The concentration of smaller dust particles that can penetrate deep into the lungs, measured over an 8-hour time-weighted average.
III. Operational Plan: Step-by-Step Handling Procedures

The following protocols provide a detailed methodology for the safe handling of this compound, from receiving to use in experimental procedures.

A. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled with the chemical name, CAS number (3304-70-9), and any relevant hazard warnings.

  • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed when not in use.

B. Weighing and Transferring the Solid: This procedure should be performed within a chemical fume hood to minimize dust exposure.

  • Preparation:

    • Don all required PPE as outlined in Section I.

    • Decontaminate the weighing area and the analytical balance within the fume hood.

    • Place a clean weighing paper or boat on the balance and tare to zero.

  • Transfer:

    • Carefully open the container of this compound.

    • Using a clean, dedicated spatula, gently transfer the desired amount of the solid onto the weighing paper/boat. Avoid any sudden movements that could generate dust.

    • If transferring to a narrow-mouthed vessel, use a powder funnel.

  • Post-Transfer:

    • Securely close the main container.

    • Carefully transfer the weighed solid to your reaction vessel.

    • Clean the spatula and any contaminated surfaces.

    • Dispose of the weighing paper/boat as solid chemical waste.

IV. Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused this compound, contaminated weighing paper, and other solid materials in a dedicated, clearly labeled hazardous waste container for non-halogenated organic solids.

    • The container should be made of a compatible material and have a secure lid.

  • Contaminated PPE:

    • Disposable gloves and other contaminated PPE should be placed in a designated waste bag within the fume hood and then transferred to the solid hazardous waste container.

B. Disposal Procedure:

  • Ensure the hazardous waste container is tightly sealed.

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

V. Emergency Procedures

A. Spills:

  • Small Spills (in a fume hood):

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Restrict access to the area.

    • Contact your institution's EHS or emergency response team.

B. First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response receive Receive & Inspect Chemical store Store in Cool, Dry, Well-Ventilated Area receive->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Solid don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer clean Clean Equipment & Work Area transfer->clean dispose_solid Dispose of Solid Waste in Labeled Container clean->dispose_solid dispose_ppe Dispose of Contaminated PPE clean->dispose_ppe ehs_pickup Arrange EHS Waste Pickup dispose_solid->ehs_pickup dispose_ppe->ehs_pickup spill Spill Occurs first_aid First Aid (Inhalation, Skin, Eye, Ingestion) spill->first_aid spill_response Spill Response (Contain & Clean) spill->spill_response report Report to EHS first_aid->report spill_response->report

Caption: Workflow for the safe handling and disposal of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.